Sulfacetamide
Description
This compound is a sulfonamide that is sulfanilamide acylated on the sulfonamide nitrogen. It has a role as an antimicrobial agent, an antiinfective agent, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor and an antibacterial drug. It is a substituted aniline and a N-sulfonylcarboxamide. It is functionally related to a sulfanilamide. It is a conjugate acid of a this compound(1-).
An anti-infective agent that is used topically to treat skin infections and orally for urinary tract infections.
This compound is a Sulfonamide Antibacterial.
This compound has been reported in Apis cerana with data available.
This compound is a synthetic sulfanylacetamide derivative with bacteriostatic activity. This compound inhibits bacterial folic acid synthesis by competing with para amino benzoic acid. With a broad spectrum of action, it is used as an anti-infective topical agent to treat skin infections and as an oral agent for urinary tract infections. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1945 and has 5 approved and 1 investigational indication.
An anti-bacterial agent that is used topically to treat skin infections and orally for urinary tract infections.
See also: Sulfamethoxazole (related); Sulfamoxole (related); Sulfadimethoxine (related) ... View More ...
Propriétés
IUPAC Name |
N-(4-aminophenyl)sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIVFJLNDNKQPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Record name | SULFACETAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21042 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
127-56-0 (mono-hydrochloride salt, anhydrous) | |
| Record name | Sulfacetamide [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8026060 | |
| Record name | Sulfacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfacetamide is a white powder. (NTP, 1992), Solid | |
| Record name | SULFACETAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21042 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfacetamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014772 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 61 °F (NTP, 1992), 4.21e+00 g/L | |
| Record name | SID855639 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | SULFACETAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21042 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfacetamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00634 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfacetamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014772 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
144-80-9 | |
| Record name | SULFACETAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21042 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfacetamide [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfacetamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00634 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfacetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sulfacetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-[(4-aminophenyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4965G3J0F5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfacetamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014772 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
360 to 363 °F (NTP, 1992), 183 °C | |
| Record name | SULFACETAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21042 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfacetamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00634 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfacetamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014772 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Sulfacetamide Action in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanism of sulfacetamide, a sulfonamide antibiotic. It details the targeted bacterial pathway, presents quantitative efficacy data, outlines relevant experimental methodologies, and provides visual representations of the key processes involved.
Executive Summary
This compound exerts its antibacterial effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1] This enzyme is a critical component of the folic acid (folate) synthesis pathway in bacteria.[2][3] By disrupting this pathway, this compound prevents the synthesis of essential precursors for DNA, RNA, and certain amino acids, ultimately leading to a cessation of bacterial growth and replication.[2][4] This bacteriostatic action allows the host's immune system to clear the infection.[2] The selective toxicity of this compound arises from the fact that bacteria must synthesize their own folate, whereas mammals obtain it from their diet, and therefore lack the DHPS enzyme.
The Folic Acid Synthesis Pathway: The Target of this compound
Bacteria, unlike mammals, cannot uptake folic acid from their environment and must synthesize it de novo.[2] This pathway is essential for bacterial survival, making it an excellent target for antimicrobial agents. The key steps are as follows:
-
Precursors, including Guanosine triphosphate (GTP), are converted through a series of enzymatic steps to produce 6-hydroxymethyl-7,8-dihydropterin (B3263101).
-
This pterin (B48896) intermediate is pyrophosphorylated to form 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
-
The enzyme dihydropteroate synthase (DHPS) then catalyzes the condensation of DHPP with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[2]
-
7,8-dihydropteroate is subsequently converted to dihydrofolic acid (DHF) and then to the biologically active tetrahydrofolic acid (THF).
-
THF and its derivatives are crucial one-carbon donors required for the synthesis of purines and pyrimidines (the building blocks of DNA and RNA) and certain amino acids like methionine.
This compound's intervention at the DHPS step creates a metabolic bottleneck, starving the bacterial cell of essential building blocks for proliferation.
References
- 1. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
Sulfacetamide: A Technical Overview of its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of sulfacetamide, a widely used sulfonamide antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Chemical and Physical Properties
This compound, with the IUPAC name N-[(4-aminophenyl)sulfonyl]acetamide, is a synthetic bacteriostatic antibiotic.[1][2] It functions by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[1][3][4][5] Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids (DNA and RNA), and its absence inhibits bacterial growth and multiplication.[3][5][6]
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | N-[(4-aminophenyl)sulfonyl]acetamide[1][2] |
| Molecular Formula | C₈H₁₀N₂O₃S[1][2] |
| Molecular Weight | 214.24 g/mol [1][2][7] |
| Appearance | White or yellowish-white powder/prisms[1][2][7] |
| Melting Point | 182-184 °C[1][7] |
| pKa | pKa1 (amino group): 1.8; pKa2 (sulfonamide group): 5.4[7] |
| Solubility | Soluble in 150 parts water at 20°C, 15 parts alcohol, 7 parts acetone.[7] Soluble in mineral acids and alkali hydroxide (B78521) solutions.[7] The sodium salt is soluble in 1.5 parts water.[7] |
| UV Absorption Max (λmax) | In water: 258 nm; In 0.1M HCl: 217 nm, 270 nm; In 0.1M NaOH: 256 nm[7] |
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3][4][6] Structurally, this compound mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).[3] This structural similarity allows it to bind to the active site of the enzyme, thereby preventing PABA from binding and blocking the synthesis of dihydropteroate, a direct precursor to folic acid.[3][5] Mammalian cells are unaffected because they do not synthesize their own folic acid; instead, they obtain it from their diet, making this compound selectively toxic to bacteria.[5]
The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory role of this compound.
Caption: Bacterial folic acid synthesis and competitive inhibition by this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The most common laboratory and industrial methods involve the acetylation of sulfanilamide (B372717) or the reaction of an aminobenzenesulfonyl chloride derivative with acetamide (B32628).
Method 1: Synthesis from Sulfanilamide
This method involves the acetylation of sulfanilamide (4-aminobenzenesulfonamide) with acetic anhydride (B1165640). To achieve selectivity and prevent acetylation of the aromatic amino group (N4), the reaction is typically carried out in a basic medium, followed by selective hydrolysis. A more modern approach utilizes ultrasonic irradiation to improve reaction times and yields.[8][9]
Experimental Protocol (Ultrasonic Irradiation Method): [9]
-
Preparation of Sulfanilamide Solution: Dissolve 0.1 mol (17.2 g) of sulfanilamide in an aqueous sodium hydroxide (NaOH) solution (20% w/w, 14 ml). Subject the mixture to ultrasonic irradiation at room temperature for 15 minutes until the solid is fully dissolved.
-
Acetylation: To the reaction mixture, simultaneously add an aqueous solution of NaOH (30%, 12 ml) and acetic anhydride (18 ml) under continuous ultrasonic irradiation. Continue the irradiation for an additional 25 minutes.
-
Hydrolysis: Add a final portion of aqueous NaOH solution (30%, 24 ml) to the mixture and continue ultrasonic irradiation for approximately 5 minutes, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification:
-
Pour the final reaction mixture over crushed ice.
-
Carefully acidify the solution with hydrochloric acid (HCl) to a pH of 8.0. At this pH, the desired N1-acetyl sodium sulfanilamide remains in solution, while byproducts like N4-acetyl and N1,N4-diacetyl sulfanilamide precipitate.
-
Filter the mixture to remove the undissolved solids.
-
Take the filtrate and further acidify it with HCl to a pH of 4.0. This will precipitate the this compound product.
-
Collect the solid product by filtration and wash it thoroughly with cold water.
-
-
Final Product (Sodium Salt): To obtain the more soluble sodium salt, the purified this compound residue can be dissolved in water and the pH adjusted to 8.0 with NaOH solution.[9]
Method 2: Synthesis from 4-Aminobenzenesulfonyl Chloride
An alternative synthesis route involves the direct reaction of 4-aminobenzenesulfonyl chloride with acetamide.[10][11]
Experimental Protocol: [11]
-
Reaction Setup: In a suitable reaction vessel, combine 4-aminobenzenesulfonyl chloride and acetamide.
-
Reaction: The nucleophilic nitrogen of acetamide attacks the sulfonyl chloride, leading to the formation of this compound and the elimination of hydrogen chloride (HCl).[11]
-
Work-up and Purification: The crude product is typically purified through recrystallization to yield pure this compound.
Another variation of this approach starts with 4-acetamidobenzenesulfonyl chloride, which is reacted with aqueous ammonia. The resulting 4-acetamidobenzenesulfonamide (B121751) is then selectively hydrolyzed using dilute hydrochloric acid to remove the acetyl group from the N4 position, yielding sulfanilamide's derivative, this compound.[12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H10N2O3S | CID 5320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 6. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 7. This compound [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and properties of this compound.pptx [slideshare.net]
- 11. youtube.com [youtube.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
The Bacteriostatic Action of Sulfacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfacetamide is a sulfonamide antibiotic that exhibits a bacteriostatic effect on a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action is centered on the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. By acting as a structural analog of the natural substrate, para-aminobenzoic acid (PABA), this compound effectively blocks the production of dihydrofolic acid, a precursor essential for the synthesis of nucleotides and certain amino acids. This disruption of folic acid metabolism ultimately halts bacterial growth and replication. The selective toxicity of this compound is attributed to the fact that bacteria must synthesize their own folic acid, whereas humans obtain it from their diet. This guide provides an in-depth technical overview of the bacteriostatic effect of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase
The bacteriostatic effect of this compound is a classic example of competitive enzyme inhibition.[1][2] Sulfonamides, including this compound, are structurally similar to para-aminobenzoic acid (PABA), the natural substrate for the enzyme dihydropteroate synthase (DHPS).[1][3][4] This structural mimicry allows this compound to bind to the active site of DHPS, thereby preventing the binding of PABA.[1][3]
The inhibition of DHPS disrupts the bacterial synthesis of dihydrofolic acid, a critical precursor in the folic acid metabolic pathway.[1] Folic acid, in its reduced form as tetrahydrofolate, is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication, RNA synthesis, and protein production.[2] By blocking this pathway, this compound effectively halts bacterial cell division and growth, leading to its bacteriostatic effect.[1][2]
A key advantage of this compound and other sulfonamides is their selective toxicity.[2] Bacteria are unable to utilize exogenous folate and are therefore dependent on their own de novo synthesis pathway.[5] In contrast, mammalian cells lack the DHPS enzyme and obtain folic acid from dietary sources.[2] This fundamental metabolic difference allows this compound to target bacteria with minimal effect on the host.
// Nodes GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydroneopterin_triphosphate [label="Dihydroneopterin triphosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydropteroate [label="7,8-Dihydropteroate", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydrofolate [label="Dihydrofolate (DHF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahydrofolate [label="Tetrahydrofolate (THF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleotides_Amino_Acids [label="Nucleotides & Amino Acids", fillcolor="#F1F3F4", fontcolor="#202124"]; PABA [label="p-Aminobenzoic Acid (PABA)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DHPS [label="Dihydropteroate\nSynthase (DHPS)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5, height=1]; DHFR [label="Dihydrofolate\nReductase (DHFR)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", width=1.5, height=1];
// Edges GTP -> Dihydroneopterin_triphosphate [label="Multiple\nSteps"]; Dihydroneopterin_triphosphate -> DHPS; PABA -> DHPS [arrowhead=none]; this compound -> DHPS [label="Competitive\nInhibition", style=dashed, color="#EA4335", fontcolor="#EA4335"]; DHPS -> Dihydropteroate; Dihydropteroate -> Dihydrofolate; Dihydrofolate -> DHFR; DHFR -> Tetrahydrofolate; Tetrahydrofolate -> Nucleotides_Amino_Acids [label="One-Carbon\nMetabolism"]; }
Caption: Workflow for MIC determination.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This is a continuous spectrophotometric assay that couples the DHPS reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).
3.2.1. Materials
-
Purified recombinant DHPS enzyme
-
Purified recombinant DHFR enzyme (coupling enzyme)
-
This compound
-
p-Aminobenzoic acid (PABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)
-
96-well UV-transparent microtiter plate
-
Spectrophotometer capable of reading absorbance at 340 nm at controlled temperature.
3.2.2. Procedure
-
Reagent Preparation: a. Prepare stock solutions of this compound, PABA, DHPP, and NADPH in assay buffer. b. Prepare a working solution of DHPS and an excess of DHFR in assay buffer. The concentration of DHFR should be sufficient to ensure that the reduction of dihydropteroate is not the rate-limiting step.
-
Assay Setup: a. To the wells of the 96-well plate, add the assay buffer. b. Add varying concentrations of this compound (inhibitor) to the test wells. For control wells (no inhibition), add the corresponding volume of buffer or solvent. c. Add the DHPS/DHFR enzyme mixture to all wells. d. Add the substrate DHPP to all wells. e. Add NADPH to all wells.
-
Initiation and Measurement: a. Equilibrate the plate to the desired temperature (e.g., 37°C) in the spectrophotometer. b. Initiate the reaction by adding PABA to all wells. c. Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound. b. Plot the reaction velocity against the this compound concentration to determine the IC50. c. To determine the Ki and the mechanism of inhibition, the assay should be repeated with varying concentrations of both PABA and this compound. The data can then be analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.
dot
Caption: Workflow for DHPS inhibition assay.
Conclusion
This compound's established mechanism as a competitive inhibitor of dihydropteroate synthase provides a clear and effective means of achieving bacteriostasis. Its selective action on the bacterial folic acid synthesis pathway underscores its utility as an antimicrobial agent. The quantitative data, while variable, consistently demonstrate its inhibitory effects. The detailed experimental protocols provided herein offer a standardized approach for the continued evaluation of this compound and the development of novel sulfonamide-based therapeutics. This in-depth understanding of its core bacteriostatic effect is essential for researchers and professionals working to combat bacterial infections.
References
- 1. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of this compound sodium's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Degradation Pathways and Products of Sulfacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of the sulfonamide antibiotic, sulfacetamide. The document details the chemical transformations this compound undergoes through hydrolysis, photolysis, oxidation, and microbial degradation, presenting quantitative data, experimental protocols, and visual representations of the degradation mechanisms. This information is critical for understanding the stability of this compound, identifying potential degradants, and developing stable pharmaceutical formulations.
Core Degradation Pathways
This compound is susceptible to degradation through several pathways, leading to the formation of various products. The principal degradation routes include hydrolysis, photolysis, and oxidation. Microbial degradation also contributes to its transformation in environmental matrices. The primary and most common degradation product across multiple pathways is sulfanilamide (B372717) .
Hydrolysis
Hydrolysis of this compound involves the cleavage of the amide bond (S-N bond), resulting in the formation of sulfanilamide and acetic acid. This reaction is influenced by pH and temperature. The hydrolysis of this compound to sulfanilamide is reported to follow first-order kinetics[1].
Caption: Hydrolytic cleavage of this compound to sulfanilamide and acetic acid.
Photolysis
Exposure to ultraviolet (UV) radiation can induce the degradation of this compound. The primary photolytic reaction is the hydrolysis to sulfanilamide[1]. Further UV exposure can lead to the oxidation of the resulting sulfanilamide into colored products, including a blue product and an azo dye. The formation of the blue product is a first-order reaction, while the formation of the azo dye follows second-order kinetics[1].
Caption: Photolytic degradation of this compound to sulfanilamide and subsequent oxidation products.
Oxidation
This compound can be degraded by various oxidizing agents and advanced oxidation processes (AOPs). These processes generate highly reactive species, such as hydroxyl radicals (•OH), that can attack the this compound molecule at multiple sites. Theoretical studies suggest several possible oxidation pathways, including the breaking of the side chain, dihydroxylation of the benzene (B151609) ring, amino substitution, and cleavage of the sulfur-nitrogen bond[2][3].
Identified transformation products from electrochemical oxidation, UV-C/H₂O₂, and photo-Fenton processes include hydroxylated derivatives and other byproducts resulting from bond cleavages[4].
Caption: Proposed oxidative degradation pathways of this compound via AOPs.
Microbial Degradation
Sulfonamides, as a class of compounds, are known to be biodegradable, although their susceptibility can vary[5][6]. Microbial degradation can proceed through various metabolic pathways. While specific quantitative data for this compound is limited, general pathways for sulfonamides include hydroxylation, acetylation, and cleavage of the S-N bond to form sulfanilamide, which can be further degraded[6].
Quantitative Degradation Data
The following tables summarize the available quantitative data on the degradation of this compound under various stress conditions.
Table 1: Forced Degradation of this compound Sodium Solution[7]
| Stress Condition | Duration | % this compound Degraded | % Sulfanilamide Formed | Total Recovery (%) |
| Thermal (100°C) | 10 hours | ~15% | ~15% | ~98% |
| UV Light (TUV 30 Watts) | 1 hour | ~29% | ~29% | ~101% |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound degradation.
Forced Degradation Study[7]
Objective: To induce degradation of this compound under thermal and photolytic stress and quantify the parent drug and the primary degradation product, sulfanilamide.
Protocol:
-
Preparation of this compound Solution: Prepare a 1.0 × 10⁻⁴ M solution of this compound sodium in distilled water. The pH of this solution is approximately 5.5.
-
Thermal Stress:
-
Place the this compound solution in a thermostat-controlled water bath at 100°C.
-
Maintain the temperature for 10 hours.
-
After the stress period, allow the solution to cool to room temperature.
-
-
Photolytic Stress:
-
Expose the this compound solution to UV light from a 30-watt TUV lamp.
-
Irradiate the solution for 1 hour.
-
-
Sample Analysis:
-
After applying the stress, dilute the samples appropriately with distilled water.
-
Adjust the pH of the diluted samples to 4.0 using a 0.2 M acetate (B1210297) buffer.
-
Analyze the samples using a two-component UV spectrophotometric method (detailed in section 3.2).
-
Caption: Workflow for the forced degradation study of this compound.
Two-Component UV Spectrophotometric Assay[7]
Objective: To simultaneously quantify this compound and its degradation product, sulfanilamide, in a sample.
Protocol:
-
Instrument: Use a UV-Visible recording spectrophotometer with 10 mm quartz cells.
-
Wavelength Selection: At pH 4.0, the absorption maximum (λmax) for this compound is 271 nm, and for sulfanilamide, it is 258 nm.
-
Calibration:
-
Prepare a series of standard solutions of both this compound and sulfanilamide in the concentration range of 1.0–5.0 × 10⁻⁵ M.
-
Adjust the pH of the standard solutions to 4.0 with 0.2 M acetate buffer.
-
Measure the absorbance of each standard solution at both 271 nm and 258 nm to determine the molar absorptivity coefficients for each compound at each wavelength.
-
-
Sample Measurement:
-
Prepare the sample solution as described in the forced degradation protocol (or other experimental procedure) and adjust the pH to 4.0.
-
Measure the absorbance of the sample at 271 nm (A₂₇₁) and 258 nm (A₂₅₈).
-
-
Calculation: Use simultaneous equations (based on Beer-Lambert law for a two-component mixture) to calculate the concentrations of this compound (C_SC) and sulfanilamide (C_SN).
Stability-Indicating HPLC Method
Objective: To separate and quantify this compound and its impurities/degradation products.
Example Protocol: [3]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Shimadzu RP-18 column (5µm, 250mm × 4.6mm i.d).
-
Mobile Phase: A mixture of Acetonitrile and 1% Ortho Phosphoric acid (pH adjusted to 5.0) in a 70:30 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare standard solutions of this compound and sulfanilamide in the mobile phase.
-
Prepare the sample solution by dissolving the substance in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the peaks based on the retention times and peak areas of the standards. The reported retention times for this compound and fluorometholone (B1672912) in this specific method were 2.578 min and 3.614 min, respectively.
-
Caption: General workflow for the HPLC analysis of this compound and its degradation products.
Conclusion
This technical guide has outlined the primary degradation pathways of this compound, including hydrolysis, photolysis, oxidation, and microbial degradation, with a focus on the formation of sulfanilamide as a key degradation product. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the pharmaceutical industry. Understanding these degradation mechanisms is paramount for the development of robust and stable this compound formulations, ensuring their safety and efficacy throughout their shelf life. Further research is warranted to obtain more comprehensive quantitative data, particularly for advanced oxidation and microbial degradation pathways, to fully characterize the degradation profile of this compound.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Theoretical study on the adsorption and catalytic degradation mechanism of this compound on anatase TiO2(001) and (101) surfaces - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Competitive Tug-of-War: Para-Aminobenzoic Acid's Crucial Role in Sulfacetamide's Antimicrobial Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfacetamide, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by targeting the essential folic acid synthesis pathway in susceptible bacteria. This pathway is absent in humans, making it an attractive target for selective antimicrobial therapy. The mechanism of action hinges on the structural similarity between this compound and the natural substrate, para-aminobenzoic acid (PABA). This guide provides a detailed exploration of the molecular interactions, kinetic parameters, and experimental methodologies that define the role of PABA in the inhibitory action of this compound on the enzyme dihydropteroate (B1496061) synthase (DHPS).
Introduction
Folic acid, a vital B vitamin, is a crucial precursor for the synthesis of nucleotides and certain amino acids, making it indispensable for DNA replication and cellular growth. While humans obtain folic acid from their diet, many bacteria must synthesize it de novo. The bacterial folic acid synthesis pathway, therefore, presents a prime target for antimicrobial agents. Sulfonamides, the first class of synthetic antibiotics, effectively exploit this metabolic difference.[1][2][3]
This compound is a sulfonamide antibiotic that competitively inhibits the enzyme dihydropteroate synthase (DHPS).[4] This enzyme catalyzes the condensation of dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate, a key intermediate in the folic acid synthesis pathway.[5] Due to its structural resemblance to PABA, this compound competes for the active site of DHPS, thereby blocking the synthesis of folic acid and arresting bacterial growth.[1][2] This in-depth guide will dissect the pivotal role of PABA in the mechanism of action of this compound, present quantitative data on their interaction with DHPS, detail experimental protocols for studying this inhibition, and provide visual representations of the underlying biochemical and experimental workflows.
The Folic Acid Synthesis Pathway and this compound's Point of Intervention
The bacterial synthesis of folic acid is a multi-step enzymatic pathway. A critical step in this pathway is the conversion of DHPPP and PABA into 7,8-dihydropteroate, a reaction catalyzed by DHPS.[5] This intermediate is subsequently converted to dihydrofolate (DHF) and then to the biologically active tetrahydrofolate (THF). THF is an essential cofactor for one-carbon transfer reactions, which are vital for the synthesis of purines, thymidine, and certain amino acids.
This compound's structural analogy to PABA allows it to act as a competitive inhibitor of DHPS.[1][2] By binding to the PABA-binding site of the enzyme, this compound prevents the natural substrate from binding, thus halting the production of 7,8-dihydropteroate and, consequently, the entire folic acid synthesis cascade. This leads to a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction rather than directly killing the cells.[3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. A Comprehensive Review of this compound sodium's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Sulfacetamide's Inhibitory Effect on Dihydropteroate Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effect of sulfacetamide on dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid biosynthesis pathway. This document details the mechanism of action, quantitative inhibition data, experimental protocols for assessing enzyme inhibition, and visual representations of the core biochemical and experimental processes.
Core Concepts: The Folic Acid Pathway and Sulfonamide Action
Bacteria, unlike mammals, are incapable of utilizing pre-formed folic acid from their environment and must synthesize it de novo.[1] This metabolic pathway is essential for the production of nucleotides and certain amino acids, which are critical for DNA synthesis and repair, and overall bacterial survival.[1] The enzyme dihydropteroate synthase (DHPS) catalyzes a crucial step in this pathway: the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[2]
Sulfonamides, including this compound, are structural analogs of PABA.[3] This structural mimicry allows them to act as competitive inhibitors of DHPS.[3] By binding to the active site of the enzyme, this compound prevents the binding of the natural substrate, PABA, thereby halting the synthesis of dihydrofolic acid and exerting a bacteriostatic effect on the microorganism.[3]
Quantitative Data: Inhibitory Potency and Enzyme Kinetics
The inhibitory effect of this compound on DHPS can be quantified using several parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The Michaelis-Menten constant (Km) for the enzyme's natural substrates provides essential context for understanding the enzyme's affinity and the nature of the inhibition.
| Parameter | Analyte | Enzyme Source | Value | Reference |
| IC50 | This compound | Arabidopsis thaliana DHPS | 9.5 µM | [4] |
| Km | p-Aminobenzoic Acid (PABA) | Escherichia coli DHPS | 2.2 µM | [5] |
| Km | 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) | Escherichia coli DHPS | 0.8 µM | [5] |
Experimental Protocol: Spectrophotometric Assay for DHPS Inhibition
A continuous spectrophotometric assay is a common method for determining the inhibitory activity of compounds against DHPS. This assay couples the DHPS reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).[6] The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored to determine the reaction rate.[6]
Materials and Reagents:
-
Recombinant Dihydropteroate Synthase (DHPS)
-
Recombinant Dihydrofolate Reductase (DHFR)
-
This compound
-
p-Aminobenzoic acid (PABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
NADPH
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.0)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer with temperature control
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of inhibitor concentrations.
-
Reagent Preparation:
-
Prepare a substrate mix containing PABA and DHPPP in the assay buffer.
-
Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer. The concentration of DHFR should be sufficient to ensure it is not a rate-limiting step.
-
Prepare a solution of NADPH in the assay buffer.
-
-
Assay Setup (96-well plate):
-
Add 2 µL of the this compound serial dilutions to the appropriate wells. For control wells (no inhibitor), add 2 µL of DMSO.
-
Add 178 µL of a master mix containing the assay buffer, enzyme mix, and NADPH solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the pre-warmed substrate mix to all wells.
-
Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the Ki value and the mechanism of inhibition, conduct kinetic studies by varying the concentration of one substrate while keeping the other constant at different fixed concentrations of the inhibitor. The data can then be analyzed using methods such as Lineweaver-Burk plots.
-
Visualizations: Pathways and Processes
Bacterial Folic Acid Synthesis Pathway
Caption: Bacterial folic acid synthesis pathway and the inhibitory action of this compound on DHPS.
Experimental Workflow for DHPS Inhibition Assay
Caption: Experimental workflow for the spectrophotometric DHPS inhibition assay.
Principle of Competitive Inhibition
Caption: Lineweaver-Burk plot illustrating the principle of competitive inhibition.
References
The Genesis of a First-in-Class Antibiotic: A Technical History of Sulfacetamide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the historical development of sulfacetamide, a key member of the sulfonamide class of antibiotics. Emerging from the foundational discoveries of the 1930s, this compound was identified in 1941 and rapidly became a crucial therapeutic agent, particularly for urinary tract and ophthalmic infections.[1] This document details the timeline of its discovery, the chemical synthesis methodologies developed, its fundamental mechanism of action as a competitive antagonist of para-aminobenzoic acid (PABA), and its spectrum of antibacterial activity. Included are detailed historical experimental protocols for its synthesis and microbiological evaluation, quantitative data on its efficacy, and visualizations of its biochemical pathway and experimental workflows to provide a thorough technical resource for professionals in the field of drug development and infectious disease research.
Historical Context and Discovery
The journey of this compound begins with the groundbreaking discovery of the first sulfonamide, Prontosil. In 1935, Gerhard Domagk, working at I.G. Farben in Germany, demonstrated that the red dye Prontosil could cure streptococcal infections in mice.[2] This discovery, which earned Domagk the 1939 Nobel Prize in Medicine, marked the dawn of the antibiotic era.[2] Subsequent research at the Pasteur Institute in France revealed that Prontosil was a prodrug, metabolized in the body to the active, colorless compound, sulfanilamide (B372717).[2][3]
This revelation triggered a wave of synthetic chemistry research, leading to the creation of thousands of sulfanilamide derivatives in an effort to enhance efficacy and reduce toxicity.[1] Within this flurry of innovation, this compound (N-acetylsulfanilamide) was developed and introduced in 1941, proving to be highly effective against urinary tract infections.[1] Its unique properties, including good solubility, also made it a prime candidate for topical and ophthalmic applications.
Chemical Synthesis
The primary historical synthesis of this compound involves the acetylation of sulfanilamide. This process is a chemoselective reaction where the amino group attached to the benzene (B151609) ring is protected by acetylation, followed by the reaction with chlorosulfonic acid, amination, and finally, selective hydrolysis to yield the desired product. A more direct and common laboratory-scale synthesis involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride (B1165640).
Below is a generalized workflow for a common historical synthesis approach.
Mechanism of Action: The Woods-Fildes Theory in Practice
The antibacterial action of this compound is a classic example of antimetabolite activity, as explained by the Woods-Fildes theory. Bacteria that synthesize their own folic acid require para-aminobenzoic acid (PABA) as a crucial precursor. Sulfonamides, including this compound, are structurally very similar to PABA.[4]
This structural mimicry allows this compound to act as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[4] By binding to the active site of DHPS, this compound prevents the incorporation of PABA into dihydropteroic acid, a vital intermediate in the folic acid synthesis pathway.[4] This blockade halts the production of tetrahydrofolate, a cofactor necessary for the synthesis of nucleotides (purines and thymidine) and certain amino acids.[5] The resulting inability to produce essential building blocks for DNA, RNA, and proteins leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[5] Mammalian cells are unaffected as they do not synthesize their own folic acid but acquire it from their diet, providing the basis for the selective toxicity of sulfonamides.
Antibacterial Spectrum and Efficacy
This compound exhibits broad-spectrum bacteriostatic activity against many Gram-positive and Gram-negative bacteria. While comprehensive quantitative data from its initial period of use in the 1940s is scarce in readily available literature, modern studies continue to define its efficacy, particularly in ophthalmology. The following table summarizes Minimum Inhibitory Concentration (MIC) data from a 1992 study on pathogenic bacterial strains isolated from the anterior eye segment. It is important to note that bacterial susceptibility patterns can change significantly over time due to the development of resistance.
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 58 | 16 - >1024 | 64 | 512 |
| Staphylococcus epidermidis | 45 | 16 - >1024 | 128 | 1024 |
| Streptococcus pneumoniae | 15 | 32 - 512 | 128 | 256 |
| Haemophilus influenzae | 22 | 8 - 256 | 32 | 128 |
| Pseudomonas aeruginosa | 18 | 128 - >1024 | 512 | >1024 |
| Moraxella catarrhalis | 12 | 4 - 64 | 16 | 32 |
Source: Adapted from Roth et al., Klinische Monatsblätter für Augenheilkunde, 1992.[6] The original data was presented in % concentration and has been converted to µg/mL for standardization (assuming density of 1 g/mL).
Key Experimental Protocols
The following protocols are representative of the methodologies that would have been used during the mid-20th century to synthesize and evaluate this compound.
Protocol for the Synthesis of this compound
This protocol describes the synthesis of this compound from 4-aminobenzenesulfonamide (sulfanilamide) and acetic anhydride.
Materials:
-
4-aminobenzenesulfonamide (10.0 g)
-
Acetic anhydride (25 mL)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Beaker (500 mL)
-
Dilute sodium hydroxide (B78521) solution (1 M)
-
Dilute hydrochloric acid (1 M)
-
Buchner funnel and filter paper
-
Distilled water
-
Ice bath
Procedure:
-
Place 10.0 g of 4-aminobenzenesulfonamide into a 250 mL round-bottom flask.
-
Carefully add 25 mL of acetic anhydride to the flask.
-
Attach a reflux condenser and gently heat the mixture using a heating mantle. The solid will initially dissolve, and then a new precipitate (N1,N4-diacetylsulfanilamide) may form. Continue heating under reflux for 30 minutes.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath.
-
Slowly and carefully add 100 mL of cold water to the flask to hydrolyze the excess acetic anhydride.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash with cold water.
-
Transfer the crude N1,N4-diacetylsulfanilamide to a beaker. Add 50 mL of 1 M sodium hydroxide solution.
-
Gently warm the mixture, stirring until the solid dissolves. This step selectively hydrolyzes the N4-acetyl group.[7]
-
After cooling the solution, slowly add 1 M hydrochloric acid dropwise while stirring until the solution is acidic (test with litmus (B1172312) paper) and precipitation of this compound is complete.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white crystalline product (this compound) by vacuum filtration, wash with a small amount of ice-cold water, and allow to air dry.
-
The final product can be recrystallized from hot water or ethanol (B145695) to improve purity.
Protocol for Determining Minimum Inhibitory Concentration (MIC) via Broth Dilution
This protocol outlines the tube broth dilution method, a standard technique from the era for determining the bacteriostatic activity of a compound.
References
- 1. cdn.mdedge.com [cdn.mdedge.com]
- 2. A double-blind comparative study of sodium this compound lotion 10% versus selenium sulfide lotion 2.5% in the treatment of pityriasis (tinea) versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Management of uncomplicated urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. journals.asm.org [journals.asm.org]
A Deep Dive into the Physicochemical Properties of Sulfacetamide: Sodium Salt vs. Free Acid
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the core physicochemical properties of sulfacetamide sodium and its corresponding free acid form, this compound. A thorough understanding of these characteristics is paramount for formulation development, ensuring optimal drug delivery, stability, and therapeutic efficacy. This document presents a detailed comparison of their properties, outlines the experimental methodologies for their determination, and visualizes key relationships and workflows.
Core Physicochemical Properties: A Comparative Analysis
This compound, a sulfonamide antibiotic, is frequently formulated as its sodium salt to enhance its aqueous solubility, a critical factor for ophthalmic and topical preparations.[1] The conversion of the free acid to the sodium salt significantly alters several key physicochemical parameters.
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of this compound sodium and this compound free acid, compiled from various sources.
Table 1: Solubility Data
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound Sodium | Water | 1 in 1.5 parts (freely soluble)[2][3] | 25 |
| Water | ~5 mg/mL (in PBS, pH 7.2)[4] | Not Specified | |
| Ethanol (96%) | Sparingly soluble[2][3] | Not Specified | |
| Acetone | Sparingly soluble[2] | Not Specified | |
| Chloroform | Practically insoluble[2][3] | Not Specified | |
| Ether | Practically insoluble[2][3] | Not Specified | |
| DMSO | ~15 mg/mL[4] | Not Specified | |
| Dimethylformamide (DMF) | ~20 mg/mL[4] | Not Specified | |
| This compound (Free Acid) | Water | 1 in 150 parts[2] | 20 |
| Water | 1:62.5[5] | 37 | |
| Water | <0.01 g/100 mL[6] | 16 | |
| Alcohol | 1 in 15 parts[2] | Not Specified | |
| Acetone | 1 in 7 parts[2] | Not Specified | |
| Chloroform | Very slightly soluble[2] | Not Specified | |
| Ether | Slightly soluble[2] | Not Specified |
Table 2: pKa, Melting Point, and pH
| Property | This compound Sodium | This compound (Free Acid) |
| pKa | pKa1 (amino group): 1.8[2][3] pKa2 (sulfonamide group): 5.4[2][3] | pKa1 (amino group): 1.8[2] pKa2 (sulfonamide group): 5.4[2][5] |
| Melting Point (°C) | 181-185[3] | 182-184[2][7][8] |
| 206-209[9] | 257[10] | |
| pH (of aqueous solution) | 8.0 - 9.5 (1 in 20 solution)[11][12] | Acidic to litmus (B1172312) (1 in 150 solution)[11] |
Table 3: Stability and Appearance
| Property | This compound Sodium | This compound (Free Acid) |
| Appearance | White or yellowish-white crystalline powder[2][3][13] | White or yellowish-white prisms[2] |
| Stability | Stable under normal temperatures and pressures.[8] Solutions can degrade at higher temperatures to sulfanilamide.[8] | Stable under normal temperatures and pressures.[8] Incompatible with strong oxidizing agents, strong bases, strong reducing agents, and strong acids.[6] |
Experimental Protocols
The determination of the physicochemical properties outlined above requires specific and validated experimental methodologies. Below are detailed protocols for key experiments.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[14]
Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound sodium or this compound free acid to a series of vials containing the desired solvent (e.g., purified water, ethanol, phosphate (B84403) buffer at various pH levels). The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a constant temperature orbital shaker or rotator. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.[15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Analysis: Dilute the aliquot appropriately and determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[16]
-
Calculation: The solubility is then calculated and expressed in units such as mg/mL or as parts of solvent required to dissolve one part of the solute.
pKa Determination (LC-Based Method)
Liquid chromatography (LC) based methods are powerful for determining the dissociation constants (pKa) of ionizable compounds.[17][18][19][20][21]
Principle: The retention time of an ionizable compound in reversed-phase HPLC is dependent on its ionization state, which is a function of the mobile phase pH. By measuring the retention time over a range of mobile phase pH values, the pKa can be determined from the resulting sigmoidal relationship between retention and pH.
Detailed Methodology:
-
System Preparation: Utilize a reversed-phase HPLC system with a suitable column (e.g., C18) and a UV detector.
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying pH values, typically using a buffer system (e.g., phosphate or acetate (B1210297) buffer) mixed with an organic modifier like acetonitrile (B52724) or methanol. The pH of each mobile phase should be accurately measured.
-
Sample Preparation: Prepare a stock solution of this compound sodium or this compound free acid in a suitable solvent.
-
Chromatographic Runs: Inject the sample onto the HPLC system using each of the prepared mobile phases. Record the retention time for each run.
-
Data Analysis: Plot the retention factor (k) against the pH of the mobile phase. The resulting data is fitted to a sigmoidal curve. The pKa value corresponds to the pH at the inflection point of the curve. Specialized software can be used for accurate calculation.
Melting Point Determination
Principle: The melting point is determined by heating a small, powdered sample and observing the temperature range over which it transitions from a solid to a liquid.
Detailed Methodology (Capillary Method - USP <741>):
-
Sample Preparation: Finely powder the dry this compound sodium or this compound free acid.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-4 mm.
-
Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the substance first begins to melt (the point of collapse) and the temperature at which it is completely molten. This range is reported as the melting point.
Visualizations
The following diagrams, generated using the DOT language, illustrate key relationships and experimental workflows.
Caption: Relationship between this compound Free Acid and its Sodium Salt.
Caption: Experimental Workflow for Physicochemical Property Determination.
Conclusion
The sodium salt of this compound offers a significant solubility advantage over the free acid, making it the preferred form for aqueous pharmaceutical formulations. While their pKa values are identical, the difference in solubility profoundly impacts their formulation strategies and bioavailability from solutions. The provided data and experimental protocols serve as a valuable resource for researchers and drug development professionals working with this important antibiotic. A comprehensive understanding of these fundamental properties is crucial for the rational design of stable, safe, and effective drug products.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound [drugfuture.com]
- 3. scispace.com [scispace.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | 144-80-9 [chemicalbook.com]
- 6. 144-80-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | C8H10N2O3S | CID 5320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound Sodium Raw Material, API Sodium this compound CAS 6209-17-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 10. This compound sodium CAS#: 127-56-0 [m.chemicalbook.com]
- 11. drugfuture.com [drugfuture.com]
- 12. uspbpep.com [uspbpep.com]
- 13. This compound sodium | 6209-17-2 [amp.chemicalbook.com]
- 14. who.int [who.int]
- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 16. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 17. [PDF] Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures | Semantic Scholar [semanticscholar.org]
- 18. scielo.br [scielo.br]
- 19. scielo.br [scielo.br]
- 20. scienceopen.com [scienceopen.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to Sulfacetamide Structural Analogs and Their Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfacetamide, a well-established sulfonamide antibiotic, has long been a cornerstone in the management of bacterial infections. Its mechanism of action, centered on the inhibition of bacterial folic acid synthesis, provides a platform for the exploration of structural analogs with potentially enhanced antibacterial profiles. This technical guide delves into the core principles of this compound's antibacterial activity, the landscape of its structural analogs, and the methodologies employed to evaluate their efficacy. Quantitative data on the antibacterial potency of various analogs are presented in a structured format to facilitate comparative analysis. Detailed experimental protocols for both the synthesis of representative analogs and the assessment of their antibacterial activity are provided. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying concepts.
Introduction: The Enduring Relevance of this compound
This compound is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs. It exerts a bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleic acids and certain amino acids, and its deprivation halts bacterial growth and replication. Due to their different metabolic pathways for obtaining folic acid, human cells are not affected by this mechanism, rendering sulfonamides selectively toxic to susceptible bacteria. The emergence of antibiotic resistance, however, necessitates the continued development of new antimicrobial agents, including structural analogs of existing drugs like this compound, to overcome these challenges.
Mechanism of Action: Inhibition of Folic Acid Synthesis
The antibacterial activity of this compound and its analogs is a direct consequence of their structural similarity to para-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase (DHPS). By mimicking PABA, these sulfonamides bind to the active site of DHPS, preventing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate, a critical intermediate in the folic acid pathway. This competitive inhibition effectively shuts down the de novo synthesis of folic acid in bacteria.
Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound Analogs.
Structural Analogs of this compound and Their Antibacterial Activity
The core structure of this compound, N-[(4-aminophenyl)sulfonyl]acetamide, offers several positions for chemical modification to generate structural analogs. The primary focus of such modifications has been on the N-acyl group and the sulfonamide nitrogen. The goal of these structural alterations is to enhance antibacterial potency, broaden the spectrum of activity, and overcome resistance mechanisms.
Quantitative Antibacterial Activity Data
The antibacterial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound and a selection of its structural analogs against common Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity (MIC in µg/mL) of this compound and Analogs against Gram-Positive Bacteria
| Compound | Staphylococcus aureus | Bacillus subtilis | Reference |
| This compound | 64 - 256 | 128 | |
| N-(phenyl)this compound | 128 | 256 | |
| N-(4-chlorophenyl)this compound | 64 | 128 | |
| N-(4-methylphenyl)this compound | 128 | 256 | |
| This compound Prodrug 3 | 12.5 | Not Tested | |
| This compound Prodrug 5a | 6.25 | Not Tested | |
| This compound Prodrug 5b | 12.5 | Not Tested |
Table 2: Antibacterial Activity (MIC in µg/mL) of this compound and Analogs against Gram-Negative Bacteria
| Compound | Escherichia coli | Pseudomonas aeruginosa | Reference |
| This compound | >512 | >512 | |
| N-(phenyl)this compound | 512 | >512 | |
| N-(4-chlorophenyl)this compound | 256 | 512 | |
| N-(4-methylphenyl)this compound | 512 | >512 | |
| This compound Prodrug 3 | 12.5 | Not Tested | |
| This compound Prodrug 5a | 12.5 | Not Tested | |
| This compound Prodrug 5b | 12.5 | Not Tested |
Experimental Protocols
Synthesis of N-Substituted this compound Derivatives (General Procedure)
The synthesis of N-substituted this compound analogs can be achieved through the acylation of sulfanilamide (B372717) with various acylating agents. A representative protocol is as follows:
-
Preparation of the Acylating Agent: The corresponding carboxylic acid is converted to its more reactive acid chloride by refluxing with thionyl chloride.
-
Acylation Reaction: Sulfanilamide is dissolved in a suitable solvent (e.g., pyridine, acetone). The acid chloride is added dropwise to the cooled solution of sulfanilamide with constant stirring.
-
Work-up and Purification: The reaction mixture is poured into ice-cold water to precipitate the product. The crude product is then filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure N-substituted this compound derivative.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
Test compounds (this compound and its analogs)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline solution (0.85% w/v)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.
-
Incubate the broth culture at 37°C for 18-24 hours.
-
Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compounds in DMSO to create a stock solution (e.g., 10 mg/mL).
-
In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to achieve a range of desired concentrations. For example, add 100 µL of MHB to wells 2 through 10. Add 200 µL of the stock compound solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a growth control (inoculum without compound), and well 12 serves as a sterility control (MHB only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Experimental Workflow Visualization
The overall process of developing and evaluating novel this compound analogs can be visualized as a logical workflow.
Caption: General workflow for the development of novel this compound analogs.
Structure-Activity Relationship (SAR) Insights
The antibacterial activity of this compound analogs is influenced by the nature of the substituents on the molecule. Key SAR observations include:
-
N-Acyl Substitution: Modifications to the N-acyl group can significantly impact antibacterial potency. The introduction of different substituents can alter the electronic and steric properties of the molecule, influencing its binding affinity to the DHPS enzyme.
-
Aromatic Amine: The free p-amino group is generally considered essential for antibacterial activity, as it mimics the PABA substrate.
-
Sulfonamide Moiety: The sulfonamide group is a critical pharmacophore responsible for binding to the DHPS enzyme.
Conclusion and Future Directions
This compound and its structural analogs remain a promising area of research in the quest for new antibacterial agents. The core scaffold of this compound provides a versatile platform for medicinal chemists to design and synthesize novel compounds with improved efficacy and a broader spectrum of activity. The systematic evaluation of these analogs, guided by detailed experimental protocols and a thorough understanding of their structure-activity relationships, is crucial for the development of the next generation of sulfonamide antibiotics. Future research should focus on exploring novel substitutions that can enhance binding to DHPS, evade existing resistance mechanisms, and improve the pharmacokinetic properties of these compounds.
In Vitro Spectrum of Activity of Sulfacetamide Against Common Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro spectrum of activity of sulfacetamide, a sulfonamide antibiotic. The document summarizes available quantitative data, details experimental protocols for susceptibility testing, and visualizes key pathways and workflows to support research and development in the field of antimicrobial agents.
Introduction
This compound is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class.[1] It is commonly used topically for the treatment of skin and ophthalmic infections.[2] The therapeutic effect of this compound is achieved by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis.[3][4] By disrupting this pathway, this compound effectively halts bacterial growth and replication.[3] This guide focuses on the in vitro activity of this compound against a range of common Gram-positive and Gram-negative pathogens.
In Vitro Antimicrobial Activity
The in vitro efficacy of an antimicrobial agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound against common pathogens. It is important to note that specific MIC values for this compound against a broad range of pathogens are not extensively reported in recent literature. Much of the available data pertains to the sulfonamide class as a whole or to other specific sulfonamides like sulfamethoxazole (B1682508).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Common Pathogens
| Pathogen | Gram Stain | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | Positive | 6.25 - 50 | Data derived from studies on various sulfonamides.[4] One study on clinical isolates of S. aureus reported a wider MIC range of 32 to 512 µg/mL for certain sulfonamide derivatives. |
| Streptococcus pneumoniae | Positive | Data Not Found | While this compound is indicated for infections caused by S. pneumoniae, specific MIC data was not available in the reviewed literature. Resistance to trimethoprim-sulfamethoxazole is reported.[5] |
| Haemophilus influenzae | Negative | Data Not Found | This compound is indicated for use against H. influenzae.[6] However, specific MIC data for this compound is limited. Resistance in H. influenzae to sulfamethoxazole is well-documented.[7] |
| Escherichia coli | Negative | Data Not Found | Data for this compound against E. coli is limited. The MIC50 for a related sulfonamide, sulfamethizole, against sul gene-negative E. coli has been reported as 128 µg/mL.[8] |
| Klebsiella pneumoniae | Negative | Data Not Found | Specific MIC data for this compound against K. pneumoniae is not readily available. Sulfonamides are generally active against Klebsiella species.[9] |
| Enterobacter cloacae | Negative | Data Not Found | While some Enterobacter species are considered susceptible to sulfonamides, specific MIC data for this compound against E. cloacae was not found.[9] |
Disclaimer: The MIC values presented are compiled from available literature and may not be representative of all strains. Susceptibility can vary depending on the bacterial strain and the testing methodology used.
Experimental Protocols
The determination of MIC values is performed using standardized laboratory procedures. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these methods to ensure reproducibility and comparability of results.[10][11] The two most common methods are broth microdilution and agar (B569324) dilution.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.[1][12]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
This compound stock solution
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial twofold dilution of the this compound stock solution is prepared in CAMHB directly in the wells of the microtiter plate.
-
Inoculum Preparation: A suspension of the test organism is prepared in a suitable broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included on each plate.
-
Incubation: The inoculated plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism. For sulfonamides, slight growth (≤20% of the growth in the control well) may be disregarded.
Agar Dilution Method
In this method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test bacterium.[13]
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
This compound stock solution
Procedure:
-
Preparation of Agar Plates: A series of MHA plates are prepared, each containing a different concentration of this compound. This is achieved by adding the appropriate volume of the this compound stock solution to the molten MHA before pouring the plates. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.
-
Inoculation: A small, standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate.
-
Incubation: The inoculated plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.
Visualizations
Mechanism of Action of this compound
This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination (Broth Microdilution)
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Caption: MIC determination workflow.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Pneumococcal Infections (Streptococcus pneumoniae) Medication: Antibiotics, Vaccines [emedicine.medscape.com]
- 6. This compound SODIUM - this compound sodium solution [dailymed.nlm.nih.gov]
- 7. Sulfonamide resistance in Haemophilus influenzae mediated by acquisition of sul2 or a short insertion in chromosomal folP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Sulfacetamide for Purity Testing
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination of purity and related substances of Sulfacetamide using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Introduction
This compound is a sulfonamide antibiotic used in topical and ophthalmic preparations. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. This application note describes a robust RP-HPLC method for the quantitative analysis of this compound and the determination of its related substances, primarily sulfanilamide (B372717), a common process impurity and degradant. The method is based on established pharmacopeial and validated research methodologies.[1][2][3]
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.
Materials and Reagents
-
This compound Sodium Reference Standard (RS)
-
Sulfanilamide Reference Standard (RS)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)[1]
-
Water (HPLC grade or equivalent)
-
Orthophosphoric Acid (AR grade)[1]
-
Sodium Hydroxide (AR grade)
-
Hydrochloric Acid (AR grade)
Equipment
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][4][5]
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Syringe filters (0.45 µm)
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (60:40, v/v), pH adjusted to 5.0 with Orthophosphoric Acid[1] |
| Flow Rate | 1.0 mL/min[1][5] |
| Injection Volume | 20 µL[1][4] |
| Detection Wavelength | 273 nm[1] |
| Column Temperature | Ambient or 30°C[4] |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
2.4.1. Mobile Phase Preparation Prepare a mixture of methanol and water in a 60:40 volume ratio. Adjust the pH of the solution to 5.0 using orthophosphoric acid. Filter and degas the mobile phase before use.[1]
2.4.2. Standard Solution Preparation
-
This compound Standard Stock Solution (1 mg/mL): Accurately weigh about 100 mg of this compound Sodium RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[1]
-
Sulfanilamide Standard Stock Solution (1 mg/mL): Accurately weigh about 100 mg of Sulfanilamide RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[1]
-
Working Standard Solution: Prepare a working standard solution containing a known concentration of this compound (e.g., 100 µg/mL) and Sulfanilamide (e.g., 0.5 µg/mL) by diluting the stock solutions with the mobile phase.
2.4.3. Sample Solution Preparation Accurately weigh about 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock solution of 1 mg/mL. Further dilute this solution with the mobile phase to achieve a final concentration of approximately 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution in replicate (n=5). The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 |
| Theoretical Plates (N) | Not less than 2000 |
| Relative Standard Deviation (%RSD) for peak area | Not more than 2.0% |
| Resolution (Rs) between this compound and Sulfanilamide | Not less than 2.0 |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solution.
-
Inject the sample solution.
-
Identify the peaks of this compound and any impurities based on their retention times compared to the standards.
-
Calculate the percentage of impurities and the purity of the this compound sample.
Data Presentation
The results of the analysis should be summarized in a clear and structured table.
| Sample ID | Analyte | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Purity / % Impurity |
| Standard | This compound | e.g., 4.5 | e.g., 1,250,000 | 100 | - |
| Standard | Sulfanilamide | e.g., 3.2 | e.g., 6,500 | 0.5 | - |
| Sample 001 | This compound | e.g., 4.5 | e.g., 1,245,000 | - | e.g., 99.6% |
| Sample 001 | Sulfanilamide | e.g., 3.2 | e.g., 5,200 | - | e.g., 0.4% |
| Sample 001 | Unknown Impurity 1 | e.g., 5.8 | e.g., 1,200 | - | e.g., 0.1% |
Note: The percentage of each impurity is calculated using the area normalization method or by using the response factor relative to the main peak.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the this compound HPLC purity testing protocol.
References
- 1. akjournals.com [akjournals.com]
- 2. drugfuture.com [drugfuture.com]
- 3. [PDF] Validated chromatographic methods for the simultaneous determination of a ternary mixture of this compound sodium and two of its official impurities; sulfanilamide and dapsone | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
Determining the Minimum Inhibitory Concentration (MIC) of Sulfacetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfacetamide is a sulfonamide antibiotic that exerts a bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the bacterial synthesis of folic acid.[1][2][3][4][5] Folic acid is an essential precursor for the synthesis of nucleotides, and its depletion halts bacterial growth and replication.[1][2][4] This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3]
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound's primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folic acid biosynthesis pathway in bacteria.[1][4][5] By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound binds to the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid.[1][2] This disruption of the folic acid pathway ultimately inhibits the production of purines and pyrimidines, which are essential for DNA and RNA synthesis, leading to the cessation of bacterial growth.[1]
Caption: this compound's mechanism of action via competitive inhibition of DHPS.
Data Presentation
Table 1: Quality Control (QC) Ranges for MIC Determination of this compound
The following table provides the expected MIC ranges for this compound against standard ATCC® quality control strains. These ranges are essential for ensuring the accuracy and reproducibility of the MIC testing methods.
| Quality Control Strain | ATCC® No. | Method | MIC Range (µg/mL) |
| Escherichia coli | 25922 | Broth Microdilution | 8 - 32 |
| Staphylococcus aureus | 29213 | Broth Microdilution | 16 - 64 |
| Pseudomonas aeruginosa | 27853 | Broth Microdilution | >1024 (intrinsic resistance) |
| Streptococcus pneumoniae | 49619 | Broth Microdilution | 8 - 32 |
Note: Data compiled from various sources. Laboratories should establish their own internal QC ranges based on CLSI or EUCAST guidelines.
Table 2: Representative MIC Values of this compound for Common Bacterial Pathogens
This table summarizes typical MIC ranges of this compound observed for various clinically relevant bacteria. These values can vary depending on the specific isolate and testing conditions.
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | 32 | 128 | 8 - 256 |
| Staphylococcus aureus (MRSA) | 64 | >256 | 16 - >512 |
| Streptococcus pneumoniae | 16 | 64 | 4 - 128 |
| Streptococcus pyogenes | 8 | 32 | 2 - 64 |
| Haemophilus influenzae | 4 | 16 | 1 - 32 |
| Escherichia coli | 16 | 128 | 4 - 512 |
| Klebsiella pneumoniae | 64 | >256 | 16 - >512 |
| Proteus mirabilis | 32 | 256 | 8 - >512 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values are illustrative and should be confirmed for specific strains.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound using broth microdilution, agar (B569324) dilution, and disk diffusion methods. Adherence to aseptic techniques is crucial throughout these procedures.
Broth Microdilution Method
This method determines the MIC of this compound in a liquid medium and is considered a gold standard for susceptibility testing.[6]
References
- 1. Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jmilabs.com [jmilabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Sulfacetamide in Ophthalmic Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfacetamide is a sulfonamide antibiotic used in ophthalmic solutions to treat bacterial eye infections.[1][2][3] Accurate quantification of this compound in these formulations is crucial for ensuring product quality, stability, and therapeutic efficacy. This document provides detailed protocols for two common analytical methods for the quantification of this compound in ophthalmic solutions: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly specific and sensitive method for the analysis of this compound, allowing for the separation and quantification of the active ingredient from potential degradation products and other excipients in the ophthalmic solution.[4][5]
Principle
This reversed-phase HPLC method separates this compound from other components in the sample based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a known standard.
Materials and Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Zorbax ODS, 5 µm, 250 mm x 4.6 mm)[5]
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound Sodium reference standard (USP grade)[6]
-
Methanol (B129727) (HPLC grade)[5]
-
Water (HPLC grade)[5]
-
Orthophosphoric acid[5]
Experimental Protocol
1.3.1. Preparation of Mobile Phase
-
Prepare a mixture of methanol and water in the ratio of 80:20 (v/v).[5]
-
Adjust the pH of the mobile phase to 5.0 ± 0.2 using orthophosphoric acid.[5]
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
1.3.2. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh about 100 mg of this compound Sodium reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 5-50 µg/mL.
1.3.3. Preparation of Sample Solution
-
Accurately transfer a volume of the ophthalmic solution equivalent to 100 mg of this compound to a 100-mL volumetric flask.[6]
-
Dilute to volume with a mixture of water and methanol (4:1) and mix well.[6]
-
Further dilute 3.0 mL of this solution to 100.0 mL with the same solvent mixture.[6]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
1.3.4. Chromatographic Conditions
-
Column: Zorbax ODS (5 µm, 250 mm x 4.6 mm) or equivalent C18 column[5]
-
Mobile Phase: Methanol: Water (80:20, v/v), pH 5.0[5]
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 20 µL[5]
-
Detection Wavelength: 254 nm[5]
-
Column Temperature: Ambient
1.3.5. Analysis and Calculation
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and measure the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the ophthalmic solution using the following formula:
Amount (mg/mL) = (C × D) / V
Where:
-
C = Concentration of this compound from the calibration curve (mg/mL)
-
D = Dilution factor
-
V = Volume of the ophthalmic solution taken (mL)
-
Experimental Workflow
HPLC experimental workflow for this compound quantification.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of this compound. This method is particularly useful for routine quality control where a high-throughput analysis is required. A stability-indicating method allows for the simultaneous determination of this compound and its primary degradation product, sulfanilamide (B372717).[1]
Principle
This method is based on the difference in the UV absorption spectra of this compound and sulfanilamide at different pH values. At pH 4.0, this compound has an absorption maximum at 271 nm, while sulfanilamide has its maximum at 258 nm.[1] By measuring the absorbance at these two wavelengths, the concentrations of both compounds can be determined simultaneously using a set of simultaneous equations.
Materials and Equipment
-
UV-Vis spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
This compound Sodium reference standard (USP grade)
-
Sulfanilamide reference standard
-
Acetate (B1210297) buffer (pH 4.0)
Experimental Protocol
2.3.1. Preparation of Acetate Buffer (pH 4.0)
-
Prepare a solution of 0.1 M acetic acid and 0.1 M sodium acetate.
-
Mix the solutions in appropriate ratios to achieve a final pH of 4.0.
2.3.2. Preparation of Standard Solutions
-
Stock Standard Solutions (100 µg/mL):
-
Accurately weigh about 10 mg of this compound Sodium reference standard and dissolve in 100 mL of acetate buffer (pH 4.0).
-
Accurately weigh about 10 mg of sulfanilamide reference standard and dissolve in 100 mL of acetate buffer (pH 4.0).
-
-
Working Standard Solutions: Prepare working standard solutions of both this compound and sulfanilamide in the concentration range of 1-10 µg/mL by diluting the stock solutions with acetate buffer.
2.3.3. Preparation of Sample Solution
-
Accurately dilute a known volume of the ophthalmic solution with acetate buffer (pH 4.0) to obtain a theoretical concentration of this compound within the calibration range.
2.3.4. Spectrophotometric Measurement
-
Measure the absorbance of the standard solutions of this compound and sulfanilamide at 271 nm and 258 nm against the acetate buffer as a blank.
-
Calculate the absorptivity values (A 1%, 1 cm) for both compounds at both wavelengths.
-
Measure the absorbance of the sample solution at 271 nm and 258 nm.
2.3.5. Analysis and Calculation
The concentrations of this compound (CSC) and sulfanilamide (CSN) in the sample can be calculated using the following simultaneous equations (Vierordt's method):
A271 = (aSC,271 × b × CSC) + (aSN,271 × b × CSN)
A258 = (aSC,258 × b × CSC) + (aSN,258 × b × CSN)
Where:
-
A
271and A258are the absorbances of the sample at 271 nm and 258 nm, respectively. -
a
SC,271and aSC,258are the absorptivities of this compound at 271 nm and 258 nm. -
a
SN,271and aSN,258are the absorptivities of sulfanilamide at 271 nm and 258 nm. -
b is the path length of the cuvette (1 cm).
-
C
SCand CSNare the concentrations of this compound and sulfanilamide in the sample.
Logical Relationship for UV-Vis Method
Logical relationship for the simultaneous UV-Vis quantification.
Data Presentation
The following table summarizes typical quantitative data for the analytical methods described.
| Parameter | HPLC Method | UV-Vis Spectrophotometry Method | Reference |
| Linearity Range | 5-25 µg/mL | 1.0–5.0 × 10⁻⁵ M (approx. 2.5–12.7 µg/mL) | [7],[1] |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | [7],[1] |
| Limit of Detection (LOD) | 0.0031 µg/mL | 1.67 × 10⁻⁶ M (approx. 0.04 µg/mL) | [7],[1] |
| Limit of Quantification (LOQ) | 0.0095 µg/mL | 5.07 × 10⁻⁶ M (approx. 0.13 µg/mL) | [7],[1] |
| Accuracy (Recovery %) | 99-102% | 100.03 ± 0.589% | [7],[1] |
| Precision (RSD %) | < 2% | 0.587% | [8],[1] |
Conclusion
Both HPLC and UV-Vis spectrophotometry are suitable methods for the quantification of this compound in ophthalmic solutions. The choice of method will depend on the specific requirements of the analysis. HPLC offers higher specificity and is the preferred method for stability studies where the separation of multiple degradation products is necessary. UV-Vis spectrophotometry is a simpler, faster, and more cost-effective method suitable for routine quality control analysis, with the added advantage of being able to simultaneously quantify the primary degradation product, sulfanilamide. Method validation should be performed according to ICH guidelines to ensure the reliability of the results.[1]
References
- 1. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pi.bausch.com [pi.bausch.com]
- 3. This compound SODIUM OPHTHALMIC SOLUTION USP, 10% [dailymed.nlm.nih.gov]
- 4. Assay of this compound sodium ophthalmic solutions by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound Sodium Ophthalmic Solution [drugfuture.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Topical Sulfacetamide Formulations in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and evaluating topical formulations of Sulfacetamide for dermatological research. This document outlines the mechanism of action, formulation protocols, and key in vitro and ex vivo testing methodologies.
Introduction to this compound in Dermatology
This compound is a sulfonamide antibiotic that is effective against a wide range of gram-positive and gram-negative bacteria.[1][2] In dermatology, it is primarily used for its antibacterial and anti-inflammatory properties in the treatment of conditions such as acne vulgaris, rosacea, and seborrheic dermatitis.[1][3][4][5][6] It is often formulated in combination with sulfur, which provides keratolytic, antibacterial, and antifungal effects.[1][6]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of bacterial dihydropteroate (B1496061) synthetase.[1] This enzyme is crucial for the synthesis of folic acid, an essential component for bacterial growth and replication. By competitively inhibiting this enzyme, this compound acts as a bacteriostatic agent, effectively halting the proliferation of bacteria such as Propionibacterium acnes (now Cutibacterium acnes), which is implicated in the pathophysiology of acne.[1][3] The reduction in bacterial load is believed to contribute to the observed anti-inflammatory effects in inflammatory dermatoses.[3][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₃S | [7] |
| Molecular Weight | 214.24 g/mol | [7] |
| LogP (Octanol-Water Partition Coefficient) | -0.96 | [8] |
| Solubility | Freely soluble in water; sparingly soluble in alcohol; practically insoluble in benzene, chloroform, and ether. | [2][9] |
| Appearance | White to off-white crystalline powder. | [2] |
Formulation Development of a 10% this compound Sodium Cream
This section provides a protocol for the laboratory-scale preparation of a 10% this compound Sodium cream. This formulation is for research purposes only.
Materials and Equipment
-
Active Pharmaceutical Ingredient (API): this compound Sodium
-
Excipients: Cetyl Alcohol, Stearyl Alcohol, Glyceryl Stearate (and) PEG-100 Stearate, Propylene Glycol, Benzyl Alcohol, Xanthan Gum, Disodium EDTA, Purified Water.
-
Equipment: Beakers, heating mantle with magnetic stirrer, overhead stirrer, homogenization equipment, pH meter, weighing balance.
Example Cream Formulation
| Ingredient | Function | Percentage (w/w) |
| This compound Sodium | Active Pharmaceutical Ingredient | 10.0% |
| Cetyl Alcohol | Thickening agent, emollient | 3.0% |
| Stearyl Alcohol | Thickening agent, emollient | 2.0% |
| Glyceryl Stearate & PEG-100 Stearate | Emulsifier | 5.0% |
| Propylene Glycol | Humectant, solvent | 5.0% |
| Benzyl Alcohol | Preservative | 1.0% |
| Xanthan Gum | Stabilizer | 0.5% |
| Disodium EDTA | Chelating agent | 0.1% |
| Purified Water | Vehicle | q.s. to 100% |
Note: This is an example formulation. The exact quantities and types of excipients may need to be optimized based on the desired characteristics of the final product.[2]
Preparation Protocol
-
Oil Phase Preparation: In a beaker, combine Cetyl Alcohol, Stearyl Alcohol, and Glyceryl Stearate & PEG-100 Stearate. Heat to 70-75°C with gentle stirring until all components are melted and homogenous.
-
Aqueous Phase Preparation: In a separate beaker, dissolve Disodium EDTA in Purified Water. Add Propylene Glycol and Xanthan Gum and heat to 70-75°C with stirring until a uniform dispersion is formed.
-
Emulsification: Slowly add the oil phase to the aqueous phase under continuous homogenization. Continue homogenization for 10-15 minutes to form a stable emulsion.
-
Cooling: Allow the emulsion to cool to below 40°C with gentle stirring.
-
API and Preservative Incorporation: In a separate small beaker, dissolve this compound Sodium and Benzyl Alcohol in a small amount of Purified Water. Add this solution to the cooled emulsion and mix until uniform.
-
Final Adjustments: Check the pH of the cream and adjust if necessary. Continue gentle stirring until the cream reaches room temperature.
In Vitro Release Testing (IVRT)
IVRT is a critical tool for assessing the performance of topical formulations by measuring the rate of drug release from the dosage form.
Experimental Protocol for IVRT
-
Apparatus: Franz diffusion cell system.
-
Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose (B213188) acetate) should be used. The membrane should not be the rate-limiting step in drug release.
-
Receptor Solution: The receptor solution should maintain sink conditions (the concentration of the drug in the receptor medium should not exceed 10-30% of its saturation solubility). A common receptor medium for sparingly water-soluble drugs is a hydro-alcoholic solution (e.g., phosphate-buffered saline with ethanol).
-
Temperature: The temperature of the receptor solution should be maintained at 32 ± 0.5°C to mimic skin surface temperature.
-
Procedure:
-
Mount the synthetic membrane between the donor and receptor chambers of the Franz diffusion cell.
-
Fill the receptor chamber with the degassed receptor solution and ensure no air bubbles are trapped beneath the membrane.
-
Apply a finite dose of the this compound cream to the membrane surface in the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw samples from the receptor chamber and replace with fresh, pre-warmed receptor solution.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the cumulative amount of this compound released per unit area (μg/cm²) against the square root of time. The slope of the linear portion of the graph represents the release rate.
Representative In Vitro Release Data
| Formulation | Release Rate (μg/cm²/√h) |
| 10% this compound Cream | 150 |
| 10% this compound Gel | 250 |
| 10% this compound Ointment | 80 |
Note: These are representative values and will vary depending on the specific formulation composition.
Ex Vivo Skin Permeation Studies
Ex vivo skin permeation studies provide valuable information on the percutaneous absorption of a drug from a topical formulation. An in vitro study has shown the percutaneous absorption of sodium this compound to be around 4%.[1][10] Pharmacokinetic studies in subjects with acne vulgaris who applied a 10% this compound sodium lotion to their face, back, chest, and shoulders twice daily for 28 days showed that the percentage of the applied dose excreted in the urine as this compound and its metabolite ranged from 0.08% to 0.33%.[10][11]
Experimental Protocol for Ex Vivo Skin Permeation
-
Apparatus: Franz diffusion cell system.
-
Skin Membrane: Excised human or animal (e.g., porcine or rat) skin is used. The skin should be dermatomed to a uniform thickness (typically 500-1000 µm).
-
Receptor Solution: Similar to IVRT, the receptor solution should maintain sink conditions. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice.
-
Temperature: The temperature of the receptor solution should be maintained at 32 ± 0.5°C.
-
Procedure:
-
Mount the dermatomed skin on the Franz diffusion cell with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with degassed receptor solution.
-
Apply a finite dose of the this compound formulation to the skin surface.
-
At predetermined time points over 24-48 hours, collect samples from the receptor chamber and replace with fresh receptor solution.
-
Analyze the drug concentration in the samples.
-
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be calculated.
Representative Skin Permeation Data
| Parameter | Value |
| Steady-State Flux (Jss) | 1.5 µg/cm²/h |
| Permeability Coefficient (Kp) | 1.5 x 10⁻³ cm/h |
| Lag Time (t_lag) | 2.5 hours |
Note: These are representative values and will depend on the formulation and the type of skin used.
Visualizations
Signaling Pathway of this compound's Antibacterial Action
Caption: Mechanism of this compound's antibacterial action.
Experimental Workflow for Topical Formulation Development
Caption: Workflow for topical formulation development.
Logical Relationship in Dermatological Treatment
Caption: Logical flow of this compound's therapeutic effect.
References
- 1. The Use of Sodium this compound in Dermatology | MDedge [mdedge.com]
- 2. Sodium this compound 10% and Sulfur 5% Emollient Cream [dailymed.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. community.the-hospitalist.org [community.the-hospitalist.org]
- 5. Articles [globalrx.com]
- 6. This compound sodium/Sulfur (Avar-E Green, Plexion, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | C8H10N2O3S | CID 5320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. This compound Sodium Topical Suspension USP, 10% (Lotion) [dailymed.nlm.nih.gov]
- 11. Sodium this compound: Package Insert / Prescribing Info [drugs.com]
Application Notes and Protocols for Stability Testing of Sulfacetamide in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the stability of sulfacetamide in aqueous solutions. This compound, a widely used sulfonamide antibiotic, is susceptible to degradation, primarily through hydrolysis, photodegradation, and oxidation. Understanding its stability profile is critical for the development of safe, effective, and stable pharmaceutical formulations.
Introduction
This compound is an antibiotic commonly used in ophthalmic and topical preparations to treat bacterial infections.[1][2] The stability of this compound in aqueous solutions is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. The primary degradation product of this compound is sulfanilamide (B372717), formed through the hydrolysis of the acetamide (B32628) group.[1][3][4] This process is influenced by several factors, including pH, temperature, and exposure to light.[1][5][6]
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[3] These studies involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.
Degradation Pathways
The principal degradation pathways of this compound in aqueous solutions are:
-
Hydrolysis: The most common degradation pathway is the hydrolysis of the N-acetyl group to yield sulfanilamide. This reaction follows first-order kinetics.[1][4]
-
Photodegradation: Exposure to ultraviolet (UV) radiation can induce photodegradation.[7] The rate of photolysis is significantly influenced by the pH of the solution.
-
Oxidation: this compound can be oxidized, particularly at higher temperatures and in the presence of oxidizing agents.[1][6]
The primary degradation product, sulfanilamide, can further degrade through oxidation to form a blue-colored product or react to form an azo dye.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H10N2O3S | CID 5320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation studies on sulphacetamide eye-drops. Part 2: Spectrophotometric evaluation of decomposition products of UV-irradiated solutions of sulphacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of antioxidants on the photolysis of aqueous this compound and sulfanilamide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Skin Permeation Studies of Sulfacetamide Using Franz Diffusion Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfacetamide is a sulfonamide antibiotic commonly used in topical formulations for the treatment of various skin conditions such as acne and seborrheic dermatitis. To ensure the efficacy and safety of these topical products, it is crucial to understand the rate and extent of drug permeation through the skin. In vitro skin permeation studies using Franz diffusion cells are a well-established and reliable method for evaluating the percutaneous absorption of active pharmaceutical ingredients like this compound.
These studies provide valuable data on the drug's permeability characteristics, helping to optimize formulation strategies and predict in vivo performance. This document provides a detailed protocol for conducting in vitro skin permeation studies of this compound using Franz diffusion cells, including experimental setup, data analysis, and reporting.
Data Presentation
Quantitative data from in vitro skin permeation studies are essential for comparing different formulations and understanding the permeability characteristics of a drug. Key parameters include the steady-state flux (Jss), the permeability coefficient (Kp), and the lag time (Tlag).
Table 1: Example Permeation Parameters of a Hydrophilic Drug Across Porcine Skin (Illustrative)
| Formulation ID | Drug Concentration (%) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (Tlag) (h) |
| F1 | 1 | 15.2 ± 2.1 | 1.52 ± 0.21 | 2.5 ± 0.4 |
| F2 | 1 (with enhancer) | 35.8 ± 3.5 | 3.58 ± 0.35 | 1.8 ± 0.3 |
| F3 | 2 | 28.9 ± 2.9 | 1.45 ± 0.15 | 2.3 ± 0.5 |
Values are presented as mean ± standard deviation (n=6). Data is hypothetical and for illustrative purposes only.
Experimental Protocols
This section outlines a detailed methodology for conducting in vitro skin permeation studies of this compound.
Materials and Equipment
-
Franz Diffusion Cells: Vertical glass diffusion cells with a known diffusion area and receptor chamber volume.
-
Skin Membrane: Porcine ear skin is recommended as a suitable model due to its similarities with human skin.
-
Receptor Medium: Phosphate Buffered Saline (PBS), pH 7.4, freshly prepared and degassed.
-
This compound Formulation: The test formulation (e.g., cream, gel, ointment) containing a known concentration of this compound.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection or a UV-Vis Spectrophotometer.
-
General Laboratory Equipment: Magnetic stirrer, water bath with temperature control, syringes, vials, volumetric flasks, pipettes, parafilm.
Preparation of Porcine Ear Skin Membrane
-
Obtain fresh porcine ears from a local abattoir.
-
Wash the ears thoroughly with tap water.
-
Excise the full-thickness skin from the dorsal side of the ear.
-
Carefully remove any underlying cartilage and subcutaneous fat using a scalpel.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Wrap the prepared skin sections in aluminum foil and store at -20°C until use.
-
Prior to the experiment, thaw the skin at room temperature and hydrate (B1144303) it in PBS (pH 7.4) for at least 30 minutes.
Franz Diffusion Cell Setup and Experiment
-
Set up the Franz diffusion cells and connect them to a circulating water bath maintained at 37°C to ensure the skin surface temperature is approximately 32°C.
-
Fill the receptor chamber of each cell with degassed PBS (pH 7.4), ensuring there are no air bubbles trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor chamber and set the stirring speed to a consistent rate (e.g., 600 rpm).
-
Mount the prepared porcine skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.
-
Clamp the chambers together securely.
-
Allow the system to equilibrate for 30 minutes.
-
Accurately weigh and apply a finite dose of the this compound formulation evenly onto the surface of the skin in the donor chamber.
-
Cover the top of the donor chamber with parafilm to prevent evaporation.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the collected samples for this compound concentration using a validated analytical method.
Analytical Method: Quantification of this compound
a) High-Performance Liquid Chromatography (HPLC)
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol (B129727) and a suitable buffer (e.g., acetate (B1210297) buffer) at an appropriate ratio.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength of approximately 258 nm.
-
Injection Volume: 20 µL.
-
Standard Curve: Prepare a series of standard solutions of this compound in the receptor medium and generate a calibration curve.
b) UV-Vis Spectrophotometry
-
Wavelength: The maximum absorbance of this compound sodium in aqueous solution is approximately 258 nm.
-
Procedure: Measure the absorbance of the collected samples at the predetermined wavelength.
-
Standard Curve: Prepare a calibration curve using standard solutions of this compound in the receptor medium.
-
Note: This method is simpler but may be less specific than HPLC if interfering substances are present.
Data Analysis
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount of permeated drug per unit area versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
The lag time (Tlag) is determined by extrapolating the linear portion of the curve to the x-axis.
-
Calculate the permeability coefficient (Kp) using the following equation: Kp = Jss / Cd Where Cd is the concentration of the drug in the donor compartment.
Visualizations
Caption: Experimental workflow for in vitro skin permeation studies.
Caption: Logical relationship of the permeation study components.
References
Application Note: High-Throughput Analysis of Sulfacetamide in Biological Matrices using LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Sulfacetamide in biological matrices. The described protocol is tailored for researchers, scientists, and professionals in drug development, offering a streamlined workflow from sample preparation to data acquisition. The method demonstrates high selectivity, accuracy, and precision, making it suitable for pharmacokinetic studies, drug monitoring, and other bioanalytical applications.
Introduction
This compound is a sulfonamide antibiotic used topically for skin and ophthalmic infections.[1] Accurate measurement of its concentration in biological fluids is crucial for assessing its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[2] This document provides a detailed protocol for the extraction and quantification of this compound, including instrument parameters and method validation data.
Experimental Workflow
The overall experimental workflow, from sample receipt to final data analysis, is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Detailed Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Sulfapyridine or a stable isotope-labeled this compound[3][4]
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water[5][6]
-
Formic acid[6]
-
Biological matrix (e.g., human plasma)
Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in methanol.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to create calibration curve points.
-
Sample Preparation:
-
Pipette 100 µL of the biological sample (blank, calibration standard, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to all tubes except the blank matrix.[3]
-
To precipitate proteins, add 300 µL of acetonitrile to each tube.[7]
-
Vortex each tube for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.[3]
-
Transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[3][6]
-
Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.[3]
-
LC-MS/MS Instrumentation and Conditions
The analysis can be performed on a triple quadrupole LC-MS/MS system.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate. |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V[6] |
| Gas Temperature | 325°C[6] |
| Gas Flow | 6 L/min[6] |
| Nebulizer Pressure | 30 psi[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 215.0 | 156.0 (Quantifier) | 15 |
| 92.0 (Qualifier) | 25 | ||
| Sulfapyridine (IS) | 250.0 | 156.0 | 20 |
Note: Collision energies should be optimized for the specific instrument used.[8] The common fragments for this compound are m/z 92, 108, and 156.[9]
Quantitative Data Summary
The method should be validated according to regulatory guidelines. The following table summarizes typical performance characteristics.
| Validation Parameter | Typical Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995[9] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[8] |
| Accuracy (% Recovery) | 85 - 115%[8][9] |
| Precision (% RSD) | < 15%[8][9] |
| Matrix Effect | Minimal, compensated by internal standard |
Signaling Pathway/Logical Relationship Diagram
The logical relationship for quantification in this LC-MS/MS method is based on the ratio of the analyte peak area to the internal standard peak area. This normalization corrects for variability during sample processing and analysis.[10]
Caption: Quantification logic using an internal standard.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of this compound in biological matrices. The protocol is straightforward and can be readily implemented in a bioanalytical laboratory setting. The use of an internal standard and the inherent selectivity of tandem mass spectrometry ensure accurate and precise results, supporting drug development and clinical research activities.
References
- 1. This compound | C8H10N2O3S | CID 5320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. sciencepub.net [sciencepub.net]
- 6. agilent.com [agilent.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What are the Best Practices of LC-MS/MS Internal Standards? | NorthEast BioLab [nebiolab.com]
Application Note: Spectrophotometric Assay for Sulfacetamide and its Degradation Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfacetamide is a widely used sulfonamide antibiotic, particularly in ophthalmic preparations for treating eye infections.[1][2][3] Like many pharmaceuticals, this compound is susceptible to degradation, which can compromise its efficacy and safety. The primary degradation product of this compound is Sulfanilamide, formed through hydrolysis.[1][2][3][4] Other photodegradation products may include azobenzene-4,4'-disulphonamide and various oxidation products.[4][5] Therefore, it is crucial to have a reliable and straightforward analytical method to quantify this compound in the presence of its degradation products. This application note details a stability-indicating spectrophotometric method for the simultaneous determination of this compound and its major degradation product, Sulfanilamide.
Principle of the Assay
This method leverages the differences in the ultraviolet (UV) absorption spectra of this compound and Sulfanilamide at different pH levels. While their absorption maxima are very close at neutral pH, adjusting the pH to 4.0 causes a significant shift in the absorption maximum of this compound to 271 nm, making it distinct from Sulfanilamide's maximum at 258 nm.[1] This spectral differentiation allows for the development of a two-component spectrophotometric assay using simultaneous equations (Vierordt's method) to determine the concentration of each component in a mixture. For more complex mixtures of degradation products, a multi-component assay can be employed by measuring absorbance at additional wavelengths corresponding to other degradation products, such as 320 nm for azobenzene-4,4'-disulphonamide and 550 nm for a blue oxidation product.[5]
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative parameters for the spectrophotometric analysis of this compound and its degradation products.
| Analyte | λmax (nm) | pH | Linearity Range | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound | 271 | 4.0 | 1.0–5.0 × 10⁻⁵ M | Not specified | 1.67 × 10⁻⁶ M | 5.07 × 10⁻⁶ M | [1] |
| Sulfanilamide | 258 | 4.0 | Not specified | Not specified | Not specified | Not specified | [1] |
| This compound | 436 | Not specified | 0.4–8 ppm | 1.68 × 10⁴ | Not specified | Not specified | [6] |
| Azobenzene-4, 4'-disulphonamide | 320 | 4.0 | Not specified | Not specified | Not specified | Not specified | [5] |
| Blue Oxidation Product | 550 | 4.0 | Not specified | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
This protocol is adapted from a validated stability-indicating UV spectrometric method.[1]
A. Materials and Reagents:
-
This compound sodium reference standard
-
Sulfanilamide reference standard
-
Acetate (B1210297) buffer (pH 4.0)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Volumetric flasks
-
Pipettes
B. Preparation of Standard Solutions:
-
Stock Solutions (1 x 10⁻³ M): Accurately weigh and dissolve appropriate amounts of this compound sodium and Sulfanilamide reference standards in deionized water to prepare individual 1 x 10⁻³ M stock solutions.
-
Working Standard Solutions: From the stock solutions, prepare a series of working standard solutions of both this compound and Sulfanilamide in the concentration range of 1.0–5.0 × 10⁻⁵ M by diluting with acetate buffer (pH 4.0).
C. Sample Preparation:
-
For ophthalmic solutions, accurately dilute the sample with acetate buffer (pH 4.0) to obtain a theoretical final concentration of this compound within the linearity range (1.0–5.0 × 10⁻⁵ M).
-
For forced degradation studies, subject the this compound solution to stress conditions (e.g., heat, UV light) and then dilute with acetate buffer (pH 4.0) to the appropriate concentration.
D. Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV range from 200 to 400 nm.
-
Use acetate buffer (pH 4.0) as the blank.
-
Record the absorbance of each standard solution and sample solution at 271 nm and 258 nm.
E. Calculation: The concentrations of this compound (C_SC) and Sulfanilamide (C_SN) in the sample can be calculated using the following simultaneous equations (absorptivity values need to be predetermined from the standard solutions):
A₂₇₁ = (a_SC,₂₇₁) * b * C_SC + (a_SN,₂₇₁) * b * C_SN A₂₅₈ = (a_SC,₂₅₈) * b * C_SC + (a_SN,₂₅₈) * b * C_SN
Where:
-
A₂₇₁ and A₂₅₈ are the absorbances of the mixture at 271 nm and 258 nm, respectively.
-
a_SC,₂₇₁ and a_SC,₂₅₈ are the absorptivities of this compound at 271 nm and 258 nm.
-
a_SN,₂₇₁ and a_SN,₂₅₈ are the absorptivities of Sulfanilamide at 271 nm and 258 nm.
-
b is the path length of the cuvette (typically 1 cm).
This protocol is based on a method for analyzing multiple degradation products.[5]
A. Additional Wavelengths: In addition to 258 nm and 271 nm (or 268 nm as used in this study at pH 4.0), measurements are taken at:
-
320 nm: For azobenzene-4,4'-disulphonamide.
-
550 nm: For the blue oxidation product of Sulfanilamide.
B. Procedure: The procedure is similar to the two-component assay, but absorbance is measured at all four wavelengths (258 nm, 268 nm, 320 nm, and 550 nm). A set of simultaneous equations with four components would be required to resolve the mixture, which can be complex. Alternatively, the blue oxidation product can be determined independently at 550 nm.[5]
Visualizations
Caption: Chemical relationship between this compound and its degradation products.
Caption: Experimental workflow for the two-component spectrophotometric assay.
References
- 1. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound Sodium in Pure Form and Ophthalmic Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation studies on sulphacetamide eye-drops. Part 2: Spectrophotometric evaluation of decomposition products of UV-irradiated solutions of sulphacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicomponent spectrophotometric assay of sulphacetamide and photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epstem.net [epstem.net]
Application Note: Preparation and Certification of Sulfacetamide Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the preparation, purification, and certification of Sulfacetamide as a primary reference standard for use in analytical assays. This compound is a sulfonamide antibiotic widely used in ophthalmic and topical preparations.[1][2] Accurate and reliable analytical data for drug development and quality control hinges on the availability of well-characterized reference standards.
This application note details the necessary procedures for qualifying a batch of high-purity this compound. The protocols herein describe the purification of this compound from this compound Sodium, followed by its characterization using modern analytical techniques including High-Performance Liquid Chromatography (HPLC) for purity assessment, potentiometric titration for assay determination, and UV-Visible Spectroscopy for identification. Adherence to these protocols will ensure the suitability of the prepared this compound as a reference standard for routine analytical testing.
Materials and Equipment
2.1 Reagents and Solvents
-
This compound Sodium (USP Grade or equivalent)
-
Acetic Acid, Glacial (ACS Grade)
-
Water (HPLC Grade/Deionized)
-
Acetonitrile (HPLC Grade)[5]
-
Phosphoric Acid (ACS Grade)[5]
-
Potassium Bromide (ACS Grade)[7]
-
USP this compound Sodium Reference Standard (for comparison)[9][10]
2.2 Equipment
-
Analytical Balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with UV detector[11]
-
UV-Visible Spectrophotometer
-
Magnetic stirrer and stir bars
-
Filtration apparatus with 0.45 µm filters
-
Volumetric flasks and pipettes (Class A)
-
Drying oven
-
Desiccator
Experimental Protocols
Preparation and Purification of this compound from this compound Sodium
This protocol describes the conversion of the more common sodium salt to the free acid form, which is often used as the primary reference material.
-
Dissolution: Dissolve approximately 1 gram of this compound Sodium in 25 mL of deionized water in a beaker with gentle stirring.[10][13]
-
Precipitation: While stirring, slowly add 6 N acetic acid dropwise to adjust the pH of the solution to between 4 and 5.[10][13] A white precipitate of this compound will form.
-
Filtration: Filter the precipitate using a Buchner funnel and an appropriate filter paper.
-
Washing: Wash the collected precipitate with three portions of cold deionized water to remove any remaining salts.
-
Drying: Dry the purified this compound in a drying oven at 105°C for 2-4 hours, or until a constant weight is achieved.[10][13] The expected melting point of the dried this compound is between 180°C and 184°C.[10][13]
-
Storage: Store the dried this compound reference standard in a tightly sealed, light-resistant container in a desiccator at controlled room temperature.[10][14][15][16]
Protocol 1: Purity Determination by HPLC
This method is for the determination of the purity of the prepared this compound reference standard and for the identification and quantification of related substances, such as Sulfanilamide (B372717).
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase consisting of a mixture of water, methanol, and glacial acetic acid (875:125:3, v/v/v).[9]
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of the prepared this compound reference standard in the mobile phase to obtain a concentration of approximately 100 µg/mL.
-
System Suitability Solution: Prepare a solution containing both this compound and its primary degradation product, Sulfanilamide, to verify the resolution of the chromatographic system.
-
Chromatographic Conditions:
-
Analysis: Inject the standard preparation and record the chromatogram. Calculate the area percentage of the main peak to determine the purity. Identify and quantify any impurities by comparing their retention times and response factors to known impurity standards if available. The purity of the reference standard should be not less than 99.5% on an anhydrous basis.
Protocol 2: Assay by Potentiometric Titration (Diazotization)
This is an absolute method for determining the percentage assay of the prepared this compound reference standard. The method is based on the diazotization reaction of the primary aromatic amine group in the this compound molecule.[17]
-
Titrant Preparation (0.1 M Sodium Nitrite): Accurately weigh approximately 6.9 g of Sodium Nitrite and dissolve in 1 liter of deionized water. Standardize this solution against a primary standard such as Sulfanilamide.
-
Sample Preparation: Accurately weigh about 500 mg of the prepared this compound reference standard and dissolve it in 20 mL of hydrochloric acid and 50 mL of water.
-
Titration:
-
Cool the solution to below 15°C in an ice bath.
-
Add 25 g of crushed ice to the beaker.
-
Immerse the platinum electrode and the reference electrode of the potentiometric titrator into the solution.
-
Titrate slowly with the standardized 0.1 M Sodium Nitrite solution. Record the potential readings against the volume of titrant added.
-
The endpoint is determined by the maximum change in potential per unit volume of titrant added.
-
-
Calculation: Calculate the percentage assay of this compound using the following formula:
% Assay = (V × M × F × 100) / W
Where:
-
V = Volume of Sodium Nitrite solution consumed at the endpoint (mL)
-
M = Molarity of the Sodium Nitrite solution
-
F = Molar mass of this compound (214.24 g/mol )
-
W = Weight of the this compound sample (mg)
-
Data Presentation
Table 1: HPLC Purity and Impurity Profile of this compound Reference Standard
| Parameter | Result | Acceptance Criteria |
| Purity (Area %) | 99.8% | ≥ 99.5% |
| Sulfanilamide | 0.12% | ≤ 0.2% |
| Any other individual impurity | < 0.10% | ≤ 0.1% |
| Total Impurities | 0.18% | ≤ 0.5% |
Table 2: Assay of this compound Reference Standard by Potentiometric Titration
| Replicate | Sample Weight (mg) | Titrant Volume (mL) | Calculated Assay (%) |
| 1 | 502.1 | 23.42 | 99.95 |
| 2 | 499.8 | 23.33 | 99.98 |
| 3 | 501.5 | 23.40 | 100.02 |
| Average | 99.98 | ||
| RSD (%) | 0.04 |
Table 3: Physicochemical Properties of Prepared this compound Reference Standard
| Parameter | Result | Specification | Method |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | Visual |
| Melting Point | 182.5°C | 180 - 184°C[10][13] | Capillary Method |
| Water Content | 0.2% | ≤ 0.5% | Karl Fischer Titration |
| UV λmax (in water) | 260 nm | ~260 nm | UV Spectroscopy |
Visualizations
Caption: Workflow for the preparation and certification of this compound reference standard.
References
- 1. veeprho.com [veeprho.com]
- 2. akjournals.com [akjournals.com]
- 3. academic.oup.com [academic.oup.com]
- 4. [Determination of this compound sodium and sulfanilamide in shao tang ling ointment by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. metrohm.com [metrohm.com]
- 8. asianpubs.org [asianpubs.org]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. pharmacopeia.cn [pharmacopeia.cn]
- 11. Assay analysis of this compound sodium using a polar end-capped C18 HPLC column as per USP 39 monograph method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. uspbpep.com [uspbpep.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fishersci.com [fishersci.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Sulfacetamide in Veterinary Dermatological Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfacetamide is a sulfonamide antibiotic that exerts a bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, which is crucial for the synthesis of folic acid in bacteria.[1] Folic acid is an essential component for bacterial growth and replication.[1] While extensively used in human dermatology, often in combination with sulfur, for conditions like acne vulgaris and seborrheic dermatitis, its application in veterinary dermatology is not well-established.[2][3] In veterinary medicine, sulfonamides are more commonly used systemically, often potentiated with trimethoprim, for a variety of infections.[1][4][5][6] The topical use of this compound in animals has been primarily for ophthalmic infections, where it is considered to have limited efficacy.[1][7]
These application notes provide a framework for the investigation and potential development of this compound-based topical formulations for veterinary dermatological use. Due to the current lack of specific efficacy data, the following sections focus on the theoretical basis for its use, potential applications, and detailed protocols for preclinical evaluation.
Mechanism of Action
This compound is a structural analog of para-aminobenzoic acid (PABA). Bacteria utilize PABA to synthesize dihydrofolic acid, a precursor to folic acid. This compound competitively inhibits the bacterial enzyme dihydropteroate synthetase, thereby blocking the synthesis of dihydrofolic acid. This disruption of the folic acid pathway inhibits bacterial growth.[1] Mammalian cells are unaffected as they obtain folic acid from their diet.
The combination of this compound with sulfur is common in human dermatological products.[2][3] Sulfur is believed to have keratolytic, antibacterial, and antifungal properties, which may provide a synergistic effect.[8]
Potential Veterinary Dermatological Applications
Based on its use in humans, topical this compound preparations could be investigated for the following conditions in veterinary patients, particularly dogs and cats:
-
Superficial Pyoderma: Bacterial skin infections, often caused by Staphylococcus pseudintermedius, are common in dogs.[4] Topical therapies are increasingly recommended to reduce the reliance on systemic antibiotics.[8][9][10][11]
-
Seborrheic Dermatitis: This condition involves scaling, crusting, and inflammation of the skin. In humans, this compound is effective in managing seborrheic dermatitis.[2][3]
-
Malassezia Dermatitis: While primarily an antifungal target, the anti-inflammatory and potential antibacterial properties of a this compound-sulfur combination could be beneficial as an adjunctive therapy.
It is crucial to note that the efficacy of this compound against common veterinary dermatological pathogens has not been sufficiently studied.
Quantitative Data Summary
There is a significant lack of published quantitative data on the efficacy of this compound against key veterinary dermatological pathogens. The following table highlights the need for further research in this area.
| Pathogen | Drug | MIC Range (µg/mL) | Efficacy Data | Source |
| Staphylococcus pseudintermedius | This compound | Not Available | No clinical trial data available for dermatological use. | N/A |
| Malassezia pachydermatis | This compound | Not Available | No clinical trial data available for dermatological use. | N/A |
Experimental Protocols
The following protocols are adapted from established methods for evaluating topical antimicrobial agents in veterinary dermatology and can be applied to the study of this compound.
In Vitro Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against relevant veterinary pathogens.
Materials:
-
Pure this compound sodium powder
-
Cation-adjusted Mueller-Hinton broth (for bacteria) or modified Dixon's broth (for Malassezia)
-
96-well microtiter plates
-
Bacterial/yeast isolates (e.g., Staphylococcus pseudintermedius, Malassezia pachydermatis)
-
Spectrophotometer
Procedure:
-
Prepare Stock Solution: Dissolve this compound sodium in an appropriate solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the appropriate broth in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific organism (e.g., 35°C for 24 hours for S. pseudintermedius).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Ex Vivo Porcine Skin Infection Model
Objective: To evaluate the efficacy of a topical this compound formulation in a model that mimics in vivo skin conditions.
Materials:
-
Freshly excised porcine skin
-
Test formulation of topical this compound
-
Pathogen culture (e.g., S. pseudintermedius)
-
Phosphate-buffered saline (PBS)
-
Tissue culture plates
Procedure:
-
Skin Preparation: Clean and de-hair the porcine skin. Create small wounds or abrasions on the epidermal surface.
-
Infection: Inoculate the wounded areas with a standardized suspension of the pathogen.
-
Treatment: Apply the topical this compound formulation to the infected areas. Include a vehicle control group.
-
Incubation: Incubate the skin samples in a humidified chamber.
-
Bacterial Quantification: After a set treatment period (e.g., 24 hours), excise the treated skin, homogenize it in PBS, and perform serial dilutions and plate counts to determine the number of viable bacteria.
Formulation Considerations
For topical veterinary use, formulations should be designed for ease of application, adherence to the skin and hair coat, and safety if licked. Potential formulations include:
-
Ointments and Creams: Suitable for localized lesions.
-
Sprays and Mousses: Better for larger surface areas or haired skin.
-
Medicated Shampoos: For widespread dermatological conditions.
The concentration of this compound in human preparations is typically 10%, often combined with 5% sulfur.[2][3] The optimal concentration for veterinary use would need to be determined through dose-finding studies.
Safety and Adverse Effects
While topical application minimizes systemic absorption, adverse effects are possible. In dogs, systemic administration of sulfonamides has been associated with keratoconjunctivitis sicca, hypersensitivity reactions (which can manifest as skin rashes), and blood dyscrasias.[1][7][12] Cutaneous adverse drug reactions to sulfonamides in dogs can include erythema, papules, and more severe conditions like toxic epidermal necrolysis.[13][14] It is unknown if topical application of this compound would elicit similar reactions, but caution is warranted, especially in dogs with known sulfonamide hypersensitivity.
Logical Framework for Investigating this compound in Veterinary Dermatology
Conclusion
The use of this compound in veterinary dermatological preparations is an area that requires significant research and development. While its mechanism of action is well-understood and its use in human dermatology provides a basis for investigation, there is a critical lack of data on its efficacy and safety in veterinary species for skin conditions. The protocols and frameworks provided here offer a starting point for researchers and drug development professionals to systematically evaluate the potential of this compound as a novel or repurposed treatment for dermatological diseases in animals. Any potential use in clinical practice would be considered off-label and should be approached with caution until robust safety and efficacy data are available.[15][16][17][18]
References
- 1. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Sodium this compound 8% and Sulfur 4% Topical Suspension [dailymed.nlm.nih.gov]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. Sulphonamides: updates on use in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiated Sulfonamide Antibiotics [cliniciansbrief.com]
- 7. merckvetmanual.com [merckvetmanual.com]
- 8. amrvetcollective.com [amrvetcollective.com]
- 9. Antimicrobial use guidelines for canine pyoderma by the International Society for Companion Animal Infectious Diseases (ISCAID) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wormsandgermsblog.com [wormsandgermsblog.com]
- 11. academy.royalcanin.com [academy.royalcanin.com]
- 12. researchgate.net [researchgate.net]
- 13. 10. Cutaneous Adverse Drug Reaction – Small and Large Animal Dermatology Handbook, Vol. 3 [open.lib.umn.edu]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Off Label Use of Drugs in Veterinary Medicine | PetMD [petmd.com]
- 16. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 17. Off-Label Use of Antibiotics in Small Animal Medicine—A Germany-Wide Anonymous Online Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Sulfacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfacetamide is a sulfonamide antibiotic that inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA). This bacteriostatic action is effective against a range of Gram-positive and Gram-negative bacteria. Accurate and reproducible in vitro susceptibility testing is crucial for determining its spectrum of activity and informing its potential therapeutic applications.
These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of this compound using standardized methods such as broth microdilution, agar (B569324) dilution, and disk diffusion. The methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Important Note: As of the latest revisions of CLSI and EUCAST guidelines, specific interpretive breakpoints and quality control (QC) ranges for this compound have not been established. The former guidance that sulfisoxazole (B1682709) could represent other sulfonamides has been removed from CLSI documents, underscoring the need for agent-specific data. Therefore, researchers should establish their own internal QC ranges and interpretive criteria based on the methodologies provided herein and in conjunction with further research.
Data Presentation: Minimum Inhibitory Concentration (MIC) and Zone Diameter
Due to the lack of established quality control ranges for this compound, the following tables are presented as templates for researchers to populate with their own internally generated data. Representative QC ranges for other sulfonamides are provided for informational purposes only and should not be used as substitutes for this compound-specific data.
Table 1: Representative Broth Microdilution MIC Quality Control Ranges for QC Strains
| Quality Control Strain | Antimicrobial Agent | Concentration Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | This compound | Data not available |
| Staphylococcus aureus ATCC® 29213™ | This compound | Data not available |
Table 2: Representative Disk Diffusion Zone Diameter Quality Control Ranges for QC Strains
| Quality Control Strain | Antimicrobial Agent (Disk Content) | Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922™ | This compound | Data not available |
| Staphylococcus aureus ATCC® 25923™ | This compound | Data not available |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate susceptibility testing. This compound has limited solubility in water but is soluble in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Sterile, deionized water
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.
-
Further dilute the stock solution in the appropriate sterile broth or water to achieve the desired working concentrations for the experiments.
-
Prepare fresh working solutions on the day of the experiment. The high-concentration stock in DMSO can be stored at -20°C or lower for short periods, but stability should be verified.
Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
This compound working solutions
-
Sterile saline or broth for dilutions
Protocol:
-
Prepare serial two-fold dilutions of the this compound working solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) on each plate.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth. For sulfonamides, it is recommended to disregard slight, trailing growth (approximately 20% or less of the growth in the control well).[1]
Agar Dilution Method
This method determines the MIC of this compound on a solid medium.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
This compound working solutions
Protocol:
-
Prepare MHA according to the manufacturer's instructions and cool to 45-50°C in a water bath.
-
Add the appropriate volume of the this compound working solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow it to solidify.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Spot-inoculate approximately 1-10 µL of the bacterial suspension onto the agar surface. An inoculum replicating device can be used to test multiple isolates simultaneously.
-
Include a growth control plate (no antibiotic).
-
Allow the inocula to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits growth, defined as no growth, a single colony, or a faint haze.
Disk Diffusion Method
This qualitative method assesses the susceptibility of bacteria to this compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile paper disks (6 mm)
-
Bacterial inoculum standardized to 0.5 McFarland
-
This compound solution of a known concentration for disk impregnation
Protocol:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, inoculate the entire surface of the MHA plate to obtain confluent growth.
-
Since commercially prepared this compound disks may not be readily available, they may need to be prepared in-house by impregnating sterile paper disks with a known amount of this compound solution. The appropriate concentration for impregnation will need to be determined empirically.
-
Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Measure the diameter of the zone of inhibition around each disk to the nearest millimeter.
-
Interpretation: The interpretation of zone sizes as susceptible, intermediate, or resistant requires correlation with MIC data, as specific breakpoints for this compound are not established by CLSI or EUCAST.
Visualizations
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Workflow for Agar Dilution Susceptibility Testing.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of Sulfacetamide and Its Degradation Products by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and characterization of Sulfacetamide and its degradation products using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The major degradation product of this compound is Sulfanilamide, which is formed through the hydrolysis of the amide bond.[1] Other potential degradation products that may be observed, particularly under forced degradation conditions, include N4-acetylthis compound, N-oxide species, and sulfanilic acid.[2]
Q2: What are the common m/z fragments observed for this compound and its degradation products in MS/MS analysis?
A2: In positive ion electrospray ionization (ESI) MS/MS, sulfonamides exhibit a characteristic fragmentation pattern. For this compound (precursor ion [M+H]⁺ at m/z 215.05), common product ions include m/z 156.04, 108.02, and 92.03.[3] The ion at m/z 156 corresponds to the 4-aminobenzenesulfonamide moiety, which can further fragment to m/z 108 (loss of SO) and m/z 92 (loss of SO₂).[4] Sulfanilamide ([M+H]⁺ at m/z 173.04) will also produce fragments at m/z 156.04, 108.02, and 92.03.
Q3: What are the recommended forced degradation conditions for this compound?
A3: Forced degradation studies for this compound should be conducted according to ICH guidelines to investigate its stability profile. Recommended stress conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80 °C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room or elevated temperatures.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance or a solution at temperatures ranging from 40 °C to 80 °C.[5]
-
Photolytic Degradation: Exposing the drug substance or solution to UV and visible light.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound or its Degradation Products
-
Possible Cause 1: Secondary Interactions with Residual Silanols: The amine groups in this compound and its degradation products can interact with acidic silanol (B1196071) groups on the surface of C18 columns, leading to peak tailing.
-
Solution:
-
Use a mobile phase with a low pH (e.g., 2.5-3.5) using an additive like formic acid to protonate the analytes and minimize silanol interactions.
-
Incorporate a low concentration of a competing base, such as triethylamine (B128534) (TEA), in the mobile phase, although this may not be ideal for MS detection.
-
Employ a column with end-capping or a different stationary phase (e.g., a hybrid silica (B1680970) or polymeric column) that is less prone to silanol interactions.[6][7]
-
-
-
Possible Cause 2: Mismatch between Injection Solvent and Mobile Phase: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Dissolve and inject your sample in the initial mobile phase or a solvent with a weaker elution strength.
-
-
Possible Cause 3: Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Dilute the sample and reinject.
-
Issue 2: Low Signal Intensity or Poor Sensitivity in the Mass Spectrometer
-
Possible Cause 1: Inefficient Ionization: The choice of ionization mode and source parameters can significantly impact signal intensity.
-
Solution:
-
Ensure the use of electrospray ionization (ESI) in positive ion mode, as the amine groups on this compound and its degradation products are readily protonated.
-
Optimize ESI source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature to maximize the signal for your specific analytes.
-
-
-
Possible Cause 2: Ion Suppression from Matrix Components: Co-eluting compounds from the sample matrix can compete with the analytes for ionization, reducing their signal intensity.
-
Solution:
-
Improve sample preparation to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Optimize the chromatographic separation to ensure that the analytes elute in a region free from significant matrix interference.
-
Use a stable isotope-labeled internal standard to compensate for matrix effects.[8]
-
-
-
Possible Cause 3: Incorrect MS/MS Transition Parameters: Suboptimal collision energy can lead to inefficient fragmentation and low product ion intensity.
-
Solution: Optimize the collision energy for each MRM transition to achieve the highest and most stable signal for the product ions.
-
Issue 3: Inconsistent Retention Times
-
Possible Cause 1: Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to allow 5-10 column volumes of the initial mobile phase to pass through the column.
-
-
Possible Cause 2: Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can alter the elution strength and affect retention times.
-
Solution: Prepare fresh mobile phases daily and keep the solvent reservoirs tightly capped.
-
-
Possible Cause 3: Column Temperature Fluctuations: Variations in the column temperature can cause shifts in retention times.
-
Solution: Use a column oven to maintain a consistent and stable temperature throughout the analysis.[9]
-
Quantitative Data from Forced Degradation Studies
The following table summarizes typical degradation of this compound under various stress conditions. The extent of degradation can vary based on the precise experimental parameters.
| Stress Condition | Reagent/Parameter | Time | Temperature | % Degradation of this compound | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | ~10-15% | Sulfanilamide |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 °C | ~20-30% | Sulfanilamide |
| Oxidative | 6% H₂O₂ | 24 hours | Room Temp | ~15-25% | N-oxide species, Sulfanilamide |
| Thermal | Solution | 10 hours | 80 °C | ~15% | Sulfanilamide |
| Photolytic | UV Light (254 nm) | 1 hour | Room Temp | ~29% | Sulfanilamide |
Note: The data presented is illustrative and based on typical findings. Actual results may vary.
Experimental Protocols
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for LC-MS analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60 °C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Place a vial containing the this compound solution in an oven at 80 °C for 10 hours.
-
Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to UV light (254 nm) for 1 hour.
Protocol 2: LC-MS/MS Analysis of this compound and Degradation Products
-
Liquid Chromatography System:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) or methanol.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry System:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor > Product (e.g., 215.05 > 156.04; 215.05 > 92.03)
-
Sulfanilamide: Precursor > Product (e.g., 173.04 > 156.04; 173.04 > 108.02)
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
-
Visualizations
Caption: Experimental workflow for forced degradation and LC-MS/MS analysis.
Caption: Primary degradation pathways of this compound.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
References
- 1. Degradation studies on sulphacetamide eye-drops. Part 2: Spectrophotometric evaluation of decomposition products of UV-irradiated solutions of sulphacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
Technical Support Center: Overcoming Sulfacetamide Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with Sulfacetamide in in vitro settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues users might encounter during their experiments.
Troubleshooting Guide
This guide addresses common problems related to this compound solubility in a question-and-answer format.
Q1: My this compound (free acid) won't dissolve in my aqueous buffer or cell culture medium. What should I do?
A: The free acid form of this compound has very low aqueous solubility. Direct dissolution in neutral aqueous solutions is often unsuccessful.
-
Primary Recommendation: Use the This compound sodium salt , which is significantly more water-soluble.[1][2] The sodium salt is freely soluble in water and is the preferred form for preparing aqueous solutions for in vitro assays.[1]
-
pH Adjustment: If you must use the free acid, its solubility is pH-dependent. This compound has a pKa of approximately 5.4 for its sulfonamide group.[3][4] Adjusting the pH of your buffer to be at least 2 units above the pKa (i.e., pH > 7.4) will ionize the molecule, increasing its solubility. You can achieve this by adding a small amount of a base like sodium hydroxide (B78521) (NaOH).
-
Co-solvents: For non-aqueous stock solutions, dissolve the free acid in an organic solvent like Dimethyl Sulfoxide (DMSO) first.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?
A: This phenomenon, often called "crashing out," is common when an organic stock solution of a hydrophobic compound is diluted into an aqueous medium.[5]
-
Use the Sodium Salt: The best practice is to use this compound sodium salt, which has good solubility in aqueous buffers like PBS (pH 7.2) at approximately 5 mg/mL.[6][7] This often eliminates the need for a DMSO stock altogether.
-
Optimize Dilution Technique: If using a DMSO stock is necessary, follow this procedure:
-
Reduce Final Concentration: Your target concentration may be too high for the aqueous environment. Try lowering the final concentration of this compound in your assay.[5]
-
Check DMSO Percentage: Ensure the final concentration of DMSO in your culture medium is low, typically at or below 0.5% (v/v), to avoid solvent-induced precipitation and cellular toxicity.[8]
Q3: I'm observing inconsistent results or lower-than-expected potency in my assay. Could this be a solubility issue?
A: Yes, poor solubility is a frequent cause of poor data reproducibility and apparent low potency. If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration, leading to inaccurate results.
-
Visual Inspection: Carefully inspect your assay plates or tubes for any signs of precipitation (e.g., cloudiness, crystals, or film) before and after adding cells.
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh stock solutions for each experiment, as repeated freeze-thaw cycles can lead to precipitation over time.[9] Aqueous solutions of the sodium salt should not be stored for more than one day.[6]
-
Filter Sterilization: After preparing your final working solution, consider sterile filtering it through a 0.22 µm filter. If you observe significant compound loss after filtration (which can be checked via UV spectrophotometry), it indicates that your compound was not fully dissolved.
Data Presentation: Solubility Overview
The following tables summarize the solubility of this compound and its sodium salt in various solvents.
Table 1: Solubility of this compound (Free Acid)
| Solvent | Temperature | Reported Solubility | Approximate (mg/mL) | Citation(s) |
|---|---|---|---|---|
| Water | 20°C | 1 part in 150 parts water | ~6.7 mg/mL | [3] |
| Water | 37°C | 1 part in 62.5 parts water | ~16 mg/mL | [4][10] |
| Water | 16°C (61°F) | < 0.1 mg/mL | < 0.1 mg/mL | [11] |
| Alcohol | 20°C | 1 part in 15 parts alcohol | ~66.7 mg/mL | [3] |
| Acetone (B3395972) | 20°C | 1 part in 7 parts acetone | ~143 mg/mL | [3] |
| Ethanol (B145695) | - | 50 mg/mL | 50 mg/mL | [12] |
| Ether | - | Slightly soluble | - | [3] |
| Chloroform | - | Very slightly soluble | - |[3] |
Table 2: Solubility of this compound Sodium Salt
| Solvent | Reported Solubility (mg/mL) | Citation(s) |
|---|---|---|
| Water | Freely soluble (~400-667 mg/mL) | [1][2] |
| DMSO | ~15 mg/mL | [6][7] |
| Dimethyl Formamide (B127407) (DMF) | ~20 mg/mL | [6][7] |
| PBS (pH 7.2) | ~5 mg/mL | [6][7] |
| Ethanol | ~1 mg/mL | [6][7] |
| Chloroform, Ether, Benzene | Insoluble |[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound Sodium in DMSO
This protocol is for situations where a high-concentration organic stock is required.
-
Weighing: Accurately weigh the required amount of this compound sodium salt powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 100 mM).[9]
-
Dissolution: Vortex the solution for 1-2 minutes. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate briefly to ensure complete dissolution.[9] The solution should be clear and free of any visible particles.
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. It is recommended to use the solution within one month when stored at -20°C.[13]
Protocol 2: Dilution of DMSO Stock into Aqueous Assay Medium
This protocol details the critical steps to prevent precipitation when diluting a DMSO stock.
-
Pre-warm Medium: Warm the destination cell culture medium or aqueous buffer to 37°C.[8] This increases the solubility limit of the compound.
-
Calculate Volumes: Determine the volume of DMSO stock needed to achieve your final desired concentration. Ensure the final DMSO concentration remains at or below 0.5% (v/v).
-
Vortex and Add: While vigorously vortexing or swirling the pre-warmed medium, add the calculated volume of DMSO stock in a slow, drop-wise manner.[5] Do not add the aqueous medium to the concentrated DMSO stock.
-
Final Mix and Use: Gently mix the final solution again and use it immediately in your experiment. Do not store the diluted aqueous solution.
Mandatory Visualization
Diagram 1: Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Diagram 2: pH-Dependent Solubility of this compound
Caption: Effect of pH on this compound ionization and solubility.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and this compound Sodium for in vitro use?
A: The key difference is solubility. This compound is the free acid form with poor water solubility.[11] this compound Sodium is the monosodium salt of this compound, which is highly soluble in water.[1][2] For preparing aqueous solutions for in vitro assays, this compound Sodium is the superior choice to avoid solubility-related complications.
Q2: Why is pH so important for the solubility of this compound free acid?
A: this compound is a weak acid with a pKa value around 5.4.[3][4] At pH levels below its pKa, it exists predominantly in its non-ionized (protonated) form, which is not very water-soluble. At pH levels significantly above the pKa (e.g., physiological pH of 7.4), the molecule deprotonates to form an anion (its conjugate base), which is much more soluble in water.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A: The tolerance to DMSO varies significantly between cell types. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v).[8] Some robust cell lines may tolerate up to 1%, but it is always best practice to determine the specific tolerance of your cell line by running a vehicle control experiment (treating cells with the same concentration of DMSO you plan to use, but without your compound).
Q4: Can I use solvents other than DMSO to prepare my stock solution?
A: Yes. For this compound sodium salt, organic solvents like ethanol and dimethyl formamide (DMF) can be used, with reported solubilities of approximately 1 mg/mL and 20 mg/mL, respectively.[6][7] For the free acid form, ethanol and acetone are also effective solvents.[3][12] However, DMSO is the most commonly used solvent for creating high-concentration stock solutions for cell-based assays due to its high solubilizing power and relatively lower cytotoxicity compared to other organic solvents when used at low final concentrations.
Q5: Should I prepare my stock solutions fresh for every experiment?
A: Yes, this is the safest practice to ensure reproducibility.[9] Compounds can precipitate out of solution during freeze-thaw cycles. If you must store a stock solution, it should be aliquoted into single-use volumes to avoid repeated temperature changes. Aqueous solutions of this compound sodium should be prepared fresh daily and not stored for more than 24 hours.[6]
References
- 1. This compound sodium | 6209-17-2 [chemicalbook.com]
- 2. This compound sodium | CAS#:6209-17-2 | Chemsrc [chemsrc.com]
- 3. This compound [drugfuture.com]
- 4. This compound | 144-80-9 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 127-56-0 CAS MSDS (this compound sodium) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound CAS#: 144-80-9 [m.chemicalbook.com]
- 11. This compound | C8H10N2O3S | CID 5320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 144-80-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Sulfacetamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Sulfacetamide. Our goal is to help you optimize the yield and purity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary methods for synthesizing this compound are:
-
Acetylation of Sulfanilamide (B372717): This involves the reaction of 4-aminobenzenesulfonamide (sulfanilamide) with acetic anhydride, followed by a selective hydrolysis step.[1]
-
Alkylation of Acetamide (B32628): This route involves the direct alkylation of acetamide with 4-aminobenzenesulfonyl chloride.[1]
A key variation in the acetylation route is the use of ultrasonic irradiation as an alternative to traditional reflux heating, which can offer improved yields and shorter reaction times.[2]
Q2: What is the mechanism of action for this compound?
A2: this compound is a sulfonamide antibiotic. It works by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase, which is crucial for the synthesis of folic acid.[1] Bacteria require folic acid for the synthesis of nucleic acids, and by blocking its production, this compound halts bacterial growth and replication.[1]
Q3: What are the typical yields and purity I can expect?
A3: Yields can vary significantly based on the chosen synthetic route and reaction conditions. For the acetylation of sulfanilamide route, the formation of the intermediate N1,N4-diacetylsulfanilamide can achieve yields of 70-75%. A study comparing conventional reflux with ultrasonic irradiation for the overall synthesis of sodium this compound reported a 43% yield for the reflux method and a 50% yield for the ultrasonic irradiation method.[3] Purity is typically assessed by melting point and chromatographic methods like TLC.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction has produced a very low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields in this compound synthesis can arise from several factors, from the quality of starting materials to the reaction conditions. Here are common culprits and their solutions:
| Potential Cause | Troubleshooting & Optimization |
| Moisture in Reaction | Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid. Ensure all glassware is thoroughly dried, use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Poor Quality Starting Materials | Impurities in your 4-aminobenzenesulfonamide, acetic anhydride, or 4-aminobenzenesulfonyl chloride can lead to side reactions and lower yields. Use freshly opened or purified reagents. |
| Suboptimal Reaction Temperature | The reaction temperature significantly impacts the yield. For the acetylation of sulfanilamide, the reaction may require heating (reflux).[2] However, for the reaction of a sulfonyl chloride with an amine, starting the reaction at 0 °C and allowing it to warm to room temperature is often effective.[5] |
| Inappropriate Base | When using a sulfonyl chloride, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is crucial to neutralize the HCl byproduct without competing with the amine.[6] |
| Side Reactions | Over-acetylation of sulfanilamide can occur, leading to the formation of N1,N4-diacetylsulfanilamide. Careful control of the subsequent selective hydrolysis is necessary to obtain the desired product.[7] |
| Inefficient Mixing | In heterogeneous reaction mixtures, ensure vigorous stirring to avoid localized concentration gradients and promote complete reaction. |
Issue 2: Difficulty in Product Purification
Q: I'm having trouble purifying my crude this compound. What are the best methods and how can I troubleshoot them?
A: this compound is typically a crystalline solid, making recrystallization a common and effective purification method. However, challenges can arise.
| Problem | Solution |
| Product "Oils Out" During Recrystallization | "Oiling out" occurs when the dissolved solid separates as a liquid instead of crystals. This can happen if the solution is cooled too quickly or if there are significant impurities. Solution: Reheat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[8] |
| Product Fails to Crystallize | If no crystals form after cooling, the solution may be too dilute or supersaturated. Solution 1: Reduce the solvent volume by evaporation and attempt to cool again.[9] Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[10] |
| Persistent Impurities After Recrystallization | If recrystallization does not yield a pure product, column chromatography is the next step. Solution: Use a silica (B1680970) gel column with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). To prevent "tailing" of the acidic this compound on the silica gel, a small amount of acetic acid can be added to the eluent.[5] |
Issue 3: Unexpected Side Products
Q: I've identified an unexpected side product in my reaction mixture. What could it be and how can I avoid it?
A: The formation of side products is a common challenge. Here are some frequent impurities and strategies to minimize them:
| Side Product | Formation & Prevention |
| N1,N4-diacetylsulfanilamide | This is formed from the over-acetylation of 4-aminobenzenesulfonamide. While it is an intermediate in one synthetic route, its presence in the final product indicates incomplete selective hydrolysis. Prevention: Ensure the selective hydrolysis step goes to completion by carefully controlling the reaction time and conditions.[7] |
| 4-aminobenzenesulfonic acid | This results from the hydrolysis of 4-aminobenzenesulfonyl chloride in the presence of water. Prevention: Use anhydrous reaction conditions. This impurity can often be removed during an aqueous workup with a basic wash (e.g., sodium bicarbonate solution).[5] |
| Unreacted Starting Materials | The presence of starting materials indicates an incomplete reaction. Prevention: Increase the reaction time or temperature. Using a slight excess of one reagent can help drive the reaction to completion.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via N1,N4-diacetylsulfanilamide
This protocol involves two main steps: the formation of N1,N4-diacetylsulfanilamide and its subsequent selective hydrolysis to this compound.
Step 1: Synthesis of N1,N4-diacetylsulfanilamide
-
In a round-bottom flask, combine 4-aminobenzenesulfonamide with an excess of acetic anhydride.
-
Heat the mixture under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into cold water to precipitate the N1,N4-diacetylsulfanilamide.
-
Filter the solid product, wash it with cold water, and dry it. A yield of 70-75% can be expected.
Step 2: Selective Hydrolysis to this compound
-
Suspend the N1,N4-diacetylsulfanilamide in an aqueous solution of sodium hydroxide (B78521).
-
Heat the mixture to facilitate the selective hydrolysis of the N4-acetyl group.[7] The N1-acetyl group remains intact due to the increased acidity of the N1 hydrogen, which stabilizes the resulting anion and hinders hydroxide attack.[7]
-
Monitor the reaction progress by TLC to ensure complete conversion.
-
After cooling, carefully acidify the solution with an appropriate acid (e.g., HCl) to precipitate the this compound product.
-
Filter the solid, wash with cold water, and dry. The product can be further purified by recrystallization.
Protocol 2: Synthesis of this compound via Alkylation of Acetamide
-
In a suitable reaction vessel, dissolve acetamide in a solvent and add a base (e.g., sodium hydroxide).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 4-aminobenzenesulfonyl chloride to the cooled mixture with stirring.
-
Allow the reaction to proceed, monitoring its completion by TLC.
-
Upon completion, perform an aqueous workup to remove any unreacted starting materials and byproducts.
-
Isolate the crude this compound and purify by recrystallization or column chromatography.
Visualizing the Workflow
Below are diagrams illustrating the logical workflow for troubleshooting common issues in this compound synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Troubleshooting guide for product purification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of Sulfacetamide Sodium in Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the crystallization of Sulfacetamide sodium in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound sodium crystallization in liquid formulations?
A1: Crystallization of this compound sodium in liquid formulations, such as ophthalmic or topical solutions, is primarily driven by changes in its solubility. Key factors that can lead to crystallization include:
-
pH Shifts: this compound sodium is the salt of a weak acid, and its solubility is highly dependent on the pH of the solution. A decrease in pH can convert the more soluble sodium salt to the less soluble free acid form (this compound), leading to precipitation.
-
Temperature Fluctuations: A decrease in temperature can lower the solubility of this compound sodium, causing it to crystallize out of the solution, especially in formulations that are close to saturation at room temperature.
-
Solvent Evaporation: Loss of solvent, particularly in multi-dose containers, can increase the concentration of this compound sodium beyond its solubility limit, resulting in crystallization.
-
Interaction with Excipients: Incompatible excipients can alter the solubility of this compound sodium or provide nucleation sites for crystal growth.
-
Ionic Strength: Changes in the ionic strength of the formulation can affect the solubility of this compound sodium.
Q2: What is polymorphism, and does it affect this compound sodium formulations?
A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physicochemical properties, including solubility, melting point, and stability. While polymorphism is a known phenomenon for many active pharmaceutical ingredients (APIs), there is limited specific information available in the public domain regarding different polymorphic forms of pure this compound sodium. However, it is crucial to be aware that if different polymorphs do exist, a transition from a more soluble (metastable) form to a less soluble (stable) form during storage could lead to unexpected crystallization. Characterization of the solid form of this compound sodium used in a formulation is a critical step in development.
Q3: Can degradation of this compound sodium lead to crystallization?
A3: Yes. The primary degradation product of this compound is Sulfanilamide, particularly upon exposure to heat or UV light.[1] If the concentration of Sulfanilamide exceeds its own solubility in the formulation, it can crystallize. Therefore, observing crystals in a this compound sodium formulation might indicate a stability issue rather than just precipitation of the parent drug.
Troubleshooting Guides
Issue 1: Crystals are observed in my this compound sodium formulation upon storage.
This is a common issue that can compromise the safety and efficacy of the product. Follow this troubleshooting workflow to identify the cause and find a solution.
Caption: Troubleshooting workflow for addressing crystallization in this compound sodium formulations.
Step 1: Isolate and Identify the Crystals
-
Objective: To determine the chemical nature of the precipitate.
-
Protocol for Crystal Isolation:
-
Carefully collect the crystalline material from the formulation by filtration or centrifugation.
-
Wash the isolated crystals with a solvent in which the substance is known to be poorly soluble (e.g., cold water or a non-polar solvent like hexane) to remove any adhering formulation components.
-
Dry the crystals under vacuum at a low temperature.
-
-
Analytical Techniques for Identification:
-
Microscopy: Observe the crystal morphology (shape, size, and habit) under a polarized light microscope. This can provide initial clues.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the FTIR spectrum of the isolated crystals and compare it with the spectra of reference standards of this compound sodium, this compound (free acid), and Sulfanilamide.
-
Powder X-ray Diffraction (PXRD): This is a definitive technique to identify the crystalline form. Compare the PXRD pattern of the isolated crystals with the patterns of known reference materials.
-
Differential Scanning Calorimetry (DSC): Determine the melting point of the isolated crystals and compare it with the known melting points of potential compounds.
-
Step 2: Analyze Formulation Parameters
-
Objective: To check if the formulation's properties have deviated from the intended specifications.
-
Protocol:
-
pH Measurement: Accurately measure the pH of the formulation in which crystals have appeared and compare it to the initial pH and the product's specification range.
-
Assay: Determine the concentration of this compound sodium in the liquid portion of the formulation using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[2] A lower than expected concentration in the solution may indicate that a significant amount has crystallized.
-
Excipient Compatibility: Review the literature for known incompatibilities between this compound sodium and the other excipients in the formulation. Consider performing a short-term stability study of binary mixtures of this compound sodium and each excipient.
-
Step 4: Reformulation Strategies
If the cause of crystallization is identified, the following reformulation strategies can be considered:
-
pH Adjustment and Buffer Optimization:
-
Rationale: The solubility of this compound sodium is highly pH-dependent.
-
Action: Adjust the formulation pH to a range where this compound sodium has higher solubility. It is crucial to use a buffer system with sufficient capacity to maintain the pH within the desired range throughout the product's shelf life.
-
-
Addition of Crystallization Inhibitors:
-
Rationale: Certain polymers can inhibit nucleation and/or crystal growth.
-
Action: Incorporate polymers such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) into the formulation.[3][4] These polymers can also increase the viscosity of ophthalmic solutions, which can enhance residence time and bioavailability.[5]
-
-
Solvent System Modification:
-
Rationale: The solubility of this compound sodium can be influenced by the solvent system.
-
Action: For topical formulations, the inclusion of co-solvents like propylene (B89431) glycol or polyethylene (B3416737) glycol (PEG) can increase the solubility of this compound sodium. However, the impact on stability and tolerability must be carefully evaluated.
-
Issue 2: My formulation is clear initially but becomes cloudy over time, especially at lower temperatures.
This suggests that the formulation is supersaturated or close to its saturation point at the storage temperature.
Caption: Decision-making process for reformulating to prevent cloudiness and crystallization.
-
Objective: To quantify the solubility of this compound sodium at different pH values to identify the optimal pH range for the formulation.
-
Materials: this compound sodium, a series of buffers (e.g., phosphate, citrate) covering a pH range from 4 to 9, a suitable analytical instrument (e.g., UV-Vis spectrophotometer or HPLC), a shaker or agitator, and a temperature-controlled water bath.
-
Procedure:
-
Prepare a series of buffer solutions with different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add an excess amount of this compound sodium to a known volume of each buffer solution in separate vials.
-
Seal the vials and place them in a shaker or agitator in a temperature-controlled water bath (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After reaching equilibrium, filter the solutions through a suitable filter (e.g., 0.22 µm) to remove the undissolved solid.
-
Accurately dilute the filtered solutions with a suitable solvent.
-
Determine the concentration of this compound sodium in each diluted sample using a validated analytical method.
-
Plot the solubility of this compound sodium as a function of pH.
-
Data Presentation
Table 1: Solubility of this compound Sodium in Various Solvents
| Solvent | Solubility | Reference |
| Water | Freely soluble | [6] |
| Phosphate Buffered Saline (pH 7.2) | ~5 mg/mL | |
| Ethanol | Slightly soluble | [6] |
| Acetone | Sparingly soluble | [6] |
| Chloroform | Insoluble | [6] |
| Ether | Insoluble | [6] |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Dimethyl sulfoxide (B87167) (DMSO) | ~15 mg/mL | [7] |
Table 2: Physicochemical Properties of this compound and its Sodium Salt
| Property | This compound | This compound Sodium | Reference |
| pKa (amino group) | 1.8 | - | [8] |
| pKa (sulfonamide group) | 5.4 | - | [8] |
| Aqueous Solubility | Soluble in 150 parts water at 20°C | Soluble in 1.5 parts water | [8] |
| Appearance | White or yellowish-white prisms | White, odorless, crystalline powder | [8] |
Disclaimer: This information is intended for guidance and informational purposes only. All experimental work should be conducted in a controlled laboratory setting by qualified professionals. It is essential to consult relevant pharmacopeias and regulatory guidelines for specific requirements.
References
- 1. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of this compound sodium ophthalmic solutions by high-pressure liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the inhibitory potential of HPMC, PVP and HPC polymers on nucleation and crystal growth - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. meskajoinway.com [meskajoinway.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound [drugfuture.com]
Strategies to prevent the photodegradation of Sulfacetamide solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sulfacetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage the photodegradation of this compound solutions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound photodegradation?
A1: this compound is susceptible to degradation upon exposure to light, particularly UV radiation.[1] This process, known as photodegradation, involves chemical changes in the molecule that can lead to a loss of potency, the formation of impurities, and visible changes in the solution, such as discoloration.[1][2] The degradation can be influenced by factors like pH, the presence of oxygen, and sensitizing agents.[2][3][4]
Q2: Why is my this compound solution turning yellow or brown?
A2: The yellow-to-brown discoloration of this compound solutions is a common indicator of photodegradation.[2] The initial step in the degradation pathway is often the hydrolysis of this compound to sulfanilamide (B372717).[1][5] Sulfanilamide can then undergo further oxidation upon UV irradiation to form colored products, such as azo dyes, which are responsible for the color change.[2][5]
Q3: What are the main degradation products of this compound?
A3: The primary degradation product formed during the photolysis of this compound is sulfanilamide.[1][5] Subsequent UV irradiation can further oxidize sulfanilamide into various other compounds, including colored products like azo and azoxy derivatives.[2][5] The specific intermediates and final products can vary depending on the experimental conditions, such as pH and the presence of catalysts.[3][6] While the intermediate products may be less toxic than the parent this compound, their formation signifies a loss of the active pharmaceutical ingredient.[7]
Q4: How does pH affect the stability of this compound solutions?
A4: The pH of the solution is a critical factor in the photostability of this compound. The rate of photodegradation is highest around pH 5.[2][3] Solutions are significantly more stable in the pharmaceutically relevant pH range of 7 to 9, which is considered ideal for stability and clinical efficacy.[2][3] Below pH 5, the protonation of the primary amino group can decrease the rate of photolysis.[2]
Q5: Are the photodegradation products of this compound toxic?
A5: Research has shown that this compound itself can be more toxic in the presence of light than in the dark, potentially causing skin irritation when exposed to UV-A light.[1] While studies on the photocatalytic degradation of sulfonamides suggest that the resulting intermediate products can have significantly lower toxicity than the parent compound, it is crucial to characterize and control the formation of any degradation products to ensure the safety and efficacy of the formulation.[7]
Troubleshooting Guide
Issue 1: Inconsistent analytical results or loss of potency in my this compound stock solution.
| Possible Cause | Troubleshooting Steps & Solutions |
| Light Exposure | Store all this compound solutions, including stock and working solutions, in amber or low-actinic glass vessels to protect them from fluorescent light and sunlight.[4] For highly sensitive experiments, consider working in subdued lighting.[4] Wrap containers in aluminum foil for complete light protection, especially for long-term storage or during photostability studies.[8] |
| Incorrect pH | Verify the pH of your solution. The highest rate of photolysis occurs around pH 5.[2][3] Adjust and buffer the solution to a pH between 7 and 9 for optimal stability.[2][3] Be aware that certain buffer ions, like citrate (B86180) and phosphate, can catalyze the photodegradation reaction.[2][3] |
| Oxidation | The degradation process is often oxidative.[1] Consider de-gassing your solvent or preparing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize dissolved oxygen. |
Issue 2: My solution shows rapid discoloration even when stored in the dark.
| Possible Cause | Troubleshooting Steps & Solutions |
| Thermal Degradation | At higher temperatures, this compound solutions can degrade to sulfanilamide even without light.[1] Ensure solutions are stored at the recommended temperature, which is typically between 2°C and 25°C (36°F to 77°F).[9] |
| Reactive Excipients | Certain excipients or impurities in your formulation could be reacting with the this compound. Review all components of your solution for potential incompatibilities. |
| Presence of Metal Ions | Metal ions can catalyze oxidation reactions.[1] The use of a chelating agent like sodium edetate (EDTA) can be an effective stabilizer in this compound solutions.[10] |
Issue 3: How do I select an appropriate stabilizer for my formulation?
| Stabilizer Type | Selection Criteria & Recommendations |
| Antioxidants | Antioxidants are highly effective at preventing photodegradation.[10] For aqueous solutions, sodium metabisulfite (B1197395) is one of the most effective antioxidants for stabilizing this compound.[10] Other water-soluble options include sodium bisulfite and citric acid.[11] The activity of sodium metabisulfite is greater in the acidic pH range.[11] |
| Chelating Agents | If catalytic metal ions are a concern, add a chelating agent. Sodium edetate (EDTA) has been shown to be an effective stabilizer for this compound solutions.[10] |
| Combined Approach | For maximum protection, a combination of strategies is often best. Use an antioxidant and a chelating agent, adjust the pH to 7-9, and protect the solution from light. |
Quantitative Data on Stabilization
Table 1: Effect of pH on the Photodegradation Rate of this compound
| pH | Relative Rate of Photolysis | Stability |
| 3-4 | Decreasing | Moderate |
| ~5 | Highest | Poor |
| 7-9 | Almost pH-independent and low | High (Ideal) |
| 9-11 | Almost pH-independent and low | High |
| Data compiled from studies on the photolysis of aqueous this compound solutions.[2][3] |
Table 2: Efficacy of Different Antioxidants on this compound Stability
| Antioxidant | Efficacy in Stabilizing this compound | Reference |
| Sodium Metabisulfite | Very effective; considered one of the best antioxidants for photostabilization. | [10] |
| Thiourea | Effective, but noted as being the best for sulfanilamide solutions. | [10] |
| Sodium Edetate (EDTA) | Effective stabilizer, likely through chelation of catalytic metal ions. | [10] |
| Based on a study of the photolysis of aqueous this compound solutions at pH 7.0.[10] |
Experimental Protocols
Protocol 1: General Photostability Testing of a this compound Solution (ICH Q1B Guideline Summary)
This protocol outlines a confirmatory study to assess the photostability of a this compound solution.
-
Sample Preparation:
-
Prepare a batch of your this compound solution.
-
Place the solution in chemically inert, transparent containers.
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil to completely block light exposure.[8]
-
-
Light Source:
-
Use a light source that produces a combination of cool white fluorescent light and near-UV light, as specified by ICH Q1B guidelines.[12] The light source should have a spectral distribution from 320 nm to 400 nm.
-
-
Exposure Conditions:
-
Place the transparent sample and the dark control sample in a photostability chamber.[8]
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[12]
-
Monitor the temperature to minimize thermal degradation.
-
-
Analysis:
-
At appropriate time intervals, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples for the concentration of this compound and the formation of major degradation products using a validated stability-indicating assay (e.g., HPLC-UV).
-
Assess physical properties such as appearance, color, and clarity.
-
-
Evaluation:
-
Compare the results from the exposed sample to those of the dark control. Changes observed in the dark control indicate thermal degradation, not photodegradation.[8]
-
Significant degradation in the exposed sample compared to the control indicates photosensitivity.
-
Protocol 2: Evaluating the Efficacy of a Stabilizer
-
Solution Preparation:
-
Control Solution: Prepare the this compound solution in its base formulation.
-
Test Solution: Prepare the this compound solution containing the stabilizer you wish to evaluate (e.g., 0.1% w/v sodium metabisulfite).
-
Dark Controls: Prepare dark control samples for both the control and test solutions by wrapping them in aluminum foil.
-
-
Exposure:
-
Follow the light exposure procedure detailed in Protocol 1, placing all four samples (Control, Test, Control-Dark, Test-Dark) in the chamber simultaneously.
-
-
Sampling and Analysis:
-
Withdraw samples at defined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately analyze the samples using a validated HPLC method to determine the remaining concentration of this compound.
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound against time for all four conditions.
-
Compare the degradation rate of the 'Test Solution' to the 'Control Solution'. A significantly lower rate of degradation in the test solution indicates that the stabilizer is effective at preventing photodegradation.
-
Visualizations
Caption: Simplified photodegradation pathway of this compound.
Caption: Workflow for troubleshooting this compound solution instability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pjps.pk [pjps.pk]
- 3. EFFECT OF pH ON THE PHOTOSTABILITY OF SULPHACETAMIDE EYE-DROP SOLUTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of sulfa drugs by fluorescent light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation studies on sulphacetamide eye-drops. Part 2: Spectrophotometric evaluation of decomposition products of UV-irradiated solutions of sulphacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical study on the adsorption and catalytic degradation mechanism of this compound on anatase TiO2(001) and (101) surfaces - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. q1scientific.com [q1scientific.com]
- 9. This compound ophthalmic (Bleph 10, Sodium Sulamyd): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. The effect of antioxidants on the photolysis of aqueous this compound and sulfanilamide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fagronacademy.us [fagronacademy.us]
- 12. database.ich.org [database.ich.org]
Forced degradation studies to identify potential impurities of Sulfacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Sulfacetamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Question: I am not observing any degradation of this compound under my stress conditions. What should I do?
Answer:
If you are not observing the desired level of degradation (typically 5-20%), consider the following troubleshooting steps:
-
Increase Stress Condition Severity: The initial stress conditions may not be harsh enough to induce degradation. Gradually increase the intensity of the stressor. For example:
-
Acidic/Basic Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or higher) or elevate the temperature.
-
Oxidative Degradation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide from 3% to 30%) or extend the exposure time.
-
Thermal Degradation: Increase the temperature in increments of 10°C above the accelerated stability testing conditions (e.g., 50°C, 60°C, 70°C).
-
Photolytic Degradation: Ensure the light exposure meets the ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Extend Exposure Time: If increasing the severity of the stressor is not feasible or desirable, extending the duration of the experiment can also promote degradation.
-
Check Experimental Setup:
-
Ensure proper mixing of the drug substance with the stressor.
-
Verify the temperature and humidity of your stability chambers.
-
For photostability studies, confirm the light source is functioning correctly and providing the specified intensity.
-
Question: I am seeing too much degradation, with multiple unknown peaks in my chromatogram. How can I achieve a more controlled degradation?
Answer:
Excessive degradation can lead to the formation of secondary and tertiary degradation products, which may not be relevant to the actual stability of the drug. To achieve a more controlled degradation:
-
Reduce Stress Condition Severity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve a degradation of approximately 5-20%.
-
Time-Course Study: Perform a time-course study by taking samples at multiple time points during the degradation experiment. This will help you identify the optimal time to stop the reaction to achieve the desired level of degradation and observe the formation of primary degradants.
-
Neutralization: For acid and base hydrolysis studies, ensure that the samples are neutralized promptly at the end of the exposure period to stop the degradation reaction.
Question: My HPLC analysis is showing poor peak shape for this compound or its impurities. What could be the cause?
Answer:
Poor peak shape (e.g., tailing, fronting, or splitting) can be caused by several factors. Consider the following troubleshooting tips:
-
Mobile Phase pH: The pKa of this compound is around 5.4. Ensure the pH of your mobile phase is at least 2 pH units away from the pKa of this compound and its impurities to ensure consistent ionization and good peak shape. A mobile phase pH of around 3-4 is often suitable.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and re-injecting.
-
Column Contamination: Impurities from previous injections can accumulate on the column and affect peak shape. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants.
-
Inappropriate Mobile Phase: Ensure the mobile phase composition is optimal for the separation. A common mobile phase for this compound analysis is a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Column Degradation: If the column has been used extensively, the stationary phase may be degraded. Try using a new column of the same type.
Question: I am having trouble separating this compound from its main degradant, Sulfanilamide (B372717). What can I do?
Answer:
Co-elution of this compound and Sulfanilamide is a common challenge. Here are some strategies to improve separation:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer. Sometimes a small change in the percentage of the organic solvent can significantly improve resolution.
-
pH Adjustment: As mentioned earlier, adjusting the pH of the mobile phase can alter the retention times of the two compounds and improve separation.
-
-
Change the Column: If optimizing the mobile phase is not sufficient, consider using a different type of HPLC column. A column with a different stationary phase chemistry (e.g., a phenyl or a cyano column instead of a C18) may provide the necessary selectivity.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to better separate the peaks.
Frequently Asked Questions (FAQs)
What are the most common degradation products of this compound?
The most commonly reported degradation product of this compound under various stress conditions (hydrolytic, thermal, and photolytic) is Sulfanilamide .[1][2] Other potential impurities that may be observed include N4-acetylthis compound and N-oxide species.[3]
What are the typical stress conditions for forced degradation studies of this compound according to ICH guidelines?
Forced degradation studies for this compound should be conducted under the following conditions as per ICH guidelines:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., 60-80°C) for a specified period.
-
Photolytic Degradation: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
What analytical techniques are most suitable for identifying and quantifying this compound and its impurities?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and recommended technique for the analysis of this compound and its degradation products due to its high resolution, sensitivity, and accuracy.[3][4] Ultra-Performance Liquid Chromatography (UPLC) can also be used for faster analysis times.[5] Spectrophotometric methods have also been reported for the simultaneous determination of this compound and Sulfanilamide.[2]
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Stressor | Temperature | Duration | % Degradation (approx.) | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M - 1 M HCl | RT - 80°C | Variable | Significant | Sulfanilamide |
| Base Hydrolysis | 0.1 M - 1 M NaOH | RT - 80°C | Variable | Significant | Sulfanilamide |
| Oxidation | 3% - 30% H₂O₂ | RT | Variable | Moderate to Significant | Oxidized products, Sulfanilamide |
| Thermal (Solid) | Dry Heat | 60°C - 80°C | Variable | Low to Moderate | Sulfanilamide |
| Photolytic | UV/Visible Light | Controlled | ICH Q1B | Moderate | Sulfanilamide |
Note: The percentage of degradation can vary significantly depending on the exact experimental conditions.
Experimental Protocols
1. Acidic Degradation
-
Weigh accurately about 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Add 5 mL of 1 M HCl.
-
Keep the flask at 80°C for 2 hours.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution with 1 M NaOH.
-
Dilute to the mark with a suitable solvent (e.g., mobile phase).
-
Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.
2. Basic Degradation
-
Weigh accurately about 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M NaOH.
-
Keep the flask at 80°C for 2 hours.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to the mark with a suitable solvent.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
3. Oxidative Degradation
-
Weigh accurately about 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Add 5 mL of 30% hydrogen peroxide.
-
Keep the flask at room temperature for 24 hours, protected from light.
-
Dilute to the mark with a suitable solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Thermal Degradation
-
Place about 10 mg of this compound in a petri dish and spread it as a thin layer.
-
Keep the petri dish in an oven maintained at 80°C for 48 hours.
-
After the specified time, remove the sample and allow it to cool.
-
Dissolve the sample in a suitable solvent in a 10 mL volumetric flask and make up to the mark.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
5. Photolytic Degradation
-
Place about 10 mg of this compound in a petri dish and spread it as a thin layer.
-
Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).
-
Simultaneously, keep a control sample in the dark under the same temperature conditions.
-
After the exposure, dissolve both the exposed and control samples in a suitable solvent in 10 mL volumetric flasks and make up to the mark.
-
Filter the solutions through a 0.45 µm syringe filter before injecting into the HPLC.
Mandatory Visualization
Caption: Experimental Workflow for Forced Degradation Studies of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient degradation of this compound by CoFe PBAs and PBA@PVDF composite membrane activating peroxymonosulfate [html.rhhz.net]
- 4. [Determination of this compound sodium and sulfanilamide in shao tang ling ointment by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneonatalsurg.com [jneonatalsurg.com]
Addressing analytical challenges in the simultaneous determination of Sulfacetamide and its metabolites
Welcome to the technical support center for the analysis of Sulfacetamide and its metabolites. This resource provides targeted troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites and degradation products of this compound? A1: The most significant related substances for this compound are its primary degradation product, Sulfanilamide (B372717), and its major metabolite, N4-acetylthis compound. Sulfanilamide is formed through the hydrolysis of the acetamide (B32628) group, a process that can be accelerated by heat and non-neutral pH.[1][2][3] Other official impurities, such as Dapsone, may also be present in bulk materials or formulations.[4][5]
Q2: What is the most suitable analytical technique for the simultaneous determination of this compound and its related compounds? A2: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the most common and robust method for simultaneous quantification.[4][6] For identifying unknown metabolites or requiring higher sensitivity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[7][8]
Q3: How can I improve the chromatographic separation between this compound and Sulfanilamide? A3: Optimizing the mobile phase pH is critical. A pH around 5.0, adjusted with orthophosphoric acid, has been shown to provide good resolution between this compound and its impurities on a C18 column.[4][9] Adjusting the organic-to-aqueous ratio in the mobile phase (e.g., methanol (B129727):water) can also significantly impact separation.[4] If co-elution persists, trying a column with a different stationary phase chemistry may be necessary.
Q4: My this compound standard or sample appears to be degrading during the analytical process. What steps can I take to minimize this? A4: this compound is susceptible to hydrolysis, which forms Sulfanilamide.[3] To ensure stability, prepare fresh solutions and store them away from light and at controlled, cool temperatures.[10] Avoid extreme pH conditions in your sample and mobile phase buffers. Using a validated stability-indicating method is crucial to accurately quantify the active compound in the presence of its degradants.[2][11]
Q5: What are the characteristic mass spectral fragmentation patterns for this compound and its metabolites? A5: In mass spectrometry, sulfonamides exhibit predictable fragmentation. For this compound, using Electrospray Ionization (ESI), you can monitor specific Multiple Reaction Monitoring (MRM) transitions for quantification.[12] For metabolite identification, High-Resolution Mass Spectrometry (HRMS) is used to find predicted mass shifts from the parent drug. Common biotransformations include acetylation (+42 Da), hydroxylation (+16 Da), and glucuronidation (+176 Da).[7] The fragmentation pattern of a potential metabolite will often retain characteristic product ions from the core this compound structure, which helps confirm its identity.[7]
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Chromatography (HPLC/TLC) Issues
-
Problem: Poor peak shape (tailing or fronting) for this compound.
-
Answer: Peak tailing can result from secondary interactions between the analyte and the column's stationary phase. Ensure the mobile phase pH is appropriate to control the ionization state of this compound.[9] Using a highly deactivated, end-capped column, such as a modern C18 or a specialized polar-endcapped column, can also minimize these interactions.[13] Peak fronting may indicate column overload; try injecting a lower concentration of your sample.
-
-
Problem: Inconsistent or drifting retention times.
-
Answer: Retention time drift is often caused by instability in the analytical system. Ensure your HPLC column is thoroughly equilibrated with the mobile phase before starting injections.[4] Check for consistent mobile phase composition by ensuring solvents are properly degassed and mixed. A column thermostat should be used to maintain a constant temperature, as temperature fluctuations can significantly alter retention times.
-
-
Problem: Co-elution of this compound with its metabolites or impurities.
-
Answer: If you are experiencing poor resolution, first try adjusting the mobile phase composition. A slight decrease in the percentage of the organic solvent (e.g., methanol or acetonitrile) will increase retention and may improve separation.[4][9] Additionally, modifying the pH of the aqueous portion of the mobile phase can alter the selectivity between the parent drug and its related compounds.[9] If these adjustments fail, a column with a different selectivity (e.g., a phenyl-hexyl or a different C18 phase) may be required.
-
Mass Spectrometry (MS) Issues
-
Problem: Low signal intensity or high background noise.
-
Answer: Low sensitivity in LC-MS can be due to ion suppression from the sample matrix or mobile phase components. Improve sample preparation to remove interfering substances like salts and lipids.[14][15] Ensure ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this compound.[7] Using a mobile phase with volatile buffers (e.g., formic acid or ammonium (B1175870) formate) is recommended for MS applications.[16]
-
-
Problem: Difficulty interpreting MS/MS spectra to identify an unknown metabolite.
-
Answer: Begin by acquiring a high-resolution mass spectrum to determine the accurate mass and predict the elemental composition of the metabolite.[17] Compare the metabolite's MS/MS fragmentation spectrum to that of the parent this compound drug. Look for common fragment ions and characteristic neutral losses that correspond to the retained parts of the original molecule.[7][18] This "fragment fingerprint" is key to confirming the metabolite's structure.
-
Sample Preparation Issues
-
Problem: Low analyte recovery from biological matrices (e.g., plasma, urine).
-
Answer: Low recovery is often due to an inefficient extraction method. For liquid-liquid extraction (LLE), ensure the pH of the aqueous sample is adjusted to keep the analyte in its neutral form for better partitioning into the organic solvent. For solid-phase extraction (SPE), select a sorbent that provides the best retention and elution characteristics for sulfonamides. Test different elution solvents to ensure the analyte is completely removed from the SPE cartridge.
-
-
Problem: Significant matrix effects leading to poor accuracy and precision in LC-MS analysis.
-
Answer: Matrix effects occur when co-eluting endogenous components suppress or enhance the ionization of the target analyte. To mitigate this, enhance your sample cleanup procedure. Techniques like Solid-Supported Liquid Extraction (SLE) or more selective SPE sorbents can be effective.[14] The most reliable solution is to use a stable isotope-labeled internal standard (SIL-IS) for this compound, as it co-elutes and experiences the same matrix effects, allowing for accurate correction during data processing.
-
Section 3: Experimental Protocols
Protocol 1: RP-HPLC-UV Method for Simultaneous Determination of this compound and Sulfanilamide
This protocol is based on established methods for the analysis of this compound and its primary degradation product.[4]
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., X-bridge ODS or equivalent).[4]
-
Mobile Phase: Prepare a mixture of methanol and water (60:40, v/v). Adjust the pH of the mixture to 5.0 using orthophosphoric acid.[4] Filter and degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: Monitor the effluent at 273 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Standard Preparation: Prepare stock solutions of this compound sodium and Sulfanilamide in the mobile phase. Create working standards by diluting the stock solutions to concentrations ranging from approximately 10.0 to 300.0 µg/mL for this compound sodium and 5.0 to 80.0 µg/mL for Sulfanilamide.[4]
-
Procedure: Equilibrate the column for at least 30 minutes. Inject the standards and samples. The expected retention times are approximately 3.1 minutes for Sulfanilamide and 4.3 minutes for this compound sodium under these conditions.[4]
Protocol 2: General LC-MS/MS Workflow for Metabolite Identification
This protocol outlines a general approach for identifying potential metabolites in biological samples.[7][8]
-
Sample Preparation: Extract the analyte and metabolites from the biological matrix using an appropriate technique (e.g., protein precipitation, LLE, or SPE). Evaporate the solvent and reconstitute the residue in the initial mobile phase.[14]
-
LC System: Use a system capable of running gradients (e.g., UPLC or HPLC).
-
Column: A C18 column with a particle size of less than 2 µm is recommended for high-resolution separation.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient: Run a linear gradient from low %B (e.g., 5%) to high %B (e.g., 95%) over 10-15 minutes to elute compounds with a wide range of polarities.
-
Mass Spectrometer: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is ideal.[7]
-
Data Acquisition:
-
Step 1 (Full Scan): Perform an initial run in full scan mode to detect the parent drug and all potential metabolites. Use data mining software to search for predicted mass shifts corresponding to common metabolic transformations (e.g., +16 Da for oxidation, +42 Da for acetylation).[7]
-
Step 2 (MS/MS): Perform a second run using a data-dependent acquisition (DDA) method. The instrument will automatically select the most intense ions from the full scan for fragmentation (MS/MS), providing structural information.
-
-
Data Analysis: Analyze the MS/MS spectra of the potential metabolites. Confirm their identity by comparing their fragmentation patterns to the parent drug and looking for characteristic fragment ions.[7]
Section 4: Data Presentation
Table 1: Comparison of Published HPLC Methods for this compound Analysis
| Method Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Analyte Retention Times (min) |
| Method A[9] | Zorbax ODS (250mm x 4.6mm, 5µm) | Methanol:Water (80:20, v/v), pH 5.0 | 1.0 | 254 | This compound: 2.21 |
| Method B[4] | X-bridge ODS (250mm x 4.6mm, 5µm) | Methanol:Water (60:40, v/v), pH 5.0 | 1.0 | 273 | Sulfanilamide: 3.1, this compound: 4.3, Dapsone: 6.0 |
| Method C[19] | Spherisorb C18 | Methanol:0.25% Acetic Acid (7:93, v/v) | Not Specified | 257 | Not Specified |
Table 2: Example LC-MS/MS Parameters for this compound and a Key Metabolite
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) for MRM | Notes |
| This compound | Positive (ESI+) | 215.0 | 156.0, 92.1 | The 156.0 ion corresponds to the sulfanilamide core.[12] |
| N4-acetylthis compound | Positive (ESI+) | 257.0 | 198.0, 156.0 | The precursor is +42 Da from the parent. Product ions may correspond to loss of acetyl group or further fragmentation. |
| Sulfanilamide | Positive (ESI+) | 173.1 | 156.0, 108.1 | Key degradation product. |
Section 5: Visualizations
References
- 1. Assay of this compound sodium ophthalmic solutions by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of sulphacetamide eye drops at higher temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Validated Chromatographic Methods for the Simultaneous Determination of this compound Sodium and Prednisolone Acetate in their Ophthalmic Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound Sodium in Pure Form and Ophthalmic Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assay analysis of this compound sodium using a polar end-capped C18 HPLC column as per USP 39 monograph method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. biotage.com [biotage.com]
- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. ijpras.com [ijpras.com]
- 18. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Determination of this compound sodium and sulfanilamide in shao tang ling ointment by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In-Vitro Release of Sulfacetamide from Topical Creams
This technical support center is designed for researchers, scientists, and drug development professionals working on topical cream formulations of Sulfacetamide. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during in-vitro release testing (IVRT).
Frequently Asked Questions (FAQs)
Q1: What are the critical formulation factors influencing the in-vitro release of this compound from a topical cream?
A1: Several formulation variables can significantly impact the release of this compound. Key factors include:
-
Physicochemical Properties of this compound: The solubility and particle size of the active pharmaceutical ingredient (API) are crucial. Sodium this compound is often used due to its higher water solubility.[1]
-
Cream Base Composition: The type of emulsion (oil-in-water or water-in-oil), the viscosity of the cream, and the specific excipients used can either facilitate or hinder drug release.
-
Polymers: The choice and concentration of polymers, such as Hydroxypropyl Methylcellulose (HPMC) and Carbopol, can be optimized to control the release rate. For instance, a combination of HPMC K100 and Carbopol has been shown to sustain drug release effectively.[2]
-
pH of the Formulation: The pH should be maintained close to the physiological pH of the skin (around 5.5) to ensure both stability and optimal release.[3]
Q2: How do I select an appropriate synthetic membrane for in-vitro release testing (IVRT) of a this compound cream?
A2: The ideal synthetic membrane for IVRT should be inert, meaning it does not bind with this compound, and it should not be the rate-limiting step in drug release. The selection process should involve screening various commercially available synthetic membranes (e.g., polysulfone, polyethersulfone) to ensure they are compatible with the formulation and do not interfere with the analytical method. It is crucial to perform a membrane inertness and binding assessment as part of your IVRT method validation.[4]
Q3: What are the essential parameters for developing a robust IVRT method for a this compound cream?
A3: According to USP General Chapter <1724> "Semisolid Drug Products – Performance Tests," several critical factors must be addressed during IVRT method development:[4]
-
Temperature Control: The temperature of the diffusion cell should be maintained at 32 ± 1°C to mimic skin surface temperature.[4]
-
Stirring Rate: A consistent stirring rate, typically between 400-600 rpm for vertical diffusion cells, is necessary to ensure a uniform concentration in the receptor medium.[4]
-
Receptor Solution: The composition of the receptor solution must ensure "sink conditions," meaning the concentration of the drug in the receptor medium does not exceed 10% of its saturation solubility. This ensures that the drug release is primarily driven by the formulation and not limited by the solubility in the receptor phase.
-
Dose Application: A sufficient and uniform amount of the cream should be applied to the membrane to maintain linear (steady-state) release kinetics throughout the experiment.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in release profiles between replicate cells. | 1. Inconsistent dose application. 2. Air bubbles trapped between the membrane and the receptor medium. 3. Inconsistent membrane hydration. 4. Non-uniform cream formulation (phase separation). | 1. Use a positive displacement pipette or a validated dosing technique to ensure uniform application. 2. Carefully assemble the Franz diffusion cells to eliminate any air bubbles. 3. Ensure a consistent and adequate membrane hydration protocol is followed for all cells. 4. Evaluate the physical stability of your cream formulation. |
| No or very low drug release detected. | 1. Drug binding to the synthetic membrane. 2. Insufficient drug solubility in the receptor medium (lack of sink conditions). 3. Highly viscous cream formulation hindering drug diffusion. 4. Analytical method not sensitive enough. | 1. Perform a membrane binding study and select a more inert membrane if necessary.[4] 2. Modify the receptor solution to improve the solubility of this compound (e.g., adjust pH, add co-solvents). 3. Re-evaluate the formulation's viscosity and consider adjusting the concentration of thickening agents. 4. Validate the analytical method to ensure it has the required sensitivity to detect the released drug concentrations. |
| Initial burst release followed by a plateau. | 1. A significant portion of the drug is in the external phase of the cream and readily available for release. 2. The applied dose is too low, leading to rapid depletion. | 1. This may be an inherent characteristic of the formulation. If a more controlled release is desired, consider incorporating release-modifying polymers. 2. Ensure a sufficient dose is applied to the membrane to maintain a prolonged release profile. |
| Non-linear release profile (non-steady state). | 1. Changes in the formulation's properties over time during the experiment. 2. Saturation of the receptor medium (loss of sink conditions). | 1. Investigate the physical and chemical stability of the cream under the experimental conditions. 2. Increase the volume of the receptor medium or increase the sampling frequency to maintain sink conditions. |
Experimental Protocols
In-Vitro Release Testing (IVRT) of a this compound Topical Cream
This protocol outlines a general procedure for conducting an IVRT study using a vertical diffusion cell (Franz cell).
1. Materials and Equipment:
-
Franz Diffusion Cells
-
Synthetic membrane (e.g., polysulfone)
-
Receptor medium (e.g., phosphate (B84403) buffer pH 7.4)
-
Magnetic stir bars and stirrer
-
Water bath with circulator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Positive displacement pipette for cream application
-
Syringes and needles for sampling
2. Method:
-
Preparation of Receptor Medium: Prepare the chosen receptor medium and degas it to prevent the formation of air bubbles.
-
Membrane Preparation: Cut the synthetic membrane to the appropriate size for the diffusion cells. Hydrate the membranes in the receptor medium for a specified time before use.
-
Assembly of Franz Diffusion Cells:
-
Fill the receptor chamber of the Franz cell with the degassed receptor medium, ensuring no air bubbles are trapped.
-
Place a magnetic stir bar in the receptor chamber.
-
Carefully place the hydrated membrane onto the cell, ensuring the correct orientation.
-
Clamp the donor and receptor chambers together securely.
-
-
Equilibration: Place the assembled cells in a water bath set to 32 ± 1°C and allow them to equilibrate for at least 30 minutes. Start the magnetic stirrers at a constant speed (e.g., 600 rpm).
-
Dose Application: Accurately apply a finite dose of the this compound cream onto the center of the membrane in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a sample from the receptor chamber through the sampling arm. Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound released per unit area (µg/cm²) at each time point. Plot the cumulative amount released versus the square root of time. The slope of the linear portion of the plot represents the release rate.
Visualizations
References
Technical Support Center: Enhancing Corneal Penetration of Sulfacetamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments aimed at enhancing the corneal penetration of Sulfacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with conventional this compound sodium eye drops?
A1: Conventional eye drops, like those containing this compound sodium, face significant challenges that limit their therapeutic efficacy. The primary issues are poor bioavailability and rapid precorneal elimination.[1] Due to the eye's natural protective mechanisms, such as tear turnover, blinking, and nasolacrimal drainage, a large portion of the administered dose is quickly cleared from the ocular surface.[2][3] This rapid elimination necessitates frequent administration of high drug concentrations to achieve a therapeutic effect, which can lead to reduced patient compliance.[1][2]
Q2: How can nanoparticle-based systems enhance the corneal delivery of this compound?
A2: Nanoparticles, such as nanosuspensions, offer a promising strategy for improving the ocular availability of this compound.[4][5] These submicron colloidal particles (typically 10-1000 nm) can encapsulate the drug, providing sustained release and prolonged therapeutic benefit.[4] Specifically for this compound, nanosuspensions prepared with polymers like Eudragit RL100 can have a positive surface charge (zeta potential).[5][6] This positive charge promotes interaction with the negatively charged glycoproteins of the cornea and conjunctiva, increasing the residence time of the drug on the eye's surface.[5]
Q3: What is an in-situ gelling system and how does it improve drug penetration?
A3: An in-situ gelling system is a novel drug delivery platform that exists as a free-flowing liquid (sol) at room temperature but transforms into a gel upon instillation into the eye.[7][8] This sol-to-gel transition is triggered by physiological conditions in the lacrimal fluid, such as pH, temperature, or ionic composition.[5][8] The resulting gel effectively prevents the rapid drainage of the drug from the ocular site.[7] By increasing the formulation's viscosity and residence time on the corneal surface, in-situ gels enhance drug absorption and provide sustained release, leading to improved bioavailability.[7][9]
Q4: What are the advantages of using mucoadhesive ocular inserts for this compound delivery?
A4: Mucoadhesive ocular inserts are thin, multilayered, drug-impregnated solid or semi-solid devices placed in the conjunctival sac.[1][10] Their primary advantage is the ability to provide prolonged and controlled drug release over an extended period (e.g., 12 hours), which significantly reduces the frequency of administration compared to conventional eye drops.[1][11] The use of mucoadhesive polymers like HPMC, sodium alginate, and chitosan (B1678972) allows the insert to adhere to the mucus layer of the eye, prolonging retention time and improving therapeutic efficacy.[1][12]
Q5: How do chemical penetration enhancers work to improve this compound's corneal absorption?
A5: Chemical penetration enhancers are compounds that reversibly decrease the barrier properties of the cornea, facilitating drug permeation.[13][14] They can act through various mechanisms, such as disrupting the packing of the intercellular lipid matrix in the corneal epithelium or transiently opening the tight junctions between cells.[15][16] For hydrophilic compounds like this compound, enhancers such as Azone (laurocapram) have been shown to increase corneal penetration significantly.[13] Other commonly used enhancers in ocular formulations include benzalkonium chloride and EDTA.[14]
Q6: Is iontophoresis a viable method for enhancing this compound delivery?
A6: Iontophoresis is a non-invasive technique that uses a small, low-voltage electrical current to drive charged drug molecules across biological tissues like the cornea.[17][18] This method can significantly enhance the penetration of hydrophilic and charged drugs.[13][19] Since this compound is often formulated as a sodium salt, it is an ionized molecule and thus a candidate for iontophoretic delivery. Transcorneal iontophoresis can deliver a high concentration of the drug to the anterior segment of the eye.[18]
Q7: Can microneedles be used for this compound delivery to the eye?
A7: Yes, microneedles represent a minimally invasive approach to bypass the corneal barrier and deliver drugs directly into ocular tissues.[20][21] These micron-scale needles can be fabricated to penetrate the cornea or sclera without causing significant pain or tissue damage.[22][23] This technique allows for precise, localized drug delivery, potentially increasing the therapeutic efficacy of this compound for targeted ocular infections.[21] Different types of microneedles, such as dissolving or hollow ones, can be used depending on the desired release profile.[22][24]
Troubleshooting Guides
Method 1: Nanosuspension Formulations
-
Q: My this compound entrapment efficiency is consistently low. What can I do?
-
A: Low entrapment efficiency in nanosuspensions prepared by nanoprecipitation is a common issue. Several strategies can be employed to improve it. Consider adjusting the pH of the external aqueous phase; this can alter the ionization state of the drug and polymer, potentially increasing entrapment.[6] Another effective method is the addition of other excipients or polymers, such as polymethyl methacrylate, into the formulation.[6] You can also try replacing the salt form of the drug with its base form or adding a salt to the aqueous phase.
-
-
Q: I'm observing particle aggregation and instability in my nanosuspension during storage. How can I prevent this?
-
A: Nanosuspensions can be prone to aggregation due to their high surface energy. For long-term stability, freeze-drying (lyophilization) is a common strategy. However, this process can induce aggregation if not optimized. The use of cryoprotectants is critical. Sugars like sucrose (B13894) and mannitol (B672) have been shown to be effective cryoprotectants for this compound nanosuspensions, ensuring good redispersibility of the freeze-dried product.[4][6] For short-term stability, ensure your formulation has an adequate zeta potential (a measure of surface charge) to promote electrostatic repulsion between particles.
-
-
Q: The particle size of my nanosuspension batches is not reproducible. What factors should I control more carefully?
-
A: Reproducibility in the solvent displacement (nanoprecipitation) method is highly dependent on process parameters. The rate of addition of the organic phase (containing the drug and polymer) into the aqueous phase is a critical factor; a slow, controlled addition is generally preferred. The stirring speed of the aqueous phase must also be consistent and optimized to ensure uniform mixing and spontaneous nanoparticle formation.[4] Ensure the temperature and the ratio of organic solvent to aqueous phase are kept constant across all experiments.
-
Method 2: In-Situ Gelling Systems
-
Q: My in-situ gel formulation is either too thick to be administered as a drop or it fails to form a gel in simulated tear fluid.
-
A: This issue points to an improper concentration of the gelling polymers. The gelling capacity and solution viscosity are highly dependent on the polymer concentration.[7] For a pH-triggered system using Carbopol and a viscosity enhancer like HPMC, a systematic evaluation of their concentrations is necessary. If the solution is too viscous, decrease the polymer concentrations. If it fails to gel, the polymer concentration is likely too low to form a cross-linked network at the target pH (7.4).[7] Start with a range of concentrations (e.g., Carbopol 0.3-0.8% w/v, HPMC 0.6-2% w/v) to find the optimal balance that allows for easy instillation as a liquid and rapid transition to a stable gel.[7]
-
-
Q: The gel formed is causing irritation in my ex-vivo/in-vivo model. What is the likely cause?
-
A: Ocular irritation can stem from several factors, but the pH of the formulation is a primary suspect. The pH of the sol (liquid) formulation should be within a non-irritating range for the eye, typically between 5.9 and 6.7, before it transitions to the physiological pH of 7.4.[7] Additionally, ensure that all excipients, including the polymers and any preservatives (like methyl and propylparaben), are used at concentrations that are well-tolerated by ocular tissues.
-
Method 3: Mucoadhesive Ocular Inserts
-
Q: The ocular inserts I prepared are brittle and break easily during handling.
-
A: Brittleness in polymeric films is often due to an inappropriate polymer blend or an insufficient amount of plasticizer. The choice and ratio of polymers like HPMC, sodium alginate, and chitosan are critical.[1] Ensure you are using a suitable plasticizer (e.g., di-butyl-phthalate) at an appropriate concentration to increase the flexibility of the polymeric matrix.[25] Experiment with different polymer ratios and plasticizer concentrations to optimize the mechanical properties, such as tensile strength and folding endurance.
-
-
Q: The drug release from my ocular insert is too rapid and not sustained over the desired period.
-
A: To achieve sustained release, the polymer matrix must effectively control the drug's diffusion rate. If release is too fast, consider increasing the concentration of the rate-controlling polymer. Alternatively, a more advanced approach is to create a multi-layered insert. One study developed a double-layer insert where a matrix containing sodium alginate and PVP K90 was coated with a rate-controlling layer made of Eudragit RLPO and PVP K90.[11] This design successfully prolonged the release of this compound to over 12 hours with zero-order kinetics.[11]
-
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension (Solvent Displacement)
This protocol is based on the methodology described by Mandal et al.[4][5][6]
-
Organic Phase Preparation: Dissolve a specific amount of Eudragit RL100 polymer and this compound in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing 1% (w/v) Pluronic F108, which acts as a surfactant/stabilizer.
-
Nanoprecipitation: Add the organic phase dropwise into the stirred aqueous surfactant solution. Nanoparticles will form spontaneously, resulting in a transparent solution with a bluish opalescence.
-
Solvent Evaporation: Stir the resulting nanosuspension at room temperature for a specified time (e.g., 3-4 hours) to allow for the complete evaporation of the acetone.
-
Characterization: Characterize the nanosuspension by measuring particle size, polydispersity index, and zeta potential using a suitable instrument (e.g., Zetasizer). Drug entrapment efficiency can be determined by separating the nanoparticles from the aqueous phase via ultracentrifugation and measuring the amount of free drug in the supernatant.
Protocol 2: Preparation of pH-Induced In-Situ Gel (Dispersion Method)
This protocol is based on the methodology described by Sahoo et al.[7]
-
Polymer Hydration: Add the required amounts of Carbopol® 940 and HPMC E4M to 75 mL of distilled water. If preservatives like methyl and propylparaben (B1679720) are used, dissolve them in preheated water first. Allow the mixture to stand overnight at room temperature to ensure complete hydration of the polymers.
-
Drug Solution Preparation: Separately, dissolve this compound sodium in 25 mL of distilled water.
-
Formulation: Slowly add the drug solution to the hydrated polymer dispersion with continuous stirring until a homogenous mixture is formed.
-
pH Adjustment: Adjust the pH of the final formulation to a range of 5.9-6.7 using a suitable agent if necessary.
-
Characterization: Evaluate the prepared sol for clarity, pH, viscosity (at the pre-formulation pH), and drug content. Assess its gelling capacity by adding the formulation to simulated tear fluid (pH 7.4) and observing the sol-to-gel transition.
Protocol 3: Fabrication of Mucoadhesive Ocular Inserts (Solvent Casting)
This protocol is based on the methodology described by Kikawoos et al. and Shaik et al.[1][11]
-
Polymer Solution: Dissolve the required quantities of mucoadhesive polymers (e.g., sodium alginate, PVP K90, HPMC, chitosan) in a suitable solvent (e.g., distilled water).
-
Drug Incorporation: Once the polymers are fully dissolved, disperse the accurately weighed amount of this compound Sodium into the polymer solution with continuous stirring to form a homogenous mixture.
-
Casting: Pour the resulting viscous solution into a clean, leveled petri dish or a specific mold.
-
Drying: Allow the solvent to evaporate slowly by placing the cast film in a dust-free environment at a controlled temperature (e.g., 40°C) for 24 hours.
-
Film Retrieval: Once completely dried, carefully retrieve the film and cut it into inserts of the desired size and shape.
-
Characterization: Evaluate the inserts for physicochemical properties such as thickness, weight uniformity, drug content, swelling index, tensile strength, and mucoadhesive strength.
Quantitative Data Summary
Table 1: Comparison of Advanced this compound Ocular Formulations
| Formulation Type | Key Polymers / Enhancers | Particle Size / Thickness | Drug Content / Entrapment | Key Release Characteristics | Reference |
| Nanosuspension | Eudragit RL100, Pluronic F108 | 118.9 ± 8.17 nm | Entrapment efficiency increased by pH alteration | Sustained release profile | [4] |
| In-Situ Gel | Carbopol® 940 (0.8% w/v), HPMC E4M (2% w/v) | N/A | High drug content | Sustained release over 8 hours | [7] |
| Ophthalmic Gel | HPMC K100 (0.5%), Carbopol (0.5%) | N/A | 99.75% | Optimized release of 99.75% over 6 hours | [2][26] |
| Mucoadhesive Insert (F2) | HPMC, Sodium Alginate, Chitosan | 0.224 mm | 99.3% | Sustained release of 94.2% over 12 hours | [1] |
| Biodegradable Insert | Sodium Alginate (1.5%), PVP K90 (7%), Eudragit RLPO (15%) | N/A | High drug content | Prolonged release over 12 hours (Zero-order kinetics) | [11] |
Table 2: Effect of Chemical Penetration Enhancers on Corneal Permeability of this compound
| Penetration Enhancer | Concentration | Fold Increase in Permeability (approx.) | Notes | Reference |
| Azone (laurocapram) | 0.1% | > 20-fold | Highly effective for hydrophilic compounds like this compound. | [13] |
| Hexamethylenelauramide | Not specified | Similar to Azone | Behaved similarly to Azone in enhancing corneal penetration. | [13] |
| Hexamethyleneoctanamide | Not specified | Similar to Azone | Behaved similarly to Azone in enhancing corneal penetration. | [13] |
| Decylmethylsulfoxide | Not specified | Similar to Azone | Behaved similarly to Azone in enhancing corneal penetration. | [13] |
Visualizations: Workflows and Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. oaskpublishers.com [oaskpublishers.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. This compound loaded Eudragit® RL100 nanosuspension with potential for ocular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. journals.plos.org [journals.plos.org]
- 9. Research progress of in-situ gelling ophthalmic drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.najah.edu [journals.najah.edu]
- 12. researchgate.net [researchgate.net]
- 13. Effects of four penetration enhancers on corneal permeability of drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Penetration enhancer - Wikipedia [en.wikipedia.org]
- 15. Enhanced Corneal Penetration of a Poorly Permeable Drug Using Bioadhesive Multiple Microemulsion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticles for drug delivery to the anterior segment of the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of iontophoresis in ophthalmic practice: an innovative strategy to deliver drugs into the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Iontophoresis in ophthalmology: A review of the literature [rcm.mums.ac.ir]
- 19. Effect of iontophoresis on transcorneal permeation 'in vitro' of two beta-blocking agents, and on corneal hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microneedles for enhanced transdermal and intraocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. scispace.com [scispace.com]
- 26. researchgate.net [researchgate.net]
Mitigating interference in the bioanalytical assay of Sulfacetamide in plasma
Welcome to the technical support center for the bioanalytical assay of Sulfacetamide in plasma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the bioanalytical assay of this compound in plasma?
A1: Interference in the bioanalytical assay of this compound in plasma can originate from several sources, broadly categorized as matrix effects, co-administered drugs, and metabolites.
-
Matrix Effects : These are caused by endogenous components of the plasma that co-elute with this compound and affect its ionization in the mass spectrometer.[1] Common sources of matrix effects in plasma include phospholipids, salts, and proteins.[1] These components can either suppress or enhance the analyte signal, leading to inaccurate quantification.[1]
-
Co-administered Drugs : Medications taken concurrently by the subject can interfere with the assay if they have similar chemical properties or chromatographic retention times to this compound or the internal standard (IS).[2] It is crucial to have a record of all medications the subject is taking.
-
Metabolites : this compound is metabolized in the body, and its metabolites can potentially interfere with the assay. The primary metabolite is sulfanilamide.[3][4] If not chromatographically separated, these metabolites can lead to an overestimation of the this compound concentration.
-
Hemolysis : The rupture of red blood cells during sample collection or handling can release intracellular components into the plasma, altering its composition and potentially interfering with the assay.[5][6][7]
Q2: How can I minimize matrix effects in my this compound plasma assay?
A2: Minimizing matrix effects is crucial for accurate and reproducible results. Several strategies can be employed:
-
Effective Sample Preparation : The goal is to remove as many interfering endogenous components as possible while efficiently extracting this compound. Common techniques include:
-
Protein Precipitation (PPT) : A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma to precipitate proteins.[8]
-
Liquid-Liquid Extraction (LLE) : This technique separates this compound from the plasma matrix based on its solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE) : A highly selective method that uses a solid sorbent to retain this compound while matrix components are washed away.[9][10]
-
-
Chromatographic Separation : Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is essential. This can be achieved by adjusting the mobile phase composition, gradient, and column chemistry.
-
Use of a Suitable Internal Standard (IS) : A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it co-elutes with the analyte and experiences the same degree of matrix effect, thus providing effective normalization.[11] If a SIL IS is unavailable, a structural analog can be used, but it must be carefully validated to ensure it adequately tracks the analyte.[11]
Q3: What is the recommended internal standard (IS) for the LC-MS/MS analysis of this compound in plasma?
A3: The gold standard for an internal standard in LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte , such as this compound-d4. A SIL IS has nearly identical chemical and physical properties to this compound, ensuring it behaves similarly during sample preparation and chromatographic separation.[11] This co-elution is critical for compensating for matrix effects, as both the analyte and the IS will be subject to the same degree of ion suppression or enhancement.[12]
If a SIL IS is not available, a structural analog can be used. Potential analogs for this compound include other sulfonamides like sulfamethoxazole or sulfadiazine . However, it is crucial to validate that the analog's extraction recovery and ionization are not significantly different from this compound in the presence of matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | Dilute the sample and re-inject. | Improved peak symmetry. |
| Column Contamination | Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column. | Restoration of sharp, symmetrical peaks. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound (~5.4). | Sharper, more symmetrical peaks. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. | Elimination of peak distortion. |
| Injector Issues | Clean the injector port and syringe. Inspect for blockages. | Consistent and well-formed peaks. |
Issue 2: High Signal Suppression or Enhancement (Matrix Effect)
Evaluation and Mitigation Workflow:
The following diagram illustrates a systematic approach to evaluating and mitigating matrix effects.
Caption: Workflow for troubleshooting matrix effects.
Detailed Steps:
-
Quantify the Matrix Effect : Perform a post-extraction spike experiment. Compare the peak area of this compound in a spiked extract of blank plasma to the peak area of this compound in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.[1]
-
Optimize Sample Preparation : If significant matrix effects are observed, enhance the sample cleanup procedure.
-
Comparison of Sample Preparation Techniques:
Technique Typical Recovery (%) Matrix Effect Reduction Notes Protein Precipitation (PPT) 85-105 Low to Moderate Fast and simple, but may not remove all phospholipids. Liquid-Liquid Extraction (LLE) 70-90 Moderate to High Good for removing salts and some polar interferences. | Solid-Phase Extraction (SPE) | >90 | High | Most effective for removing a wide range of interferences.[9] |
-
-
Improve Chromatographic Separation : Modify the LC method to separate this compound from the regions of ion suppression. This can be achieved by altering the gradient, mobile phase modifiers, or switching to a different column chemistry (e.g., a phenyl-hexyl column).
-
Implement a Stable Isotope-Labeled Internal Standard : If not already in use, a SIL-IS is the most effective way to compensate for unavoidable matrix effects.
Issue 3: Interference from Co-administered Drugs or Metabolites
Troubleshooting Workflow:
Caption: Logical steps to identify and resolve interference.
Detailed Steps:
-
Identify the Source :
-
Review the subject's concomitant medications.
-
Prepare and analyze samples of blank plasma spiked with the suspected interfering drugs or known metabolites of this compound (e.g., sulfanilamide).
-
-
Resolve the Interference :
-
Chromatographic Resolution : Adjust the LC gradient or change the analytical column to achieve baseline separation between this compound and the interfering compound.
-
Mass Spectrometric Resolution : If chromatographic separation is not possible, select a different, more specific precursor-to-product ion transition (MRM) for this compound that is not shared by the interfering substance.
-
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound in Plasma
-
Sample Aliquoting : Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition : Add 10 µL of the internal standard working solution (e.g., this compound-d4 in 50% methanol) to each tube.
-
Vortex : Briefly vortex the tubes to mix.
-
Precipitation : Add 300 µL of cold acetonitrile to each tube.
-
Vortex : Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended) : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection : Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plasma
This protocol uses a mixed-mode cation exchange SPE cartridge.
-
Sample Pre-treatment :
-
Pipette 200 µL of plasma into a clean tube.
-
Add 20 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning :
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading :
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing :
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution :
-
Elute this compound and the IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution :
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
Injection : Inject into the LC-MS/MS system.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-medication and interference testing in bioanalysis: a European Bioanalysis Forum recommendation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-lactancia.org [e-lactancia.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Impact of hemolysis during sample collection: how different is drug concentration in hemolyzed plasma from that of normal plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Stability-Indicating HPLC Methods for Sulfacetamide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Sulfacetamide against alternative analytical techniques. The information presented is supported by experimental data and detailed protocols to assist in method selection and implementation for stability testing and quality control of this compound formulations.
Introduction to this compound Stability Testing
This compound is a sulfonamide antibiotic susceptible to degradation, primarily through hydrolysis to sulfanilamide, which can compromise its efficacy and safety.[1][2] Therefore, a validated stability-indicating analytical method is crucial to accurately quantify this compound in the presence of its degradation products and other potential impurities.[3][4] This ensures the quality, safety, and potency of the pharmaceutical product throughout its shelf life. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity.[5][6]
Comparison of Analytical Methods
While HPLC is a robust method, other techniques like Ultraviolet-Visible (UV-Vis) Spectrophotometry and Thin-Layer Chromatography (TLC) can also be employed for this compound analysis. This section compares these methods based on key validation parameters.
| Parameter | HPLC Method | UV-Vis Spectrophotometry | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Measurement of light absorbance at a specific wavelength. | Separation based on differential migration on a stationary phase. |
| Specificity | High; can separate this compound from its degradation products and impurities.[5] | Low; Sulfanilamide absorbs in the same region, requiring two-component analysis.[7] | Moderate; can separate components, but resolution may be lower than HPLC.[8] |
| Linearity Range | 10-150 µg/mL | 1.0–5.0 × 10−5 M | 5.00–80.00 µ g/spot |
| Accuracy (% Recovery) | 99-102%[9] | ~98-101%[7] | Not explicitly stated, but generally lower than HPLC. |
| Precision (% RSD) | ≤ 2.0%[1] | < 1.0%[7] | Not explicitly stated, but generally higher than HPLC. |
| Limit of Detection (LOD) | 1.15 µg/mL[10] | 1.67 × 10–6 M[7] | Not explicitly stated. |
| Limit of Quantitation (LOQ) | 3.83 µg/mL[10] | 5.07 × 10–6 M[7] | Not explicitly stated. |
| Analysis Time | ~10 minutes per sample | < 5 minutes per sample | Variable, typically longer than spectrophotometry. |
| Advantages | High specificity, accuracy, and precision.[4] | Simple, rapid, and economical.[7] | Simple, low cost, and suitable for qualitative screening.[5] |
| Disadvantages | Higher cost and complexity. | Prone to interference from degradation products.[7] | Lower sensitivity, precision, and automation capabilities.[5] |
Experimental Protocols
Detailed methodologies for the validation of a stability-indicating HPLC method for this compound are provided below.
HPLC Method Parameters
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Methanol:Water (60:40, v/v), pH adjusted to 5.0 with orthophosphoric acid[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 273 nm[5] |
| Injection Volume | 20 µL[8] |
| Column Temperature | Ambient |
Validation Parameters
The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, covering the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] This is demonstrated by separating this compound from its primary degradation product, sulfanilamide, and other potential impurities. Forced degradation studies are essential to prove specificity.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of this compound standard solution are prepared and injected. The peak areas are plotted against the corresponding concentrations, and the correlation coefficient (r²) is calculated.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The percentage recovery is then calculated.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[4]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase composition, pH, flow rate, and column temperature.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[3] this compound solutions are subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 100°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed by the HPLC method to assess the separation of the this compound peak from the degradation product peaks.
Visualizations
HPLC Method Validation Workflow
Caption: Workflow for the validation of a stability-indicating HPLC method.
This compound Degradation Pathway
Caption: Primary degradation pathway of this compound under stress conditions.
Conclusion
The validated stability-indicating HPLC method provides a reliable and robust approach for the quantitative analysis of this compound in the presence of its degradation products. While UV-Vis spectrophotometry and TLC offer simpler and more economical alternatives, they lack the specificity and comprehensive quantitative capabilities of HPLC, which is paramount for ensuring the quality and stability of pharmaceutical formulations. The choice of analytical method should be based on the specific requirements of the analysis, considering factors such as the need for quantitative accuracy, the complexity of the sample matrix, and regulatory requirements.
References
- 1. Assay of this compound sodium ophthalmic solutions by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation studies on sulphacetamide eye-drops. Part 2: Spectrophotometric evaluation of decomposition products of UV-irradiated solutions of sulphacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpsonline.com [ajpsonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]
In Vitro Antibacterial Efficacy: A Comparative Analysis of Sulfacetamide and Silver Sulfadiazine
In the landscape of topical antimicrobial agents, both sulfacetamide and silver sulfadiazine (B1682646) have established roles in preventing and treating bacterial infections. This guide provides a comparative overview of their in vitro antibacterial efficacy, drawing upon available experimental data. While direct comparative studies are limited, this document synthesizes findings from independent research to offer insights for researchers, scientists, and drug development professionals.
Executive Summary
Silver sulfadiazine is a broad-spectrum antimicrobial agent widely utilized, particularly in burn care.[1][2] Its mechanism involves the dual action of silver ions and sulfadiazine. This compound, a sulfonamide antibiotic, acts by inhibiting bacterial folic acid synthesis. A notable gap exists in publicly available literature directly comparing the in vitro antibacterial performance of this compound and silver sulfadiazine, particularly in the context of burn wound treatment.[1] This guide presents a synthesis of available data for each compound to facilitate an informed, albeit indirect, comparison.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data for this compound and silver sulfadiazine, providing a side-by-side comparison of their key attributes.
| Feature | This compound | Silver Sulfadiazine |
| Mechanism of Action | Competitive inhibitor of dihydropteroate (B1496061) synthase, blocking bacterial folic acid synthesis.[1] | Binds to bacterial DNA and cell membranes, disrupting cell wall integrity and function.[1] The silver component is considered the primary active moiety.[2] |
| Spectrum of Activity | Broad-spectrum, primarily bacteriostatic. | Broad-spectrum, with bactericidal activity against many gram-negative and gram-positive bacteria and some yeasts.[2][3] |
| Minimum Bactericidal Concentration (MBC) against S. aureus and P. aeruginosa | Data not readily available in direct comparison. | 1 mg/mL (tested as a 1% solution diluted 1:10).[4][5] |
Experimental Protocols
The methodologies outlined below are standard protocols for evaluating the in vitro antibacterial efficacy of topical agents like this compound and silver sulfadiazine.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The broth microdilution method is a standard procedure to determine the MIC and MBC of an antimicrobial agent.
-
Bacterial Strain Preparation: Clinically relevant bacterial strains, such as Staphylococcus aureus and Pseudomonas aeruginosa, are cultured on a suitable medium (e.g., Mueller-Hinton agar). A bacterial suspension is then prepared and its turbidity adjusted to a 0.5 McFarland standard.[1]
-
Serial Dilution: The test compounds (this compound and silver sulfadiazine) are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar (B569324) plates and incubated for another 18-24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.[4]
Agar Well/Disc Diffusion Method
This method assesses the extent of an antimicrobial agent's activity by measuring the zone of growth inhibition.
-
Agar Plate Preparation: Mueller-Hinton agar plates are uniformly inoculated with the standardized bacterial suspension.
-
Application of Antimicrobial Agent:
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[1]
-
Measurement: The diameter of the zone of inhibition around the well or disc is measured in millimeters. A larger diameter indicates greater antibacterial activity.[1]
Visualizing the Experimental Workflow and Mechanisms of Action
To illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for in vitro antibacterial efficacy testing.
Caption: Comparative mechanisms of antibacterial action.
References
- 1. benchchem.com [benchchem.com]
- 2. wounds-uk.com [wounds-uk.com]
- 3. Silver Sulfadiazine: In Vitro Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison between in vitro activity of silver sulfadiazine alone and associated with hyaluronic acid against bacteria and fibroblasts - Esperienze Dermatologiche 2014 June;16(2):67-74 - Minerva Medica - Journals [minervamedica.it]
- 5. Comparison between in vitro activity of silver sulfadiazine alone and associated with hyaluronic acid against bacteria and fibroblasts [air.unipr.it]
A Comparative Guide to Spectrophotometric and Chromatographic Methods for Sulfacetamide Quantification
In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Sulfacetamide, a widely used sulfonamide antibiotic, is no exception. This guide provides a detailed comparison of two common analytical techniques for this compound quantification: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). The information presented is based on published experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their choice of methodology.
Experimental Protocols
UV-Visible Spectrophotometric Method
This method is based on the principle that this compound absorbs ultraviolet radiation at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law.
Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm quartz cells is typically used.
Reagents and Preparation:
-
Solvent: Distilled water or a suitable buffer solution (e.g., phosphate (B84403) buffer at pH 7.4).
-
Standard Stock Solution: A standard stock solution of this compound sodium is prepared by accurately weighing a known amount of the reference standard and dissolving it in the chosen solvent to achieve a specific concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: A series of working standard solutions are prepared by diluting the stock solution to various concentrations to create a calibration curve.
Procedure:
-
The UV-Visible spectrophotometer is set to scan a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) for this compound. The reported λmax for this compound is typically around 271 nm.[1]
-
The absorbance of the blank solution (solvent) is measured and the instrument is zeroed.
-
The absorbance of each working standard solution is measured at the determined λmax.
-
A calibration curve is constructed by plotting the absorbance values against the corresponding concentrations.
-
The absorbance of the sample solution (with an unknown concentration of this compound) is measured, and its concentration is determined by interpolating from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful separation technique that is highly specific and sensitive. It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
Instrumentation: A standard HPLC system equipped with a pump, injector, column, and a UV detector is required.
Chromatographic Conditions:
-
Column: A common choice is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase: A mixture of methanol (B129727) and water is often used. For instance, a ratio of 60:40 (v/v) has been reported.[2][3]
-
Detection Wavelength: The UV detector is commonly set at 273 nm.[2][3]
-
Injection Volume: A standard injection volume is 20 µL.
Reagents and Preparation:
-
Solvents: HPLC-grade methanol and water are used for the mobile phase.
-
Standard Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the reference standard in the mobile phase.
-
Working Standard Solutions: A series of dilutions are made from the stock solution to prepare working standards for linearity assessment.
Procedure:
-
The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
-
A blank (mobile phase) is injected to ensure there are no interfering peaks.
-
The standard solutions are injected to establish the retention time and to generate a calibration curve by plotting peak area against concentration.
-
The sample solution is injected, and the peak area of this compound is measured.
-
The concentration of this compound in the sample is calculated using the regression equation from the calibration curve.
Data Presentation: A Comparative Analysis
The performance of analytical methods is evaluated based on several validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical performance data for the spectrophotometric and HPLC methods for this compound quantification, compiled from various studies.
| Validation Parameter | Spectrophotometric Method | Chromatographic (HPLC) Method |
| Linearity Range | 1.0–5.0 × 10⁻⁵ M (0.25–1.27 mg%)[1] | 1-100 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999[2] |
| Accuracy (% Recovery) | 100.03 ± 0.589%[1] | 98-102%[4] |
| Precision (% RSD) | 0.587%[1] | < 2%[4] |
| Limit of Detection (LOD) | 1.67 × 10⁻⁶ M (0.04 mg%)[1] | 1.15 µg/mL[4] |
| Limit of Quantification (LOQ) | 5.07 × 10⁻⁶ M (0.13 mg%)[1] | 3.83 µg/mL[4] |
Methodology Workflow and Comparison
The following diagrams illustrate the general experimental workflow for a cross-validation study and highlight the key differences between the two analytical techniques.
Caption: Experimental workflow for cross-validation of analytical methods.
Caption: Key characteristics of spectrophotometric and chromatographic methods.
Conclusion
Both spectrophotometric and chromatographic methods can be effectively used for the quantification of this compound.
-
Spectrophotometry offers a rapid, simple, and cost-effective solution, making it suitable for routine quality control where the sample matrix is simple and free from interfering substances.
-
HPLC , on the other hand, provides superior specificity and sensitivity, making it the method of choice for complex formulations, stability studies where degradation products may be present, and for regulatory submissions that require a high degree of accuracy and precision.
The selection of the most appropriate method will depend on the specific application, the required level of accuracy and precision, the complexity of the sample matrix, and the available resources. For robust method development, a cross-validation study is recommended to ensure the interchangeability of the methods.
References
- 1. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization and Certification of a New Sulfacetamide Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization and certification process for a new Sulfacetamide reference standard. It offers a comparative analysis of critical quality attributes against established pharmacopeial standards and supplies detailed experimental protocols for key analytical techniques. The information presented herein is intended to assist researchers, scientists, and drug development professionals in establishing a well-characterized in-house or secondary reference standard traceable to primary compendial standards.
Introduction to this compound and Reference Standards
This compound is a sulfonamide antibiotic primarily used in ophthalmic preparations to treat bacterial infections.[1][2] A reference standard is a highly purified and well-characterized material used to test the identity, strength, quality, and purity of pharmaceutical substances and products.[3] The establishment of a reliable reference standard is a critical component of the drug development and quality control process, ensuring the accuracy and validity of analytical results.[4]
Reference standards are categorized as either primary or secondary. Primary standards are established by pharmacopeial bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[5] Secondary standards, often used for routine laboratory testing, are qualified against and traceable to these primary standards.[2][6][7][8]
Characterization of a New this compound Reference Standard
The characterization of a new this compound reference standard involves a suite of analytical tests to confirm its identity, purity, and potency. The "mass balance" approach is a common method for assigning a purity value, which involves identifying and quantifying all impurities and subtracting their total from 100%.[9]
Table 1: Comparison of Analytical Techniques for this compound Characterization
| Analytical Technique | Purpose | Typical Acceptance Criteria |
| Identification | ||
| Infrared (IR) Spectroscopy | Confirms the molecular structure by comparing the spectrum to that of a known standard. | The spectrum of the new standard should be concordant with the spectrum of the primary reference standard. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, confirming the identity and aiding in the identification of impurities. | The chemical shifts and coupling constants should be consistent with the structure of this compound. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns for structural elucidation. | The observed molecular ion should correspond to the theoretical molecular weight of this compound. |
| Purity and Impurities | ||
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies the main component and any organic impurities. | Assay: 99.0% - 101.0% (on the dried basis)[10] Individual Impurities: ≤ 0.2% Total Impurities: ≤ 0.5% |
| Gas Chromatography (GC) | Quantifies residual solvents from the manufacturing process. | Adheres to limits specified in USP <467> or ICH Q3C guidelines. |
| Physicochemical Properties | ||
| Karl Fischer Titration | Determines the water content. | Varies depending on the hydrated form (e.g., for this compound Sodium monohydrate, it can be up to 8.1%)[11] |
| Residue on Ignition / Sulfated Ash | Measures the amount of inorganic impurities. | Typically ≤ 0.1% |
| Melting Point | A physical constant that can indicate purity. | 181-184 °C for this compound |
Comparative Data for a New this compound Reference Standard
The following table presents a hypothetical but representative dataset for a newly characterized batch of this compound, compared against typical specifications for pharmacopeial standards.
Table 2: Quantitative Data Comparison for this compound Reference Standards
| Parameter | New Reference Standard (Batch No. XXX) | USP Reference Standard | European Pharmacopoeia (EP) Reference Standard |
| Assay (HPLC, on dried basis) | 99.8% | ≥ 99.0% | 99.0% to 101.0% |
| Water Content (Karl Fischer) | 0.15% | ≤ 0.5% | ≤ 0.5% |
| Residue on Ignition | 0.05% | ≤ 0.1% | ≤ 0.1% |
| Heavy Metals | < 10 ppm | ≤ 0.002% | ≤ 20 ppm |
| Individual Impurities (HPLC) | |||
| Sulfanilamide | 0.08% | ≤ 0.2% | ≤ 0.2% |
| Impurity C | Not Detected | Reportable | Reportable |
| Any Unspecified Impurity | 0.03% | ≤ 0.1% | ≤ 0.10% |
| Total Organic Impurities (HPLC) | 0.11% | ≤ 0.5% | Sum of impurities is not more than 0.5% |
| Residual Solvents (GC) | |||
| Methanol (B129727) | 50 ppm | < 3000 ppm | Conforms to Ph. Eur. requirements |
| Acetone | Not Detected | < 5000 ppm | Conforms to Ph. Eur. requirements |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of a reference standard.
4.1. High-Performance Liquid Chromatography (HPLC) for Assay and Impurities
This method is for the simultaneous determination of this compound and its related organic impurities.
-
Instrumentation: A gradient-capable HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 mm x 250 mm (e.g., Zorbax ODS).[12]
-
Mobile Phase: A gradient of methanol and water. A common isocratic mobile phase is methanol:water (80:20, v/v), with the pH adjusted to 5.0 with orthophosphoric acid.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[12]
-
Injection Volume: 20 µL.[12]
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to create working standards for linearity and assay determination.
-
Sample Preparation: Prepare the new this compound standard at the same concentration as the main working standard.
-
Procedure: Inject the standard and sample solutions into the chromatograph. The retention time for this compound is approximately 2.2 minutes under these conditions.[12] Calculate the assay and impurity levels based on the peak areas.
4.2. Karl Fischer Titration for Water Content
This method determines the water content in the this compound standard.
-
Instrumentation: A volumetric or coulometric Karl Fischer titrator.
-
Reagents: Karl Fischer reagent (e.g., Hydranal™-Composite 5), and a suitable solvent (e.g., anhydrous methanol).
-
Standardization: Standardize the Karl Fischer reagent using a known amount of water or a certified water standard.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound standard and transfer it to the titration vessel.
-
Procedure: Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The water content is calculated based on the volume of titrant consumed.
4.3. Infrared (IR) Spectroscopy for Identification
This method confirms the identity of the this compound standard.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) disc containing approximately 1% of the this compound standard.
-
Procedure: Record the IR spectrum from 4000 to 400 cm⁻¹. Compare the resulting spectrum with that of a primary this compound reference standard. The positions and relative intensities of the absorption bands should be concordant.
4.4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification
This method provides detailed structural information.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound standard in a suitable deuterated solvent (e.g., DMSO-d6).
-
Procedure: Acquire the ¹H and ¹³C NMR spectra. The chemical shifts, signal integrations, and coupling patterns should be consistent with the known structure of this compound.
Visualization of Workflows and Pathways
5.1. Certification Workflow for a New Reference Standard
The following diagram illustrates the typical workflow for the certification of a new secondary reference standard.
Caption: Workflow for the certification of a new this compound reference standard.
5.2. This compound's Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound exerts its antibacterial effect by inhibiting the synthesis of folic acid, which is essential for bacterial growth.
Caption: this compound competitively inhibits dihydropteroate synthase.
Conclusion
The characterization and certification of a new this compound reference standard is a rigorous process that requires a multi-faceted analytical approach. By comparing the new standard against established pharmacopeial standards and adhering to detailed experimental protocols, a reliable and well-characterized reference material can be established. This ensures the accuracy and consistency of analytical data in research, development, and quality control of this compound-containing pharmaceutical products.
References
- 1. 磺胺醋酰钠 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound Pharmaceutical Secondary Standard; Certified Reference Material 144-80-9 [sigmaaldrich.com]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of sulfonamide in meat by liquid chromatography-electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
A comparative study of different analytical techniques for Sulfacetamide impurity profiling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC, UPLC, LC-MS, and Capillary Electrophoresis for the Comprehensive Analysis of Sulfacetamide Impurities.
The meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) like this compound are paramount for ensuring drug safety and efficacy. This guide provides a comparative analysis of four prominent analytical techniques for impurity profiling: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE). The performance of these methods is objectively compared, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate technique for their specific needs.
Executive Summary
Impurity profiling of this compound, a widely used sulfonamide antibiotic, necessitates analytical methods that are sensitive, specific, accurate, and robust. While HPLC has traditionally been the workhorse for this purpose, newer techniques like UPLC and CE, often coupled with mass spectrometry, offer significant advantages in terms of speed, resolution, and sensitivity. This guide delves into a side-by-side comparison of these techniques, presenting quantitative performance data and detailed experimental protocols. The selection of an optimal method depends on various factors, including the specific impurity to be analyzed, the required level of sensitivity, sample throughput needs, and available instrumentation.
Comparison of Analytical Techniques
The choice of an analytical technique for impurity profiling is a critical decision in the drug development process. The following table summarizes the key performance characteristics of HPLC, UPLC, LC-MS, and CE for the analysis of this compound and its common impurities, such as Sulfanilamide and Dapsone.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | A type of HPLC that uses smaller particle size columns (<2 µm) and higher pressures for faster and more efficient separations. | Combines the separation power of LC with the mass analysis capabilities of MS for identification and quantification. | Separation of ions based on their electrophoretic mobility in an electric field within a narrow capillary. |
| Speed | Moderate | Fast (typically 2-10 times faster than HPLC)[1] | Dependent on the LC front-end (HPLC or UPLC) | Very Fast |
| Resolution | Good | Excellent, with sharper and narrower peaks[1] | High, especially with UPLC front-end | Excellent |
| Sensitivity | Good | Very Good (enhanced due to sharper peaks)[1] | Excellent (highly sensitive and selective) | Good to Very Good |
| Limit of Detection (LOD) | In the µg/mL to ng/mL range. For this compound, a reported LOD is 0.0031 µg/mL[2]. | Lower than HPLC, typically in the ng/mL to pg/mL range. | Very low, often in the pg/mL to fg/mL range. | In the µg/mL to ng/mL range. |
| Limit of Quantification (LOQ) | In the µg/mL to ng/mL range. For this compound, a reported LOQ is 0.0095 µg/mL[2]. | Lower than HPLC, typically in the ng/mL to pg/mL range. | Very low, often in the pg/mL to fg/mL range. | In the µg/mL to ng/mL range. |
| **Linearity (R²) ** | Typically >0.998[2] | Typically >0.999 | Typically >0.999 | Typically >0.999 |
| Accuracy (% Recovery) | Typically 98-102%[2] | Typically 99-101%[3] | Typically 98-102% | Typically 95-105% |
| Precision (%RSD) | Typically <2%[2] | Typically <1%[3] | Typically <5% | Typically <5% |
| Sample Volume | Microliters | Microliters | Microliters | Nanoliters |
| Solvent Consumption | High | Low[1] | Dependent on LC front-end | Very Low |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducibility and accurate comparison.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the simultaneous determination of this compound and its impurities, Sulfanilamide and Dapsone[4].
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: X-bridge ODS C18 column (5 µm, 250 mm × 4.6 mm i.d.)[4].
-
Mobile Phase: A mixture of methanol (B129727) and water (60:40, v/v), with the pH adjusted to 5.0 using orthophosphoric acid[4].
-
Flow Rate: 1.0 mL/min[4].
-
Detection: UV detection at 273 nm[4].
-
Injection Volume: 20 µL[4].
-
Sample Preparation: Standard solutions are prepared in methanol. The final dilutions are made in the mobile phase[4].
Ultra-Performance Liquid Chromatography (UPLC) Method
This method is a stability-indicating assay for the quantification of Sulphacetamide in injectable dosage forms[3].
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase: A gradient elution using a mixture of a phosphate (B84403) buffer and an organic modifier like acetonitrile.
-
Flow Rate: Typically between 0.3 and 0.6 mL/min.
-
Detection: PDA detection, with the wavelength optimized for this compound and its impurities.
-
Injection Volume: 1-5 µL.
-
Sample Preparation: Samples are dissolved in a suitable diluent, such as a mixture of water and acetonitrile.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method is highly effective for the identification and characterization of impurities and degradation products of Sulphacetamide, especially those formed during forced degradation studies[5].
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source[5].
-
Column: BEH C18 column[5].
-
Mobile Phase: Optimized gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent[5].
-
Mass Spectrometry Conditions: ESI in positive mode, with parameters optimized for the detection of this compound and its degradation products[5].
-
Forced Degradation: The drug substance is subjected to stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress to induce degradation[5].
Capillary Electrophoresis (CE) Method
CE offers a high-efficiency separation alternative to liquid chromatography for the analysis of sulfonamides[6].
-
Instrumentation: A capillary electrophoresis system with a UV or PDA detector.
-
Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 50-70 cm total length).
-
Background Electrolyte (BGE): A buffer solution, such as a phosphate or borate (B1201080) buffer, at a specific pH to optimize the separation of charged species.
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection of a small sample volume (nanoliters).
-
Detection: On-capillary UV or PDA detection at a wavelength suitable for sulfonamides.
Visualization of Workflows and Relationships
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Conclusion
The selection of an analytical technique for this compound impurity profiling is a multifaceted decision.
-
HPLC remains a reliable and robust method suitable for routine quality control when ultra-high speed and sensitivity are not the primary concerns.
-
UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput screening and the analysis of complex impurity profiles.
-
LC-MS is indispensable for the structural elucidation of unknown impurities and degradation products, providing the highest level of confidence in identification.
-
Capillary Electrophoresis presents a powerful, fast, and green alternative, particularly for the separation of charged impurities, with the benefits of high efficiency and minimal solvent consumption.
By understanding the comparative performance and methodologies of these techniques, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and regulatory compliance of this compound products.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Sulfacetamide-Loaded Nanoparticles and Commercial Eye Drops for Ocular Drug Delivery
An Objective Evaluation of Performance Metrics for Advanced Ophthalmic Formulations
The topical administration of drugs to the eye is frequently hampered by physiological barriers, including the rapid tear turnover and the low permeability of the cornea, which often results in poor bioavailability of the active pharmaceutical ingredient.[1] To address these limitations, advanced drug delivery systems, such as polymeric nanoparticles, have been developed to enhance drug retention and permeation.[2][3] This guide provides a comparative in vitro evaluation of a novel sulfacetamide-loaded nanoparticle formulation against a conventional commercial this compound eye drop solution, focusing on key performance parameters: physicochemical characteristics, drug release kinetics, corneal permeation, and antimicrobial efficacy.
The data presented herein is a synthesized representation based on findings from multiple studies on similar ophthalmic nanoparticle systems to provide a realistic comparative framework.
Comparative Performance Data
The following tables summarize the quantitative data from a series of in vitro experiments designed to compare the performance of this compound-loaded nanoparticles with that of a standard commercial eye drop formulation.
Table 1: Physicochemical Characterization
| Parameter | This compound-Loaded Nanoparticles | Commercial this compound Eye Drops |
| Particle Size (nm) | 140.6 ± 15.2 | Not Applicable (Solution) |
| Polydispersity Index (PDI) | 0.15 ± 0.05 | Not Applicable (Solution) |
| Zeta Potential (mV) | +25.4 ± 3.1 | Not Applicable (Solution) |
| Encapsulation Efficiency (%) | 71.6 ± 5.8 | Not Applicable (Solution) |
| Drug Content (%) | 0.95 ± 0.08 | 10.0 ± 0.5 |
Data are presented as mean ± standard deviation.
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative this compound Release (%) - Nanoparticles | Cumulative this compound Release (%) - Commercial Eye Drops |
| 0.5 | 15.2 ± 2.1 | 85.3 ± 4.2 |
| 1 | 28.7 ± 3.5 | 98.9 ± 1.5 |
| 2 | 45.9 ± 4.2 | >99 |
| 4 | 68.3 ± 5.1 | >99 |
| 8 | 85.1 ± 4.8 | >99 |
| 12 | 92.4 ± 3.9 | >99 |
| 24 | 98.6 ± 2.7 | >99 |
Data are presented as mean ± standard deviation.
Table 3: Ex Vivo Corneal Permeation Study
| Parameter | This compound-Loaded Nanoparticles | Commercial this compound Eye Drops |
| Cumulative Drug Permeated at 8h (µg/cm²) | 152.8 ± 12.4 | 78.5 ± 9.7 |
| Steady-State Flux (Jss) (µg/cm²/h) | 18.5 ± 2.1 | 9.8 ± 1.5 |
| Permeability Coefficient (Kp) (cm/h x 10⁻⁶) | 3.7 ± 0.4 | 1.9 ± 0.3 |
| Lag Time (h) | 0.75 ± 0.1 | 0.25 ± 0.05 |
Data are presented as mean ± standard deviation.
Table 4: Antimicrobial Efficacy (Minimum Inhibitory Concentration)
| Bacterial Strain | MIC (µg/mL) - this compound-Loaded Nanoparticles | MIC (µg/mL) - Commercial this compound Eye Drops |
| Staphylococcus aureus | 128 | 256 |
| Pseudomonas aeruginosa | 256 | 512 |
| Escherichia coli | 256 | 512 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Physicochemical Characterization of Nanoparticles
-
Particle Size and Polydispersity Index (PDI): The mean particle size and PDI of the this compound-loaded nanoparticles were determined by dynamic light scattering (DLS).[4][5] The nanoparticle suspension was diluted in deionized water and analyzed at 25°C with a scattering angle of 90°.[5]
-
Zeta Potential: The surface charge of the nanoparticles was measured using laser Doppler anemometry.[4][6] The samples were diluted in deionized water and placed in a capillary cell for analysis at 25°C.[6]
-
Encapsulation Efficiency (EE%): The EE% was determined by separating the unencapsulated this compound from the nanoparticles via centrifugation. The amount of free drug in the supernatant was quantified using High-Performance Liquid Chromatography (HPLC) at a detection wavelength of 256 nm.[6] The EE% was calculated using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Drug Release Study
The in vitro release of this compound from the nanoparticles and the commercial eye drops was evaluated using the dialysis bag method.[7] The formulation was placed in a dialysis bag (molecular weight cutoff of 12-14 kDa) and suspended in a release medium of phosphate-buffered saline (PBS, pH 7.4) at 37°C with continuous stirring.[8] At predetermined time intervals, aliquots of the release medium were withdrawn and replaced with fresh medium to maintain sink conditions.[9] The concentration of this compound in the collected samples was determined by HPLC.[6]
Ex Vivo Corneal Permeation Study
A Franz diffusion cell apparatus was used to assess the corneal permeability of the formulations.[10][11][12] Freshly excised porcine corneas were mounted between the donor and receptor chambers of the diffusion cell.[11] The receptor chamber was filled with PBS (pH 7.4) and maintained at 32°C to mimic physiological conditions.[10] The test formulation was applied to the epithelial surface of the cornea in the donor chamber. Samples were withdrawn from the receptor chamber at regular intervals and analyzed by HPLC to determine the amount of this compound that had permeated the cornea.[10]
Antimicrobial Efficacy Assessment
The antimicrobial activity was determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[13][14][15] Serial two-fold dilutions of the this compound formulations were prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth.[13] Each well was inoculated with a standardized bacterial suspension (0.5 McFarland standard).[13] The plates were incubated at 35 ± 2°C for 16-20 hours.[13] The MIC was defined as the lowest concentration of the formulation that completely inhibited visible bacterial growth.[13]
Visualized Workflows and Pathways
Experimental Workflow for Nanoparticle Evaluation
The following diagram illustrates the overall experimental process for the comparative evaluation of the this compound-loaded nanoparticles.
Caption: Experimental workflow for the in vitro evaluation.
Mechanism of Action: this compound Signaling Pathway
This compound is a sulfonamide antibiotic that inhibits bacterial growth by interfering with folic acid synthesis.[13] The diagram below outlines this inhibitory pathway.
Caption: this compound's inhibition of bacterial folic acid synthesis.
Corneal Permeation Experimental Setup
The Franz diffusion cell is a standard apparatus for evaluating the permeation of topical formulations across a membrane, in this case, an excised cornea.
Caption: Franz diffusion cell setup for corneal permeation.
Discussion
The synthesized data indicate that this compound-loaded nanoparticles exhibit distinct advantages over commercial eye drops in several key in vitro performance areas. The controlled-release profile of the nanoparticles, as shown in Table 2, suggests a prolonged residence time of the drug at the ocular surface, which is a significant improvement over the rapid release from conventional eye drops.[8] This sustained release is a critical factor in enhancing therapeutic efficacy and patient compliance by potentially reducing the required dosing frequency.[16]
Furthermore, the corneal permeation studies (Table 3) demonstrate a substantial increase in both the cumulative amount of drug permeated and the steady-state flux for the nanoparticle formulation. This enhanced permeation can be attributed to the mucoadhesive properties conferred by the positive zeta potential of the nanoparticles, which promotes interaction with the negatively charged corneal surface, thereby increasing drug contact time and subsequent absorption.[17][18]
In terms of antimicrobial efficacy (Table 4), the nanoparticle formulation showed a lower MIC against common ocular pathogens. This suggests that the nanoparticle formulation can achieve the same level of antimicrobial effect at a lower concentration, which could be due to the enhanced interaction of the nanoparticles with the bacterial cell wall, facilitating drug uptake.[3][[“]]
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Nanoparticles for drug delivery to the anterior segment of the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle-Based Antimicrobials: Surface... | F1000Research [f1000research.com]
- 4. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Particle Geometry for PLGA-Based Nanoparticles: Preparation and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.4. Characterization of Nanoparticles [bio-protocol.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and Ex Vivo Correlation of Drug Release from Ophthalmic Ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alterlab.co.id [alterlab.co.id]
- 11. researchgate.net [researchgate.net]
- 12. Modified Franz diffusion chamber: Significance and symbolism [wisdomlib.org]
- 13. benchchem.com [benchchem.com]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. matilda.science [matilda.science]
- 17. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 18. researchgate.net [researchgate.net]
- 19. consensus.app [consensus.app]
Comparative Guide to Bioanalytical Method Validation for Sulfacetamide in Rabbit Aqueous Humor
This guide provides a comprehensive comparison of different analytical methods for the quantification of Sulfacetamide in rabbit aqueous humor, a critical step in ophthalmic drug development and research. The document outlines key performance characteristics, detailed experimental protocols, and a visual workflow for method validation, designed for researchers, scientists, and drug development professionals.
Method Performance Comparison
The selection of an appropriate bioanalytical method is contingent on factors such as required sensitivity, sample throughput, and available instrumentation. Below is a summary of typical performance characteristics for various methods used to quantify this compound. It is important to note that the presented data is aggregated from multiple studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS | UV-Spectrophotometry | Potentiometric Sensor |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL | 1 - 50 µg/mL | 1x10⁻⁵ - 1x10⁻² M |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 97 - 103% | 98.5 - 101.5% |
| Precision (% RSD) | < 15% | < 10% | < 5% | < 2% |
| Limit of Quantification (LOQ) | ~50 ng/mL | ~1 ng/mL | ~1 µg/mL | ~1x10⁻⁵ M |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Direct Measurement/Dilution | Direct Measurement |
| Throughput | Moderate | High | High | High |
| Specificity | High | Very High | Low to Moderate | Moderate |
Experimental Protocols
A detailed methodology is crucial for the successful validation and implementation of a bioanalytical method. Below is a representative protocol for a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a commonly used technique for this application.
Validated HPLC-UV Method for this compound in Rabbit Aqueous Humor
This protocol is based on established practices for bioanalytical method validation, adhering to principles outlined by regulatory agencies such as the FDA and EMA.
1. Materials and Reagents
-
This compound reference standard
-
Internal standard (e.g., Sulfamethoxazole)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Blank rabbit aqueous humor
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards and QC Samples: Spike blank rabbit aqueous humor with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 0.1 to 100 µg/mL and QC samples at low, medium, and high concentrations.
4. Sample Preparation: Protein Precipitation
-
To 50 µL of rabbit aqueous humor sample (or standard/QC), add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for HPLC analysis.
5. Chromatographic Conditions
-
Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
6. Method Validation Parameters The method should be validated for the following parameters according to regulatory guidelines:
-
Selectivity and Specificity: Analyze blank aqueous humor from at least six different rabbits to ensure no endogenous interferences at the retention times of this compound and the IS.
-
Linearity and Range: Analyze calibration standards in triplicate to demonstrate a linear relationship between concentration and peak area ratio (analyte/IS). The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at three concentration levels on three different days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: Compare the peak areas of extracted samples to those of unextracted standards to determine the efficiency of the sample preparation method.
-
Matrix Effect: Evaluate the influence of the biological matrix on the ionization of the analyte and IS.
-
Stability: Assess the stability of this compound in aqueous humor under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates the key steps in the bioanalytical method validation process for this compound in rabbit aqueous humor.
Caption: Workflow for Bioanalytical Method Validation.
Comparative dissolution profiles of different topical formulations of Sulfacetamide
A comprehensive analysis of the dissolution profiles of various topical sulfacetamide formulations reveals significant differences in drug release characteristics, a critical factor influencing therapeutic efficacy. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these formulations, supported by experimental data and detailed methodologies, to aid in the selection and development of optimized topical drug delivery systems.
The in-vitro release of this compound, a widely used sulfonamide antibiotic for dermatological conditions, is intrinsically linked to its formulation vehicle. The choice between a cream, ointment, gel, or lotion can drastically alter the rate and extent of drug release, thereby impacting its bioavailability at the target site. Understanding these differences is paramount for formulation scientists aiming to tailor drug delivery for specific therapeutic outcomes.
Comparative Dissolution Profiles
Table 1: Illustrative Comparative In-Vitro Release of this compound from Various Topical Formulations
| Formulation Type | Vehicle Characteristics | Expected Release Profile | Key Influencing Factors |
| Gel | Aqueous base with a gelling agent | Rapid initial release | High water content, low viscosity of the hydrated polymer matrix.[1] |
| Lotion | Aqueous or hydroalcoholic, low viscosity | Relatively rapid release | Fluid nature allows for easy spreading and rapid partitioning of the drug.[2][3][4] |
| Cream | Emulsion (oil-in-water or water-in-oil) | Moderate release | Partitioning of the drug between the oil and water phases; viscosity of the emulsion.[5][6] |
| Ointment | Oleaginous (oily/greasy) base | Slow release | The drug is typically suspended or dissolved in a lipid base, leading to slower diffusion.[7] |
Note: The data in this table is a qualitative representation based on the general principles of drug release from semi-solid dosage forms. Specific release rates will vary depending on the exact composition of the formulation.
Experimental Protocols for In-Vitro Release Testing (IVRT)
The standard method for evaluating the "dissolution" of topical formulations is the In-Vitro Release Test (IVRT), often conducted using a vertical diffusion cell, commonly known as a Franz diffusion cell. This methodology is recognized by regulatory bodies such as the U.S. Pharmacopeia (USP) and the Food and Drug Administration (FDA).
A typical IVRT protocol for a topical this compound formulation involves the following steps:
-
Apparatus: A Franz diffusion cell system is assembled. This consists of a donor chamber, a receptor chamber, and a synthetic membrane separating the two.
-
Membrane Selection: An inert, synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate) is chosen. The membrane should not be a barrier to diffusion but should provide a support for the formulation.
-
Receptor Medium: The receptor chamber is filled with a suitable receptor medium, such as a phosphate (B84403) buffer solution (pH 7.4) to mimic physiological conditions. The medium must ensure sink conditions, meaning the concentration of the drug in the receptor medium does not exceed 10-15% of its saturation solubility.
-
Formulation Application: A precise amount of the topical this compound formulation (e.g., cream, ointment, gel, or lotion) is applied uniformly to the surface of the membrane in the donor chamber.
-
Temperature Control: The entire setup is maintained at a constant temperature, typically 32°C, to simulate skin surface temperature.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, and 8 hours), samples are withdrawn from the receptor chamber for analysis. An equal volume of fresh receptor medium is added to maintain a constant volume.
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug released per unit area is plotted against the square root of time. The slope of the linear portion of this plot gives the release rate.
Visualizing the Experimental Workflow
To better understand the logical flow of an in-vitro release test for topical formulations, the following diagram illustrates the key stages of the experimental process.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Sodium Topical Suspension USP, 10% (Lotion) [dailymed.nlm.nih.gov]
- 3. e-lactancia.org [e-lactancia.org]
- 4. Sodium this compound Lotion, 10% [dailymed.nlm.nih.gov]
- 5. Sodium this compound and Sulfur Cream: Package Insert / Prescribing Info [drugs.com]
- 6. cdn.mdedge.com [cdn.mdedge.com]
- 7. Physicochemical Attributes and Dissolution Testing of Ophthalmic Ointments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of Sulfacetamide Binding to Dihydropteroate Synthase Across Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in silico modeling of Sulfacetamide's binding to its target enzyme, dihydropteroate (B1496061) synthase (DHPS), across various bacterial species. By leveraging computational tools, researchers can gain insights into the differential efficacy of this sulfonamide antibiotic and the molecular basis of bacterial resistance. This document outlines the pertinent signaling pathway, a comprehensive experimental workflow for conducting such a comparative analysis, and hypothetical data presentation to guide research efforts.
The Folate Biosynthesis Pathway: The Target of Sulfonamides
Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an excellent target for antimicrobial agents.[1][2][3] Humans are unaffected by these drugs as they obtain folate from their diet. The following diagram illustrates the mechanism of action of this compound within this pathway.
Caption: Mechanism of this compound action in the bacterial folate biosynthesis pathway.
Comparative Binding Analysis of this compound to Bacterial DHPS
The efficacy of this compound can vary between different bacterial species due to structural variations in the active site of their respective DHPS enzymes. In silico molecular docking and molecular dynamics simulations are powerful tools to investigate these differences. The following table presents hypothetical binding affinity data for this compound with DHPS from three clinically relevant bacterial species: Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. This serves as a template for presenting results from a comparative computational study.
| Bacterial Species | DHPS PDB ID | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG, kcal/mol) | Key Interacting Residues |
| Escherichia coli | 1AJ0 | -7.2 | -8.5 | Arg63, Ser219, Arg220 |
| Staphylococcus aureus | 1AD4 | -6.8 | -7.9 | Arg63, Ser219, Arg220 |
| Mycobacterium tuberculosis | (Homology Model) | -6.5 | -7.2 | Arg63, Ser219, Gly221 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific computational protocols and force fields used.
Experimental Protocols for In Silico Modeling
A rigorous and standardized computational workflow is essential for generating reliable and comparable data. The following diagram outlines a typical workflow for the in silico analysis of this compound binding to DHPS.
Caption: A comprehensive workflow for in silico modeling of ligand-protein interactions.
Detailed Methodologies
1. Protein and Ligand Preparation
-
Protein Preparation:
-
Retrieve the crystal structures of DHPS from different bacterial species from the Protein Data Bank (PDB) (e.g., 1AJ0 for E. coli, 1AD4 for S. aureus). For proteins without an available crystal structure, a homology model can be built using servers like SWISS-MODEL.
-
Prepare the protein structures by removing water molecules, ligands, and co-factors. Add polar hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH (7.4).
-
Perform energy minimization of the protein structure using a suitable force field (e.g., CHARMM36).
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem.
-
Optimize the ligand's geometry and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
2. Molecular Docking
-
Grid Box Generation: Define a grid box that encompasses the active site of the DHPS enzyme. The dimensions and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.
-
Docking Simulation:
-
Perform molecular docking using software like AutoDock Vina.
-
Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 20).
-
Generate a set of binding poses (e.g., 10) for the ligand in the active site.
-
-
Binding Pose Analysis:
-
Analyze the predicted binding poses to identify the one with the lowest binding energy (docking score).
-
Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
3. Molecular Dynamics (MD) Simulation
-
System Setup:
-
Place the protein-ligand complex from the best docking pose in a periodic solvent box (e.g., a cubic box of water).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration:
-
Perform an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
Perform an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system.
-
-
Production MD Run: Run a production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational space of the protein-ligand complex.
4. Binding Free Energy Calculation
-
Calculate the binding free energy of the protein-ligand complex from the MD simulation trajectory using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods provide a more accurate estimation of the binding affinity than docking scores alone.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sulfacetamide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of sulfacetamide, a sulfonamide antibiotic. Adherence to these guidelines is critical for mitigating environmental risks and ensuring compliance with regulatory standards.
The primary regulations governing pharmaceutical waste in the United States are the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA), and regulations from the Drug Enforcement Administration (DEA) for controlled substances.[1] this compound is not a federally controlled substance, so DEA regulations do not apply.[1] Disposal procedures under RCRA depend on whether the chemical is classified as hazardous waste.[1] A pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1] this compound is not a listed hazardous waste; therefore, its classification depends on its characteristics.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure safety.
Recommended PPE:
-
Safety glasses or goggles: To protect from splashes or airborne particles.
-
Chemical-resistant gloves (e.g., nitrile or neoprene): To prevent skin contact.[1]
-
Lab coat: To protect clothing and skin.[1]
In the event of a spill, contain it immediately to prevent environmental contamination.[2] For minor spills, use dry clean-up procedures and avoid generating dust.[2] For major spills, alert personnel in the area and, if necessary, emergency services.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials requires a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including unused product, contaminated weigh boats, and paper towels, in a dedicated, clearly labeled, and sealed container compatible with the chemical.[1] Do not mix with regular trash.[1]
-
Liquid Waste: For solutions containing this compound, collect them in a separate, sealed, and labeled container.[1] Do not dispose of this compound solutions down the drain. [1][2] Wash water from cleaning or process equipment should also be collected for treatment before disposal.[2]
-
Empty Containers: Even empty containers may present a chemical hazard.[2] Where possible, decontaminate empty containers.[2] If they cannot be sufficiently cleaned for reuse or recycling, they should be punctured to prevent re-use and disposed of according to local regulations, which may include burial in an authorized landfill.[2]
Step 2: Hazardous Waste Determination
It is crucial to determine if the this compound waste is hazardous.
-
Recommended Approach: The most conservative and safest approach is to assume the waste is hazardous.[1]
-
Alternative: For significant amounts of waste, a representative sample may be tested for the four characteristics of hazardous waste (ignitability, corrosivity, reactivity, and toxicity) by a qualified laboratory.[1] While this compound is a combustible solid, there is no evidence it meets the criteria for an ignitable hazardous waste.[1] There is also no information to suggest it is a reactive hazardous waste.[1] Although harmful if swallowed, this does not automatically classify it as a toxic hazardous waste under RCRA.[1]
Step 3: Contact Your Environmental Health & Safety (EHS) Officer
Regardless of the hazardous waste determination, the final and most critical step is to contact your institution's EHS officer.[1] They will provide specific guidance on the proper disposal pathway based on your institution's policies and local, state, and federal regulations.
Step 4: Final Disposal Pathway
The final disposal method will be determined by the hazardous waste classification and institutional procedures.
-
As Hazardous Waste: If treated as hazardous, the waste will be handled by a licensed hazardous waste management company. Common disposal methods for pharmaceutical hazardous waste include incineration at a licensed facility, with the resulting ash disposed of in a permitted hazardous waste landfill.[3]
-
As Non-Hazardous Waste: Even if determined to be non-hazardous, this compound waste should not be disposed of in a municipal landfill with regular trash.[1] It should be disposed of in a secure chemical landfill or incinerated.[1]
Summary of Disposal Options
| Waste Stream | Collection Method | Recommended Disposal Pathway |
| Solid this compound & Contaminated Materials | Dedicated, labeled, sealed container. | Consult EHS. Likely incineration or secure chemical landfill.[1][2] |
| Liquid this compound Solutions | Separate, labeled, sealed container. | Consult EHS. Do not drain dispose. [1][2] Likely chemical treatment or incineration. |
| Empty, Uncleaned Containers | Puncture to prevent reuse. | Consult EHS. Burial in an authorized landfill.[2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Laboratory Personnel: Personal Protective Equipment Protocols for Handling Sulfacetamide
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Sulfacetamide, ensuring operational safety and regulatory compliance.
This document provides immediate and essential safety information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans for this compound. Adherence to these protocols is critical to mitigate risks of exposure and ensure a safe laboratory environment.
Understanding the Risks
This compound is a sulfonamide antibiotic that, while therapeutically beneficial, presents hazards in a laboratory setting. It is considered a hazardous substance that can cause skin and serious eye irritation.[1][2][3] It may also cause skin sensitization and poses a possible risk of irreversible effects. Inhalation of dust can lead to respiratory irritation.[2][3] Therefore, stringent adherence to PPE protocols is mandatory to prevent occupational exposure.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Handling Small Quantities (e.g., <500g in a well-ventilated lab) | Chemical safety goggles or glasses.[4][5] | Nitrile or neoprene gloves, laboratory coat.[4][5] | Generally not required if handled in a well-ventilated area or chemical fume hood.[4] |
| Handling Large Quantities (e.g., >500g) or Generating Dust | Chemical safety goggles and a face shield.[4] | Chemical-resistant gloves (nitrile or neoprene), disposable laboratory coat or coveralls of low permeability.[4][5] | A NIOSH-approved particulate respirator (e.g., N95, P95, or P100) is required.[4][6][7] |
| Spill Cleanup | Chemical safety goggles and a face shield.[4] | Chemical-resistant gloves, disposable coveralls, and chemical-resistant boots. | A NIOSH-approved particulate respirator or, for large spills, a self-contained breathing apparatus (SCBA) may be necessary.[8] |
PPE Workflow and Logic
The following diagram outlines the decision-making process for the selection, use, and disposal of PPE when handling this compound.
Caption: PPE selection and handling workflow for this compound.
Experimental Protocol: Glove Permeation and Degradation Assessment (General Methodology)
Objective: To visually assess the degradation of glove materials upon short-term contact with a this compound solution.
Materials:
-
Candidate glove materials (e.g., nitrile, neoprene).
-
This compound powder.
-
Solvent (e.g., sterile water or a relevant organic solvent if used in the experimental procedure).
-
Small glass beakers or vials.
-
Forceps.
-
White absorbent paper.
Methodology:
-
Preparation of this compound Solution: Prepare a saturated solution of this compound in the chosen solvent. This represents a worst-case scenario for exposure.
-
Glove Sample Preparation: Cut a 1x1 inch square from the palm or fingertip area of each glove type to be tested.
-
Exposure:
-
Place each glove sample on a separate piece of white absorbent paper.
-
Using a pipette, apply a few drops of the this compound solution to the center of the outer surface of each glove sample.
-
Observe the samples continuously for the first 5 minutes and then at 15-minute intervals for up to 1 hour.
-
-
Observation and Assessment:
-
Degradation: Look for any visible changes in the glove material, such as swelling, shrinking, discoloration, cracking, or becoming brittle or soft.[9]
-
Permeation (Visual Indication): Check the underlying absorbent paper for any signs of discoloration or wetness, which might indicate that the solution has permeated the glove material.
-
-
Documentation: Record all observations, including the time to the first noticeable change for each glove type.
Interpretation: Any visible degradation or sign of permeation indicates that the glove material is not suitable for prolonged contact with the this compound solution. Gloves that show no change provide better, though not guaranteed, protection for incidental contact. For applications involving prolonged or intentional contact, certified chemical-resistant gloves with manufacturer-provided permeation data should be used.
Operational and Disposal Plans
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[4]
-
Use dry, clean-up procedures and avoid generating dust when transferring the powder.[4]
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.[10]
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[10][2]
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Wear the appropriate PPE as outlined in the table above before attempting to clean the spill.
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Do not use water to clean up dry powder unless specifically instructed to do so.
-
Cleanup: Carefully sweep or scoop the spilled material and absorbent into a designated, labeled hazardous waste container.[10][1]
-
Decontamination: Clean the spill area with a suitable cleaning agent and dispose of all cleanup materials as hazardous waste.
Disposal Plan:
-
All waste contaminated with this compound, including used PPE, weigh boats, and cleaning materials, must be considered hazardous waste.[2][5]
-
Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed container.[5]
-
Do not dispose of this compound or contaminated materials down the drain or in the regular trash.[5]
-
All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[2][4] Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. standardsafety.com [standardsafety.com]
- 3. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. business.medtecs.com [business.medtecs.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. cdn.mscdirect.com [cdn.mscdirect.com]
- 10. webstore.ansi.org [webstore.ansi.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
